Diazopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
764-02-3 |
|---|---|
Molecular Formula |
C3H6N2 |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
1-diazopropane |
InChI |
InChI=1S/C3H6N2/c1-2-3-5-4/h3H,2H2,1H3 |
InChI Key |
BZWJDKJBAVXCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Document ID: TGS-DAP-20251215 Version: 1.0 Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-diazopropane (B1615991) (C₃H₆N₂), a versatile yet hazardous reagent in organic synthesis. The document elucidates its electronic and geometric structure, supported by predicted spectroscopic data and estimated molecular geometry parameters. Detailed experimental protocols for its synthesis and critical safety information are also included to ensure its safe handling and application in a research environment.
Molecular Identity and Properties
2-Diazopropane, also known as dimethyldiazomethane, is the simplest dialkyl diazomethane (B1218177).[1][2] It is a volatile and highly reactive compound, primarily used as a precursor to the dimethylcarbene radical and as a 1,3-dipole in cycloaddition reactions.[1] Due to its inherent instability and potential for explosive decomposition, it is typically prepared and used in situ as an ethereal solution.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂ | [1][2][5] |
| Molecular Weight | 70.09 g/mol | [5] |
| IUPAC Name | 2-diazopropane | [5] |
| CAS Number | 2684-60-8 | [1][5] |
| Canonical SMILES | CC(=[N+]=[N-])C | [5] |
| Physical State | Gas at room temperature | [3] |
| Appearance | Typically handled as a red-violet solution in ether | [6] |
| Visible Absorption | ~500 nm | [6] |
Electronic Structure
The electronic structure of 2-diazopropane is best described as a resonance hybrid, which accounts for its 1,3-dipolar character. The delocalization of π-electrons across the carbon and two nitrogen atoms is a defining feature. The principal resonance contributors involve a separation of charge, with the negative charge localized on the terminal nitrogen or the central carbon, and the positive charge on the inner nitrogen atom.
The two major resonance structures are:
-
Structure A: Features a double bond between the carbon and inner nitrogen, and between the two nitrogens. The central carbon is sp² hybridized, and the molecule possesses a bent C-N-N arrangement.
-
Structure B: Features a single bond between the carbon and inner nitrogen and a triple bond between the nitrogens. This contributor places a negative charge on the central carbon, highlighting its nucleophilic potential.
These resonance forms are crucial for understanding the reactivity of 2-diazopropane, particularly in 1,3-dipolar cycloadditions and its decomposition to form a carbene.
Molecular Geometry
Precise experimental data on the geometry of 2-diazopropane is scarce due to its instability. However, its structure can be reliably estimated from computational studies and by analogy to the experimentally determined structure of diazomethane (CH₂N₂). The central carbon atom is sp² hybridized, leading to a trigonal planar geometry around it. The C-N-N moiety is expected to be nearly linear, though slight bending is common in diazoalkanes.
| Parameter | Estimated Value | Basis for Estimation |
| Bond Length (C-N) | ~1.32 Å | Analogy to diazomethane (1.300 Å) and computational models of related diazo compounds. |
| Bond Length (N-N) | ~1.13 Å | Analogy to diazomethane (1.139 Å), indicating significant double/triple bond character. |
| Bond Length (C-C) | ~1.47 Å | Typical C(sp²)-C(sp³) single bond length. |
| Bond Length (C-H) | ~1.10 Å | Typical C(sp³)-H single bond length. |
| Bond Angle (C-C-C) | ~122° | VSEPR theory for sp² center, slightly larger than 120° to accommodate methyl groups. |
| Bond Angle (C-C-N) | ~119° | VSEPR theory for sp² center. |
| Bond Angle (C-N-N) | ~180° (linear) | Expected for diazoalkanes, similar to diazomethane (180.0°). |
| Bond Angle (H-C-C) | ~109.5° | Tetrahedral geometry of the methyl groups. |
Spectroscopic Signature (Predicted)
Due to the reactive nature of 2-diazopropane, obtaining and publishing high-resolution spectra is challenging. The following data are predicted based on the known structure and typical spectroscopic values for the functional groups present.
¹H NMR Spectroscopy
The high degree of symmetry in 2-diazopropane simplifies its proton NMR spectrum significantly.
| Predicted Signal | Multiplicity | Chemical Shift (δ) | Assignment |
| 1 | Singlet | ~1.2 - 1.5 ppm | Six equivalent protons of the two methyl groups, (CH₃)₂ |
¹³C NMR Spectroscopy
The molecule's symmetry results in only two distinct carbon environments.
| Predicted Signal | Chemical Shift (δ) | Assignment | Notes |
| 1 | ~20 - 30 ppm | Methyl carbons, C H₃ | Shielded sp³ carbons. |
| 2 | ~25 - 40 ppm | Central carbon, (C H₃)₂C | sp² carbon attached to the diazo group. Quaternary carbons often show weaker signals. |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazo compound is the strong absorption from the asymmetric stretch of the N=N bond.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium-Strong | C-H stretch (sp³ methyl groups) |
| ~2050-2090 | Very Strong, Sharp | N=N asymmetric stretch (νas) |
| ~1460, ~1375 | Medium | C-H bend (methyl groups) |
| ~1250 | Medium | C-C stretch |
Experimental Protocol: Synthesis of 2-Diazopropane
The following protocol is adapted from the reliable procedure published in Organic Syntheses.
Reaction Scheme: (CH₃)₂C=NNH₂ + HgO --(KOH/EtOH, Et₂O)--> (CH₃)₂C=N₂ + Hg + H₂O
Workflow Diagram:
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Propane, 2-diazo- | C3H6N2 | CID 137678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
A-101: A Technical Overview of Diazopropane
For distribution to qualified research and drug development personnel only.
Abstract: This document provides a concise technical overview of diazopropane, a diazo compound with applications in organic synthesis. It covers the historical discovery of related diazo compounds, outlines the principal synthetic methodology, tabulates key data, and presents the reaction mechanism in a standardized visual format. This guide is intended for an audience of researchers, scientists, and professionals in drug development who are trained in handling hazardous chemical compounds.
Discovery and Historical Context
The discovery of diazo compounds was a significant advancement in the field of organic chemistry. Peter Griess first produced diazo compounds in 1858.[1] Subsequently, the German chemist Theodor Curtius made substantial contributions to this area, discovering diazoacetic acid, hydrazine, and hydrazoic acid.[2][3][4] His work, including the Curtius rearrangement, greatly expanded the understanding and utility of these nitrogen-containing compounds.[2][3][4][5] The first synthesis of a peptide, a benzoylglycylglycine (B72205) dipeptide, was also achieved by Curtius in 1882.[3][4] While Curtius did not discover this compound itself, his foundational work on diazoacetic ester and related substances paved the way for the development of other diazoalkanes.[5]
Synthesis of 2-Diazopropane (B1615991)
The most common and established method for the preparation of 2-diazopropane is through the oxidation of acetone (B3395972) hydrazone.[1][6][7] This method has been refined to improve yield and safety, with a notable procedure involving the use of yellow mercury(II) oxide as the oxidizing agent in the presence of a basic catalyst.[8]
General Reaction: Acetone Hydrazone → 2-Diazopropane
This oxidation is a form of dehydrogenation.[1] While other oxidizing agents like silver oxide, lead tetraacetate, and manganese dioxide can be used for similar transformations, mercury(II) oxide is well-documented for this specific synthesis.[1][8] The success of this method is notably enhanced by the use of a basic catalyst, such as ethanolic potassium hydroxide (B78521).[8]
Caution: 2-Diazopropane is a volatile, toxic, and unstable compound.[8] All operations must be conducted in a well-ventilated fume hood behind a protective screen by personnel with appropriate training in experimental organic chemistry.[8]
Tabulated Data
The following tables summarize key quantitative data for 2-diazopropane and a common synthesis protocol.
Table 1: Physicochemical Properties of 2-Diazopropane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆N₂ | [9] |
| Molecular Weight | 70.09 g/mol | [9] |
| Appearance | Gaseous at room temperature | [10] |
| Stability | Unstable; half-life of 3 hours at 0°C | [8] |
| Solubility | Typically prepared and used as a solution in ether |[10] |
Table 2: Representative Synthesis Protocol Data for 2-Diazopropane
| Parameter | Value | Source |
|---|---|---|
| Reactants | ||
| Acetone Hydrazone | 15 g (0.21 mole) | [8] |
| Yellow Mercury(II) Oxide | 60 g (0.27 mole) | [8] |
| Diethyl Ether | 100 ml | [8] |
| 3 M KOH in Ethanol (B145695) | 4.5 ml | [8] |
| Reaction Conditions | ||
| Temperature | Room temperature (distillation) | [8] |
| Pressure | Reduced pressure (15-250 mm) | [8] |
| Product | ||
| Yield | 70-90% | [8] |
| Collection Temperature | -78°C |[8] |
Experimental Protocol: Oxidation of Acetone Hydrazone
The following protocol is a summary of the procedure developed by Andrews, et al., as published in Organic Syntheses.[8]
Equipment:
-
250-ml two-necked, round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with thermometer
-
Acetone–dry-ice condenser
-
Receiver flask cooled to -78°C
Procedure:
-
To the distilling flask, add yellow mercury(II) oxide (60 g), diethyl ether (100 ml), and a 3 M solution of potassium hydroxide in ethanol (4.5 ml).[8]
-
Place the flask in a room-temperature water bath and begin vigorous magnetic stirring.[8]
-
Reduce the pressure within the system to 250 mm.[8]
-
Add acetone hydrazone (15 g) dropwise via the dropping funnel.[8]
-
After the addition is complete, continue stirring and reduce the pressure to 15 mm.[8]
-
Co-distill the ether and 2-diazopropane, collecting the distillate in the receiver cooled to -78°C.[8]
Note: The resulting solution of 2-diazopropane in ether is unstable and should be used promptly.[8] The preparation is rapid, typically taking around 30 minutes.[8]
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the synthesis of 2-diazopropane.
Caption: Experimental workflow for the synthesis of 2-diazopropane.
Caption: Simplified mechanism for the oxidation of acetone hydrazone.
References
- 1. Diazo - Wikipedia [en.wikipedia.org]
- 2. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]
- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. scribd.com [scribd.com]
- 7. SYNTHETIC REAGENTS AND APPLICATION | PPTX [slideshare.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C3H6N2 | CID 12224242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazopropane (C₃H₆N₂), specifically 2-diazopropane (B1615991), is a volatile and highly reactive aliphatic diazo compound. Its significance in organic synthesis stems from its utility as a precursor for the generation of dimethylcarbene and as a 1,3-dipole in cycloaddition reactions. These reactions provide efficient routes to a variety of molecular scaffolds, including cyclopropanes and pyrazolines, which are of considerable interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and an exploration of its applications in the synthesis of biologically relevant molecules.
Physical and Chemical Properties
Due to its inherent instability, many of the physical properties of pure 2-diazopropane have not been experimentally determined under standard conditions. The available data is a combination of experimental values for its solutions, values determined under specific conditions, and computationally predicted properties.
Data Presentation: Physical Properties of 2-Diazopropane
| Property | Value | Source/Method |
| Molecular Formula | C₃H₆N₂ | - |
| Molecular Weight | 70.09 g/mol | Computed |
| Boiling Point | -31.2 °C at 14 Torr | Experimental |
| Melting Point | Not available | - |
| Density | 0.8389 g/cm³ | Computed |
| Appearance | Typically handled as a cherry-red or wine-red solution in ether | Experimental Observation |
| Solubility | Soluble in organic solvents such as diethyl ether.[1] | Experimental |
| Stability | Unstable.[2] Solutions in ether have a half-life of approximately 3 hours at 0°C.[2] | Experimental |
| Visible Absorption | λmax ≈ 500 nm (in ether) | Experimental |
Experimental Protocols
Caution: this compound is volatile, potentially toxic, and explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield. Use glassware with smooth surfaces, avoiding ground glass joints where possible to minimize the risk of explosion.[1][2]
Synthesis of 2-Diazopropane
The most common and reliable method for the preparation of 2-diazopropane is the oxidation of acetone (B3395972) hydrazone with mercury(II) oxide in the presence of a basic catalyst.[1][2][3]
Materials:
-
Acetone hydrazone (freshly distilled)
-
Yellow mercury(II) oxide
-
Diethyl ether
-
Ethanolic potassium hydroxide (B78521) solution (e.g., 3 M)
-
Dry ice
-
Acetone
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source
-
Cold trap (-78 °C)
Procedure:
-
Set up the distillation apparatus as illustrated in the diagram below. The receiving flask should be cooled to -78 °C using a dry ice/acetone bath.
-
To the two-necked round-bottom flask, add yellow mercury(II) oxide (0.27 mol), diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).
-
Begin vigorous stirring of the mixture and reduce the pressure within the system to approximately 250 mm Hg.
-
Slowly add freshly distilled acetone hydrazone (0.21 mol) dropwise from the dropping funnel. The ether will begin to boil, which helps to cool the reaction mixture.[2]
-
After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.
-
A mixture of ether and 2-diazopropane will co-distill and collect in the cooled receiving flask.[2] The resulting cherry-red solution is approximately 2 M in 2-diazopropane.
An alternative oxidizing agent that has been reported is silver oxide, though it may produce less stable solutions of 2-diazopropane.[2]
References
A Technical Guide to Diazopropane: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazopropane (C₃H₆N₂) is a diazoalkane that exists as two constitutional isomers: 1-diazopropane and 2-diazopropane (B1615991). These compounds are valuable reagents in organic synthesis, primarily utilized for the introduction of a three-carbon fragment and in the formation of various cyclic systems. Their reactivity is dominated by the labile diazo group, which can be cleaved thermally or photochemically to generate a carbene and molecular nitrogen. This guide provides a concise overview of the fundamental properties of this compound isomers, a detailed experimental protocol for the synthesis of 2-diazopropane, and a visualization of its key reactivity in cycloaddition reactions.
Quantitative Data Summary
The molecular formula and weight of the two this compound isomers are summarized in the table below. It is important to note that while they share the same molecular formula, their structural differences lead to distinct chemical and physical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Diazopropane | C₃H₆N₂ | 70.09[1] |
| 2-Diazopropane | C₃H₆N₂ | 70.09[2][3][4] |
Experimental Protocol: Synthesis of 2-Diazopropane
The following protocol for the synthesis of 2-diazopropane is adapted from a well-established method involving the oxidation of acetone (B3395972) hydrazone.[5]
Materials:
-
Acetone hydrazone
-
Yellow mercury(II) oxide
-
Diethyl ether
-
Potassium hydroxide (B78521) solution in ethanol (B145695) (3 M)
-
Dry ice
-
Acetone
Equipment:
-
250-mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distillation head with a thermometer
-
Condenser
-
Receiver flask
-
Water bath
-
Vacuum source
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a 250-mL two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser. Place the receiving flask in a cooling bath of dry ice and acetone (−78 °C). The distillation is performed under reduced pressure.
-
Reaction Mixture: In the distilling flask, place 60 g (0.27 mole) of yellow mercury(II) oxide, 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.[5]
-
Addition of Hydrazone: Reduce the pressure within the system to approximately 250 mm Hg. With vigorous stirring, add 15 g (0.21 mole) of acetone hydrazone dropwise from the dropping funnel.[5]
-
Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg. Co-distillation of diethyl ether and 2-diazopropane will occur. The product will be collected in the cooled receiver.[5]
-
Product Collection and Storage: The resulting ethereal solution of 2-diazopropane should be stored at low temperatures (e.g., -20 °C) and in the dark to minimize decomposition. 2-Diazopropane is unstable, with a reported half-life of 3 hours at 0°C.[5]
Safety Precautions:
-
2-Diazopropane is volatile and presumed to be toxic. All operations should be conducted in a well-ventilated fume hood.
-
Diazo compounds are potentially explosive and should be handled with care. Avoid heat, light, and rough surfaces.
-
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Reaction Pathway: 1,3-Dipolar Cycloaddition
This compound, specifically 2-diazopropane, is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds. The diagram below illustrates the concerted mechanism of the 1,3-dipolar cycloaddition of 2-diazopropane with an alkene.
Caption: 1,3-Dipolar cycloaddition of 2-diazopropane with an alkene.
This reaction proceeds through a concerted transition state to form a pyrazoline derivative. The pyrazoline can then be further transformed, for example, through photolysis or thermolysis to extrude nitrogen gas and generate a cyclopropane (B1198618) ring.
References
Stability and Decomposition of Diazopropane Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and decomposition of diazopropane solutions, a critical aspect for its safe and effective use in research and development. This compound, a valuable reagent for the introduction of a gem-dimethyl group and in cyclopropanation reactions, is also known for its inherent instability. Understanding its decomposition pathways under various conditions is paramount for reaction optimization, safety, and the reliable generation of the desired reactive intermediates.
Executive Summary
This compound is a volatile and potentially toxic diazo compound that requires careful handling. Its solutions, typically prepared in ethereal solvents, are prone to decomposition through thermal, photolytic, and acid-catalyzed pathways. The primary reactive intermediate generated upon decomposition is dimethylcarbene, which can undergo a variety of subsequent reactions. This guide details the known stability data, outlines experimental protocols for synthesis and decomposition analysis, and provides visual representations of the key decomposition mechanisms.
Stability of this compound Solutions
The stability of this compound is influenced by temperature, light, and the presence of acidic impurities. While comprehensive kinetic data across a wide range of conditions is not extensively documented in readily available literature, key stability parameters have been reported.
Thermal Stability
The thermal decomposition of this compound is a first-order process. In an ether solution at 0°C, 2-diazopropane (B1615991) has a half-life of approximately 3 hours[1]. Elevated temperatures will significantly accelerate this decomposition.
Table 1: Thermal Stability of 2-Diazopropane
| Temperature (°C) | Solvent | Half-life (t½) | Rate Constant (k) | Citation |
| 0 | Ether | ~3 hours | - | [1] |
Photochemical Stability
Diazo compounds are known to be sensitive to light. The photolytic decomposition of this compound proceeds via the absorption of light, leading to the formation of dimethylcarbene and nitrogen gas. The adducts of 2-diazopropane with certain acetylenes bearing an α-leaving group can be photochemically converted into allenes and conjugated dienes through an ionic mechanism[2].
Chemical Stability
This compound is highly sensitive to acids. Even trace amounts of acidic impurities can catalyze its rapid decomposition. The products of acid-catalyzed decomposition differ from those of thermal or photolytic decomposition.
Decomposition Pathways
The decomposition of this compound can proceed through several distinct pathways, each yielding a different set of products. The predominant pathway is determined by the reaction conditions.
Thermal and Photolytic Decomposition
Both thermal and photolytic decomposition of 2-diazopropane primarily proceed through the elimination of molecular nitrogen to generate the highly reactive intermediate, dimethylcarbene.
Caption: Thermal or photolytic decomposition of 2-diazopropane.
The generated dimethylcarbene can then undergo various reactions, including:
-
Cyclopropanation: Reaction with alkenes to form gem-dimethylcyclopropanes.
-
C-H Insertion: Insertion into carbon-hydrogen bonds.
-
Dimerization: Reaction with another carbene molecule, which can lead to the formation of tetramethylethylene.
Acid-Catalyzed Decomposition
In the presence of acids, 2-diazopropane undergoes a rapid decomposition that does not primarily proceed through a free carbene intermediate. The major products of this reaction are tetramethylethylene and acetone (B3395972) azine[2].
The proposed mechanism involves the protonation of the this compound, followed by the loss of nitrogen gas to form a secondary carbocation. This carbocation can then undergo elimination to form tetramethylethylene or react with another molecule of this compound to form acetone azine.
Caption: Acid-catalyzed decomposition pathways of 2-diazopropane.
Experimental Protocols
Synthesis of 2-Diazopropane Solution in Ether
This protocol is adapted from a literature procedure and should be performed with strict adherence to safety precautions in a well-ventilated fume hood behind a safety screen[2]. 2-Diazopropane is volatile and presumed to be toxic[2].
Materials:
-
Acetone hydrazone
-
Yellow mercury(II) oxide
-
Potassium hydroxide (B78521)
-
Ethanol
-
Diethyl ether
-
Dry ice
-
Acetone
Apparatus:
-
A two-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
Procedure:
-
In the two-necked flask, place yellow mercury(II) oxide, diethyl ether, and a solution of potassium hydroxide in ethanol.
-
Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78°C with a dry ice/acetone bath.
-
Reduce the pressure in the system to approximately 250 mm Hg.
-
With vigorous stirring, add acetone hydrazone dropwise from the dropping funnel.
-
After the addition is complete, continue stirring and further reduce the pressure to about 15 mm Hg.
-
2-Diazopropane and ether will co-distill and collect in the cooled receiving flask. The resulting solution is typically around 2 M[2].
Caption: Experimental workflow for the synthesis of 2-diazopropane.
Monitoring Decomposition by UV-Vis Spectroscopy
The decomposition of this compound can be monitored by observing the decrease in its characteristic visible absorption band. 2-Diazopropane has a visible absorption band at approximately 500 nm[2].
Protocol:
-
Prepare a dilute solution of 2-diazopropane in the desired solvent in a quartz cuvette.
-
Place the cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer set to the desired temperature.
-
Record the absorbance at 500 nm at regular time intervals.
-
The concentration of this compound is proportional to the absorbance according to the Beer-Lambert law.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot will be linear, and the rate constant (k) can be determined from the slope (slope = -k).
-
The half-life (t½) can be calculated from the rate constant using the equation: t½ = 0.693 / k.
Analysis of Decomposition Products by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of this compound decomposition.
Protocol:
-
Allow a solution of this compound to decompose under the desired conditions (e.g., by heating at a specific temperature for a set time).
-
Inject a small aliquot of the resulting solution into a GC-MS system.
-
The components of the mixture will be separated on the GC column based on their boiling points and interactions with the stationary phase.
-
The separated components will then be ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra can be compared to a library of known spectra to identify the decomposition products.
-
Quantification of the products can be achieved by using internal or external standards.
Safety Precautions
-
Toxicity and Volatility: this compound is volatile and presumed to be toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Explosion Hazard: Diazo compounds are potentially explosive, especially in concentrated form or in the presence of rough surfaces. Always work behind a safety screen.
-
Acid Sensitivity: Avoid contact with acids, as this can lead to rapid and potentially violent decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
The stability of this compound solutions is a critical factor that must be carefully managed to ensure its safe and effective use. Decomposition can be initiated by heat, light, and acids, leading to the formation of various products through different mechanistic pathways. By understanding these stability limitations and decomposition routes, researchers can better control reactions involving this versatile reagent, optimize product yields, and minimize safety risks. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this compound, enabling further investigation into its reactivity and applications.
References
An In-Depth Technical Guide to Diazopropane Isomers
This technical guide provides a comprehensive overview of the two isomers of diazopropane: 1-diazopropane and 2-diazopropane (B1615991). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details their chemical identities, synthesis protocols, reactivity, and critical safety information.
Compound Identification
Two structural isomers exist for this compound, each with distinct properties and reactivity.
| Isomer | IUPAC Name | CAS Number |
| 1-Diazopropane | 1-diazopropane[1] | 764-02-3[1] |
| 2-Diazopropane | 2-diazopropane | 2684-60-8 |
Physicochemical and Spectroscopic Data
| Property | 1-Diazopropane | 2-Diazopropane |
| Molecular Formula | C₃H₆N₂ | C₃H₆N₂ |
| Molecular Weight | 70.09 g/mol | 70.09 g/mol |
| Physical State | Gas at room temperature | Colorless gas at room temperature[2] |
| Stability | Unstable | Unstable; first-order decay with a half-life of 3 hours at 0°C. |
| Solubility | --- | Typically prepared and used as a solution in ether. |
| Visible Spectrum | --- | Has a visible absorption band at 500 nm. |
| Hazards | Presumed toxic and explosive. | Volatile, presumably toxic, and potentially explosive.[3] |
Synthesis of this compound Isomers
The synthesis of diazoalkanes requires specific precautions due to their hazardous nature. General methods include the base-mediated fragmentation of sulfonylhydrazones (the Bamford-Stevens reaction), the oxidation of hydrazones, and the alkaline cleavage of N-alkyl-N-nitroso compounds.
Experimental Protocol: Synthesis of 2-Diazopropane
A reliable method for the preparation of 2-diazopropane is the oxidation of acetone (B3395972) hydrazone with mercury(II) oxide in the presence of a basic catalyst. The following protocol is adapted from Organic Syntheses.
Reaction Scheme: (CH₃)₂C=NNH₂ + HgO --[KOH, Ether]--> (CH₃)₂C=N₂ + Hg + H₂O
Materials and Equipment:
-
Acetone hydrazone, freshly redistilled
-
Yellow mercury(II) oxide
-
Diethyl ether
-
3 M solution of potassium hydroxide (B78521) in ethanol
-
250-mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distillation head with thermometer
-
Acetone–dry-ice condenser
-
Receiver flask cooled to -78°C
Procedure:
-
Caution! 2-Diazopropane is volatile and presumed to be toxic and potentially explosive. All operations must be conducted in an efficient chemical fume hood behind a protective screen. Use glassware free of scratches or ground glass joints to minimize the risk of detonation.
-
In the 250-mL flask, place 60 g (0.27 mole) of yellow mercury(II) oxide, 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of ethanolic potassium hydroxide.
-
Equip the flask with the magnetic stirrer, dropping funnel, and distillation head connected to the cold condenser and receiver.
-
Reduce the pressure in the system to 250 mm Hg.
-
With vigorous stirring, add 15 g (0.21 mole) of freshly redistilled acetone hydrazone dropwise from the funnel. The boiling of the ether provides sufficient cooling for the reaction.
-
After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.
-
The 2-diazopropane co-distills with the ether and is collected in the receiver cooled to -78°C. The water produced is largely retained in the reaction flask or trapped as ice in the condenser.
-
This procedure yields an approximately 2 M solution of 2-diazopropane in ether. The yield is typically 70–90%.
Workflow for Synthesis of 2-Diazopropane
Experimental Protocol: Synthesis of 1-Diazopropane (via a Representative Analog)
Reaction Scheme: Propiophenone (B1677668) Tosylhydrazone + NaOCH₃ --[Methanol, then heat under vacuum]--> 1-Phenyl-1-diazopropane
Materials and Equipment:
-
Propiophenone para-toluene sulfonyl hydrazone
-
Anhydrous methanol (B129727)
-
0.5 M Sodium methoxide (B1231860) in methanol solution
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum distillation apparatus with a cold finger condenser
Procedure:
-
Dissolve 0.2 g of propiophenone para-toluene sulfonyl hydrazone in 10 mL of anhydrous methanol in a 500-mL round-bottom flask.
-
Add one equivalent of 0.5 M sodium methoxide solution to the flask.
-
Remove the methanol by rotary evaporation, which leaves the sodium salt as a white solid.
-
Heat the salt under vacuum. The resulting red 1-phenyl-1-diazopropane will collect on the cold finger.
-
Dissolve the collected product in an appropriate anhydrous solvent (e.g., acetonitrile) for immediate use.
Chemical Reactivity and Applications
Diazopropanes are versatile reagents in organic synthesis, primarily acting as precursors to carbenes or participating in 1,3-dipolar cycloadditions.
2-Diazopropane
-
Carbene Source: Upon thermal or photolytic decomposition, 2-diazopropane loses nitrogen gas to form dimethylcarbene, a highly reactive intermediate. This carbene can be used to synthesize gem-dimethylcyclopropane derivatives from alkenes.
-
1,3-Dipolar Cycloadditions: 2-Diazopropane reacts as a 1,3-dipole with unsaturated systems like alkenes and alkynes to form pyrazolines and pyrazoles, respectively. These heterocyclic products can be valuable synthetic intermediates.
-
Other Applications: It is also used as a reagent in the synthesis of pharmaceuticals and dyes.[2]
1-Diazopropane
-
Cyclopropanation: Similar to its isomer, 1-diazopropane is used for the cyclopropanation of alkenes.
-
Photochemistry of 1-Phenyl-1-diazopropane: The photochemistry of this stabilized derivative is wavelength-dependent. Irradiation at 520 nm generates a closed-shell singlet carbene intermediate, which can isomerize or be trapped by a nucleophile like methanol.[4] In contrast, irradiation at a shorter wavelength (350 nm) can produce the carbene in an excited state, leading to different reaction pathways.[4]
Photochemical Decomposition of 1-Phenyl-1-diazopropane
Hazards and Safe Handling
Extreme Caution is Required When Handling All Diazo Compounds.
Diazo compounds, including the this compound isomers, are energetic materials that are presumed to be toxic and are potentially explosive.[5] Their high reactivity and tendency to decompose, releasing nitrogen gas, necessitate strict safety protocols.
-
Toxicity: Diazoalkanes are harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the eyes, skin, and respiratory tract.[6]
-
Explosion Hazard: Diazo compounds can decompose explosively, especially when concentrated, heated, or upon contact with rough surfaces (like ground-glass joints), sharp edges, or certain metals.[7] The risk of explosion increases with the purity and concentration of the compound. For this reason, they should always be handled as dilute solutions and never be concentrated.[6]
-
Instability: They are sensitive to heat, light, and acid, all of which can trigger rapid and uncontrolled decomposition.
Recommended Safety Precautions:
-
Engineered Controls: All work must be performed in a certified chemical fume hood. A blast shield must be used at all times, especially when working with quantities greater than a few millimoles.[5]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are often recommended).[5][6]
-
Glassware: Use only smooth, flame-polished glassware that is free of cracks and scratches. Avoid ground-glass joints.
-
Scale: Work with the smallest possible quantities.
-
Storage: Diazoalkane solutions should be used immediately after preparation. If short-term storage is unavoidable, they must be kept cold (e.g., -78°C) in a tightly sealed, smooth-walled container in a designated, explosion-proof refrigerator or freezer.[6] Never store in a vessel with a ground-glass stopper.
-
Quenching and Disposal: Any unreacted diazo compound must be carefully quenched before workup or disposal. A common method is the slow, dropwise addition of acetic acid to the cold diazo solution until the characteristic yellow color disappears and nitrogen evolution ceases. All waste should be treated as hazardous.
References
- 1. This compound | C3H6N2 | CID 12224242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diaminopropane(109-76-2) 13C NMR [m.chemicalbook.com]
- 3. 1,2-Diaminopropane(78-90-0) 1H NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20150038687A1 - Method for the preparation of diazoalkanes - Google Patents [patents.google.com]
- 6. 1,2-Diaminopropane(78-90-0) 13C NMR [m.chemicalbook.com]
- 7. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
Fundamental Reaction Mechanisms of 2-Diazopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Diazopropane (B1615991) ((CH₃)₂CN₂) is a versatile and highly reactive diazoalkane that serves as a valuable reagent in organic synthesis. Its utility stems from its ability to act as a precursor to the dimethylcarbene intermediate and as a 1,3-dipole in cycloaddition reactions. This guide provides a comprehensive overview of the fundamental reaction mechanisms of 2-diazopropane, including its synthesis, thermal and photochemical decomposition, 1,3-dipolar cycloadditions, and C-H insertion reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough resource for researchers in organic chemistry and drug development.
Synthesis of 2-Diazopropane
The most common and reliable method for the preparation of 2-diazopropane is the oxidation of acetone (B3395972) hydrazone.[1] A widely used procedure involves the use of yellow mercury(II) oxide in the presence of a basic catalyst.[1]
Reaction Scheme:
(CH₃)₂C=NNH₂ + HgO → (CH₃)₂CN₂ + H₂O + Hg
Experimental Protocol: Preparation of 2-Diazopropane[1]
Caution: 2-Diazopropane is volatile, toxic, and potentially explosive. All operations should be conducted in an efficient fume hood behind a safety shield. Use glassware without ground glass joints where possible to avoid friction that could initiate detonation.[2]
-
Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78 °C.
-
Reagents:
-
Yellow mercury(II) oxide (60 g, 0.27 mol)
-
Diethyl ether (100 mL)
-
3 M solution of potassium hydroxide (B78521) in ethanol (B145695) (4.5 mL)
-
Freshly distilled acetone hydrazone (15 g, 0.21 mol)
-
-
Procedure:
-
To the distilling flask, add yellow mercury(II) oxide, diethyl ether, and the ethanolic potassium hydroxide solution.
-
Reduce the pressure to 250 mm Hg and begin vigorous stirring.
-
Add acetone hydrazone dropwise from the dropping funnel.
-
After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.
-
Co-distill the ether and 2-diazopropane, collecting the distillate in the receiver cooled to -78 °C.
-
The resulting ethereal solution of 2-diazopropane is typically used directly in subsequent reactions.
-
Core Reaction Mechanisms
Thermal and Photochemical Decomposition: Carbene Formation
2-Diazopropane decomposes upon heating or irradiation to extrude nitrogen gas (N₂) and form dimethylcarbene, a highly reactive intermediate. The spin state of the resulting carbene, either a singlet or a triplet, is dependent on the method of decomposition and the presence of a sensitizer.[3][4]
-
Singlet Carbene: Formed during direct photolysis or thermolysis. The two non-bonding electrons are paired in the same sp² hybridized orbital. Singlet carbenes typically undergo concerted reactions, and their additions to alkenes are stereospecific.[4][5]
-
Triplet Carbene: Can be formed during photosensitized decomposition. The two non-bonding electrons are in different orbitals with parallel spins. Triplet carbenes behave as diradicals and their addition to alkenes is non-stereospecific, proceeding through a stepwise radical mechanism.[3]
Caption: Decomposition of 2-diazopropane to form singlet or triplet dimethylcarbene.
1,3-Dipolar Cycloaddition
2-Diazopropane can act as a 1,3-dipole and undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings (pyrazolines).[6] This reaction is a concerted, pericyclic process.[7] The pyrazolines can then be photolytically or thermally decomposed to yield cyclopropanes.[7]
The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the dipolarophile.[6]
References
- 1. Lightening diazo compounds: Singlet or triplet carbene? - American Chemical Society [acs.digitellinc.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Carbene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
in situ generation of diazopropane from acetone hydrazone
An In-Depth Technical Guide to the In Situ Generation of Diazopropane from Acetone (B3395972) Hydrazone
Introduction
2-Diazopropane (B1615991) is a volatile and highly reactive diazoalkane, serving as a valuable reagent in organic synthesis, particularly for the generation of the gem-dimethyl carbene. This carbene is a key intermediate for constructing gem-dimethylcyclopropanes and for insertion into various bonds. However, 2-diazopropane is unstable and potentially explosive, making its isolation and storage hazardous.[1] Consequently, in situ generation, where the reagent is produced and consumed in the same reaction vessel, is the preferred and safer method for its use.
This technical guide provides a comprehensive overview of the most common and reliable method for the in situ generation of 2-diazopropane via the oxidation of its stable precursor, acetone hydrazone. This document is intended for researchers, chemists, and professionals in drug development who require detailed procedural knowledge and safety information for utilizing this important synthetic intermediate.
Synthesis of the Precursor: Acetone Hydrazone
The stability and purity of the acetone hydrazone precursor are critical for the successful generation of 2-diazopropane.[1] Acetone hydrazone itself can be unstable, particularly in the presence of moisture, which catalyzes its disproportionation back to acetone azine and hydrazine (B178648).[2] Therefore, it should be freshly prepared or redistilled immediately before use.[1][2] There are two primary, high-yield methods for its synthesis.
-
From Acetone and Hydrazine: This direct condensation method requires careful temperature control. A yield of 89% has been reported using barium(II) oxide in methanol.[3]
-
From Acetone Azine and Hydrazine: This is often considered a more convenient and satisfactory method.[2][4] Acetone azine is first prepared from acetone and hydrazine hydrate (B1144303), and then the azine is reacted with anhydrous hydrazine to yield acetone hydrazone.[2][5] This route can produce yields of 77-88%.[2][5]
Core Synthesis: In Situ Generation of 2-Diazopropane
The most widely adopted method for preparing 2-diazopropane is the oxidation of acetone hydrazone.[6][7] The procedure detailed in Organic Syntheses utilizes yellow mercury(II) oxide as the oxidant in diethyl ether, with a catalytic amount of ethanolic potassium hydroxide (B78521).[1] The success of this method is critically dependent on the presence of the basic catalyst; in its absence, the oxidation does not proceed.[1]
The reaction is typically performed under reduced pressure, allowing the volatile 2-diazopropane (a gas at room temperature) to co-distill with the ether solvent into a cold trap, effectively separating it from the non-volatile reaction components.[1][7] This rapid removal from the reaction mixture minimizes decomposition. The resulting ethereal solution of 2-diazopropane can then be used directly in subsequent reactions.
Reaction Mechanism
The precise mechanism involves the base-catalyzed oxidation of the hydrazone. The base (hydroxide) is thought to deprotonate the hydrazone, increasing its nucleophilicity and facilitating the oxidation by the metal oxide. The overall transformation converts the C=N-NH₂ moiety of the hydrazone into the C=N⁺=N⁻ functional group of the diazo compound.
Experimental Protocols
Caution! Anhydrous hydrazine is extremely reactive and potentially explosive when distilled in air. 2-Diazopropane is volatile and presumed to be toxic. All operations should be conducted in a well-ventilated fume hood behind a protective safety screen.[1][2]
Protocol 1: Preparation of Acetone Hydrazone from Acetone Azine[2]
-
Preparation of Anhydrous Hydrazine: Heat 100% hydrazine hydrate with an equal weight of sodium hydroxide pellets under reflux for 2 hours. Distill the mixture under a slow stream of nitrogen. Collect the distillate boiling at 114–116°C. The yield is typically 95–97%.
-
Reaction: In a 300-mL round-bottomed flask equipped with a reflux condenser, combine 112 g (1.00 mole) of acetone azine and 32 g (1.0 mole) of the prepared anhydrous hydrazine.
-
Heating: Heat the mixture at 100°C for 12–16 hours.
-
Distillation: Rapidly distill the crude product through a water-cooled condenser.
-
Collection: Collect the colorless fraction boiling at 122–126°C. This provides 111–127 g (77–88%) of essentially pure acetone hydrazone. The product should be used promptly.[2]
Protocol 2: In Situ Generation of 2-Diazopropane[1]
-
Apparatus Setup: Assemble a 250-mL, two-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a distillation head. Connect the distillation head to a condenser cooled with acetone/dry ice, leading to a receiving flask cooled to -78°C.
-
Reagent Charging: In the distilling flask, place 60 g (0.27 mole) of yellow mercury(II) oxide, 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.
-
Initial Pressure Reduction: Reduce the pressure within the system to approximately 250 mm Hg.
-
Hydrazone Addition: With vigorous stirring, add 15 g (0.21 mole) of freshly redistilled acetone hydrazone dropwise from the dropping funnel. The boiling of the ether should provide sufficient cooling.
-
Co-distillation: After the addition is complete, continue stirring and further reduce the pressure to 15 mm Hg.
-
Product Collection: 2-Diazopropane and ether will co-distill and collect in the cooled receiver. The resulting ethereal solution is typically around 2 M and is obtained in 70–90% yield. The solution is essentially mercury-free and can be used directly for subsequent reactions.
Logical Workflow
The following diagram illustrates the multi-step synthesis pathway from a common starting material to the final in situ generated product.
Quantitative Data Summary
Table 1: Reagents and Conditions for Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Temp. | Time | Yield | Ref. |
| Acetone Hydrazone | Acetone Azine (1.0 mol) | Anhydrous Hydrazine (1.0 mol) | - | Neat | 100°C | 12-16 h | 77-88% | [2] |
| 2-Diazopropane | Acetone Hydrazone (0.21 mol) | Mercury(II) Oxide (0.27 mol) | KOH in Ethanol (cat.) | Diethyl Ether | ~20°C | ~30 min | 70-90% | [1] |
Table 2: Physical and Spectroscopic Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) | Spectroscopic Data | Ref. |
| Acetone Hydrazone | C₃H₈N₂ | 72.11 | 122-126 | 1.4607 (at 22°C) | ¹H NMR available | [2][3][4] |
| 2-Diazopropane | C₃H₆N₂ | 70.09 | Gas at RT | Not applicable | Vis: λ_max = 500 nm | [1][8] |
Safety and Handling
-
2-Diazopropane: This compound is unstable, with a reported half-life of about 3 hours at 0°C in solution.[1] It is volatile and should be treated as highly toxic. All manipulations must be performed in an efficient fume hood and behind a safety screen.[1] Glassware with ground glass joints should be avoided.[7]
-
Hydrazine: Anhydrous hydrazine is extremely reactive with oxidizing agents, including air, and can explode upon distillation if air is present.[2] It is also toxic and should be handled with appropriate personal protective equipment.
-
Mercury(II) Oxide: This is a toxic heavy metal compound. Care should be taken to avoid inhalation of dust and skin contact. All waste containing mercury must be disposed of according to institutional and local regulations.
-
General Precautions: The use of personal protective equipment (lab coat, safety glasses, gloves) is mandatory. An emergency plan should be in place to handle spills or accidental exposure.
Applications in Synthesis
The primary utility of in situ generated 2-diazopropane is as a precursor to gem-dimethylcarbene. This reactive intermediate readily participates in several important transformations:
-
Cyclopropanation: It reacts with alkenes and alkynes to form gem-dimethylcyclopropanes and gem-dimethylcyclopropenes, respectively.[1][6][9]
-
1,3-Dipolar Cycloadditions: 2-Diazopropane can act as a 1,3-dipole, reacting with various dipolarophiles like acetylenes and allenes.[1]
-
C-H Bond Insertion: A common side reaction during cyclopropanation attempts is the insertion of the carbene into vinylic C-H bonds.[9]
The ability to generate this reagent on demand and use it immediately provides a safe and effective pathway to complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acetone hydrazone synthesis - chemicalbook [chemicalbook.com]
- 4. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 5. Preparation of Acetone hydrazone - Chempedia - LookChem [lookchem.com]
- 6. SYNTHETIC REAGENTS AND APPLICATION | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. This compound | C3H6N2 | CID 12224242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Theoretical and Computational Deep Dive into Diazopropane: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diazopropane, a member of the diazoalkane family, is a versatile and highly reactive reagent in organic synthesis. Its utility stems from its ability to act as a carbene precursor and a 1,3-dipole, enabling the construction of a wide array of molecular architectures, including cyclopropanes and five-membered heterocycles. These structural motifs are prevalent in numerous biologically active molecules, making this compound a valuable tool in drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its structure, stability, reactivity, and spectroscopic properties. Detailed experimental protocols for its synthesis and key reactions are also presented, alongside visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior.
Theoretical and Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the electronic structure and reactivity of this compound. These theoretical investigations provide a framework for understanding and predicting its behavior in various chemical transformations.
Molecular Geometry
The molecular structure of 2-diazopropane (B1615991) has been optimized using various levels of theory. The B3LYP functional with a 6-31G* basis set is a commonly employed method for geometry optimizations of organic molecules, providing a good balance between accuracy and computational cost. The key geometric parameters of 2-diazopropane are summarized in the table below.
| Parameter | Bond | Calculated Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | C-N | Value |
| N-N | Value | |
| C-C | Value | |
| C-H | Value | |
| **Bond Angles (°) ** | C-N-N | Value |
| C-C-C | Value | |
| H-C-H | Value | |
| H-C-C | Value | |
| Note: Specific values for bond lengths and angles are pending retrieval from dedicated computational chemistry literature. |
Vibrational Frequencies
The vibrational spectrum of 2-diazopropane can be predicted through computational frequency calculations. These calculations are crucial for interpreting experimental infrared (IR) spectra and for confirming that an optimized geometry corresponds to a true energy minimum. The table below will summarize the key calculated vibrational frequencies and their corresponding assignments.
| Frequency (cm⁻¹) | Assignment |
| Value | N≡N stretch |
| Value | C-N stretch |
| Value | CH₃ asymmetric stretch |
| Value | CH₃ symmetric stretch |
| Value | C-C stretch |
| Note: Specific values for vibrational frequencies are pending retrieval from dedicated computational chemistry literature. |
Reaction Mechanisms and Energetics
Computational studies have been pivotal in understanding the mechanisms and predicting the outcomes of reactions involving this compound. Key reaction classes include 1,3-dipolar cycloadditions and carbene-mediated reactions.
1,3-Dipolar Cycloadditions: this compound readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole (B372694) derivatives, respectively. DFT calculations have been employed to determine the activation barriers for these reactions, providing insights into their kinetics and regioselectivity. For instance, studies on the reaction of this compound with substituted chalcones have been performed using functionals like B3LYP, M06, and M06-2X with the 6-311+G(d,p) basis set.[1][2][3][4][5]
| Reaction | Dipolarophile | Computational Method | Activation Energy (kcal/mol) | Reference |
| [3+2] Cycloaddition | Ethylene | Method | Value | [To be sourced] |
| [3+2] Cycloaddition | Acetylene | Method | Value | [To be sourced] |
| [3+2] Cycloaddition | Substituted Chalcone (B49325) | B3LYP/6-311+G(d,p) | Value | [1][2][3][4][5] |
| Note: Specific values for activation energies are pending retrieval from relevant computational studies. |
Carbene Formation: this compound can be decomposed, either thermally or photochemically, to generate dimethylcarbene, a highly reactive intermediate. Computational studies can model this process and explore the subsequent reactions of the carbene, such as cyclopropanation of alkenes.
Experimental Protocols
Synthesis of 2-Diazopropane
The preparation of 2-diazopropane is typically achieved through the oxidation of acetone (B3395972) hydrazone.[6] The following protocol is adapted from a well-established procedure and should be performed with caution due to the volatile and potentially toxic nature of this compound. All operations should be conducted in a well-ventilated fume hood behind a safety screen.
Materials:
-
Yellow mercury(II) oxide
-
Diethyl ether
-
Potassium hydroxide (B78521) in ethanol (B145695) (3 M solution)
-
Acetone hydrazone
-
Dry ice
-
Acetone
Apparatus:
-
A 250-mL two-necked, round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with a thermometer
-
Acetone-dry ice condenser
-
Receiver flask cooled to -78 °C
Procedure:
-
Place 60 g (0.27 mole) of yellow mercury(II) oxide and 100 mL of diethyl ether in the 250-mL flask.
-
Add 4.5 mL of a 3 M solution of potassium hydroxide in ethanol to the flask.
-
Reduce the pressure in the system to 250 mm Hg.
-
With vigorous stirring, add 15 g (0.21 mole) of acetone hydrazone dropwise from the dropping funnel.
-
After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.
-
Co-distill the ether and 2-diazopropane, collecting the distillate in the receiver flask cooled to -78 °C. This typically yields a 70-90% solution of 2-diazopropane in ether.[6]
Note: 2-Diazopropane is unstable, with a reported half-life of 3 hours at 0 °C.[6] The solution should be used immediately or stored at very low temperatures.
Synthesis of Pyrazoline Derivatives from Chalcones
The 1,3-dipolar cycloaddition of this compound with chalcones is a common method for synthesizing pyrazoline derivatives, which are important scaffolds in medicinal chemistry.[2][7]
General Procedure:
-
Dissolve the chalcone derivative in a suitable solvent (e.g., diethyl ether).
-
Cool the solution to a low temperature (e.g., -60 °C).[4]
-
Slowly add a freshly prepared solution of 2-diazopropane in ether via syringe.
-
Allow the reaction to stir at low temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
Visualizations
Synthesis of 2-Diazopropane Workflow
Caption: Workflow for the synthesis of 2-diazopropane via oxidation of acetone hydrazone.
1,3-Dipolar Cycloaddition of this compound with a Chalcone
Caption: Reaction pathway for the 1,3-dipolar cycloaddition of this compound with a chalcone.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound chemistry, complemented by practical experimental protocols. The integration of computational modeling with experimental work is crucial for advancing our understanding of this versatile reagent and for harnessing its full potential in the synthesis of complex molecules, particularly in the context of drug discovery and development. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the field. Further computational and experimental investigations will undoubtedly continue to uncover new facets of this compound's reactivity and expand its applications in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel pyrazoline derivatives as drugs. [wisdomlib.org]
An In-depth Technical Guide to the Spectroscopic Data of Diazopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diazopropane (also known as 2-diazopropane), a versatile reagent in organic synthesis. This document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for its synthesis and spectroscopic characterization, and presents a visual representation of its synthesis workflow.
Spectroscopic Data of this compound
Precise and comprehensively reported spectroscopic data for this compound is limited in publicly accessible literature due to its inherent instability. However, based on the known structure and data from related diazo compounds, the expected spectral characteristics can be summarized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the this compound molecule, a simple NMR spectrum is expected. The two methyl groups are chemically equivalent, and the central carbon is unique.
¹H NMR Data (Predicted)
| Protons | Chemical Shift (δ) [ppm] | Multiplicity |
| (CH₃)₂C=N₂ | ~1.2-1.5 | Singlet (s) |
¹³C NMR Data (Predicted)
| Carbon Atom | Chemical Shift (δ) [ppm] |
| C (CH₃)₂ | ~20-30 |
| (CH₃)₂C =N₂ | ~30-50 |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazo compound is the strong absorption band due to the asymmetric stretching of the N-N double bond.
IR Absorption Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=N stretch (asymmetric) | ~2050 - 2150 | Strong (s) |
| C-H stretch (sp³) | ~2850 - 3000 | Medium (m) |
| C-H bend | ~1375, ~1450 | Medium (m) |
Experimental Protocols
Synthesis of 2-Diazopropane (B1615991) from Acetone (B3395972) Hydrazone[1][2][3]
2-Diazopropane is typically prepared by the oxidation of acetone hydrazone.[1][2] The following protocol is adapted from established literature procedures.[3]
Materials:
-
Acetone hydrazone
-
Yellow mercuric(II) oxide
-
Diethyl ether
-
3 M solution of potassium hydroxide (B78521) in ethanol
-
Anhydrous sodium sulfate
Procedure:
-
In a two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78 °C, place yellow mercuric(II) oxide and diethyl ether.
-
Add a catalytic amount of ethanolic potassium hydroxide solution to the flask.
-
Cool the flask in a water bath at room temperature.
-
Slowly add acetone hydrazone dropwise to the stirred suspension.
-
After the addition is complete, reduce the pressure to facilitate the co-distillation of diethyl ether and 2-diazopropane.
-
Collect the distillate in the cooled receiving flask. The resulting ethereal solution of 2-diazopropane is typically used directly for subsequent reactions.
Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.
NMR Spectroscopy of Diazo Compounds
The following is a general protocol for obtaining NMR spectra of diazo compounds, which should be adapted for the specific instrument and experimental conditions.
Sample Preparation:
-
Due to the instability of this compound, it is typically prepared as a solution in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆), immediately before analysis.
-
The concentration of the sample should be appropriate for the spectrometer's sensitivity, typically in the range of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR, dissolved in 0.5-0.7 mL of solvent.
-
Transfer the solution to a clean, dry NMR tube.
Instrumentation and Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, a standard pulse sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
IR Spectroscopy of Diazo Compounds
The following is a general protocol for obtaining an IR spectrum of a diazo compound in solution.
Sample Preparation:
-
Prepare a dilute solution of the this compound in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The concentration should be sufficient to observe the characteristic absorption bands without saturation.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the pure solvent.
-
Fill an appropriate liquid-sample cell with the this compound solution.
-
Acquire the sample spectrum and subtract the background spectrum to obtain the spectrum of the compound.
Synthesis Workflow of this compound
The synthesis of this compound from acetone and hydrazine (B178648) involves a two-step process: the formation of acetone hydrazone followed by its oxidation.
References
Methodological & Application
Warning: Diazopropane Synthesis Protocol Request
Generating a detailed protocol for the synthesis of diazopropane is not possible due to the extreme hazards associated with this compound. This compound is a volatile, highly toxic, and explosive substance. Providing a step-by-step guide would facilitate the creation of a dangerous material without ensuring the necessary, highly specialized safety infrastructure and training are in place.
This document instead provides essential safety information, general chemical principles, and hazard mitigation protocols for experienced researchers considering work with diazo compounds. It is intended for educational and safety purposes only and is not a guide to synthesis.
Hazard Overview of Diazoalkanes
Low molecular weight diazoalkanes like this compound and its homolog diazomethane (B1218177) are among the most hazardous substances used in a laboratory setting. Researchers must be aware of the following risks:
-
Explosion: Diazoalkanes can detonate with extreme violence. Explosions can be initiated by:
-
Contact with rough or sharp surfaces (e.g., ground-glass joints, scratches in glassware, metal spatulas).[1]
-
Exposure to strong light or direct sunlight.[1]
-
Heat or rapid changes in temperature.
-
Contact with certain metals, such as alkali metals.[1]
-
Concentration of the diazoalkane solution.[2] Solutions should always be kept dilute.
-
-
Toxicity: this compound is presumed to be highly toxic, similar to diazomethane.[3] Inhalation can cause severe irritation to the respiratory tract, leading to asthma-like symptoms which can be fatal.[1] They are also potent skin and eye irritants.[2][4]
-
Carcinogenicity: Diazomethane is a known carcinogen, and other diazoalkanes should be treated as such.
Due to these severe risks, any work involving diazoalkanes must be preceded by a thorough risk assessment and performed only by highly trained personnel within a facility designed to handle explosive compounds.
General Principles of this compound Generation
From a chemical theory perspective, 2-diazopropane (B1615991) is typically generated by the oxidation of acetone (B3395972) hydrazone.[5][6] A common laboratory-scale method involves the use of an oxidizing agent like mercury(II) oxide in the presence of a base.[3][6]
This transformation represents the conversion of a hydrazone into a diazo compound, liberating nitrogen gas as a byproduct upon decomposition. The reaction is performed in solution, and the resulting this compound is co-distilled with the solvent, yielding a dilute solution for immediate use.[3] this compound is unstable, with a reported half-life of about 3 hours at 0°C, making storage inadvisable.[3]
References
Application Notes & Protocols: Cyclopropanation of Alkenes using 2-Diazopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclopropane (B1198618) ring is a highly valuable structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique conformational properties and electronic nature make it a desirable component in drug design. Cyclopropanation, the formation of a cyclopropane ring, is a key transformation in modern organic synthesis.[1] 2-Diazopropane (B1615991) (C₃H₆N₂) serves as a practical reagent for introducing a gem-dimethylcyclopropyl group onto an alkene.[2] This is typically achieved through the generation of a dimethylcarbene intermediate or via a metal-catalyzed carbenoid transfer.[3][4][5] These application notes provide detailed protocols for the preparation of 2-diazopropane and its subsequent use in the cyclopropanation of alkenes, including safety considerations, reaction mechanisms, and examples of catalytic systems.
Critical Safety Precautions
2-Diazopropane is a volatile, toxic, and potentially explosive compound that must be handled with extreme care.[2][6]
-
Explosion Hazard: Diazo compounds can be explosive, especially upon contact with rough surfaces (like ground glass joints), or when heated.[2] All operations should be conducted behind a blast shield in a well-ventilated fume hood.[2]
-
Toxicity: Diazo compounds as a class are toxic and can be sensitizers.[2] Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Equipment: Use glassware without ground glass joints wherever possible.[2] Fire-polished joints are recommended.
-
Storage: 2-Diazopropane is unstable, with a reported half-life of 3 hours at 0°C.[6] It should be prepared fresh and used immediately as an ethereal solution. Do not store neat or in high concentrations.
Reaction Mechanisms
The cyclopropanation of alkenes with 2-diazopropane can proceed through two primary pathways: a free carbene mechanism or a metal-catalyzed mechanism. The choice of pathway significantly influences the reaction's selectivity and scope.
-
Free Carbene Mechanism (Photolytic/Thermal): Upon photolysis or heating, 2-diazopropane decomposes to release nitrogen gas (N₂) and form the highly reactive dimethylcarbene intermediate.[3] This carbene then adds to the alkene in a concerted, stereospecific syn-addition.[3][7][8] The stereochemistry of the starting alkene is retained in the cyclopropane product.[7][8]
-
Metal-Catalyzed Mechanism: Transition metal catalysts, such as those based on rhodium, copper, palladium, or iron, can react with 2-diazopropane to form a metal-carbene complex (a carbenoid).[4][5][9][10] This carbenoid is less reactive and more selective than the free carbene. It transfers the dimethylcarbene unit to the alkene, often with high levels of stereocontrol.[4] This method is central to developing enantioselective cyclopropanation reactions.[4][11]
Caption: Fig. 1: Comparison of free carbene and metal-catalyzed pathways.
Experimental Protocols
Protocol 1: Preparation of 2-Diazopropane Solution
This protocol is adapted from the robust procedure reported in Organic Syntheses.[6] It involves the oxidation of acetone (B3395972) hydrazone with mercuric oxide in the presence of a basic catalyst.
Materials:
-
Acetone hydrazone (freshly redistilled)
-
Yellow mercury(II) oxide (HgO)
-
Diethyl ether (anhydrous)
-
3 M Potassium hydroxide (B78521) (KOH) in ethanol
-
250 mL two-necked, round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with thermometer
-
Dry-ice condenser
-
Receiver flask cooled to -78 °C (dry ice/acetone bath)
Procedure:
-
Setup: Assemble the distillation apparatus in an efficient fume hood behind a protective screen. The two-necked flask is placed in a room temperature water bath and equipped with a magnetic stirrer, dropping funnel, and distillation head. Connect the distillation head to the dry-ice condenser and the cooled receiver flask.
-
Reagent Charging: To the distilling flask, add yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and 4.5 mL of 3 M ethanolic KOH.[6]
-
Reaction: Begin vigorous stirring. Reduce the pressure in the system to approximately 250 mm Hg.
-
Addition: Add acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel. The addition of the hydrazone should be controlled to maintain a steady reaction. Ether boiling provides adequate cooling.[6]
-
Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.[6]
-
Collection: 2-Diazopropane co-distills with ether and is collected in the receiver flask cooled to -78 °C. The resulting deep red solution is approximately 2 M and can be obtained in 70-90% yield.[6] The solution should be used immediately.
Caption: Fig. 2: General workflow for synthesis and use of 2-diazopropane.
Protocol 2: General Procedure for Cyclopropanation of an Alkene
This is a general protocol that can be adapted for either photolytic or metal-catalyzed reactions.
Materials:
-
Alkene substrate
-
Ethereal solution of 2-diazopropane (freshly prepared, ~2 M)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Metal catalyst (for catalyzed reactions, e.g., Rh₂(OAc)₄, Cu(acac)₂)
-
Reaction flask with magnetic stirrer and nitrogen inlet
-
Syringe or dropping funnel for addition
Procedure:
-
Setup: In a fume hood, charge a flame-dried reaction flask with the alkene substrate (1.0 equiv) and anhydrous solvent under a nitrogen atmosphere. If a metal-catalyzed reaction is being performed, add the catalyst (0.1 - 5 mol%) at this stage.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C to control reactivity).
-
Addition of 2-Diazopropane: Add the freshly prepared, cold ethereal solution of 2-diazopropane (1.2 - 2.0 equiv) to the stirred alkene solution dropwise over 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction:
-
For photolytic reactions: Irradiate the mixture with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining the low temperature.
-
For thermal/catalyzed reactions: After the addition is complete, allow the mixture to stir at the specified temperature or warm slowly to room temperature.
-
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting alkene is consumed.
-
Quenching: Once the reaction is complete, carefully quench any remaining diazo compound by the slow addition of a proton source, such as acetic acid, until the red color disappears and gas evolution ceases.
-
Workup & Purification: Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Catalytic Systems
The choice of catalyst can dramatically influence the yield and stereoselectivity of the cyclopropanation. While data specifically for 2-diazopropane is dispersed, related diazo compounds illustrate the power of catalysis.
| Catalyst | Diazo Reagent | Substrate Type | Yield (%) | Stereoselectivity | Reference |
| Rh₂(DOSP)₄ (0.5 mol%) | Diazo Reagent | 2-Azadiene | up to 97% | up to 99:1 er (single diastereomer) | [11] |
| Pd(OAc)₂ | Diazo Ester | 2-Substituted 1,3-diene | Practical Yields | High Regioselectivity, Low Diastereoselectivity | [9] |
| (TTP)Fe | p-Tolyldiazomethane | Styrene | - | up to 17:1 (trans:cis) | [10] |
| (TTP)Fe | Mesityldiazomethane | Styrene | 43% | 2.9:1 (cis:trans) | [10] |
| Rh₂(OAc)₄ | Phenyldiazomethane | Alkenes | - | Stereoselective | [5] |
Table 1: Comparison of Selected Catalytic Systems for Cyclopropanation with Diazo Compounds. "er" refers to enantiomeric ratio.
Applications in Drug Development
The gem-dimethylcyclopropane motif introduced by 2-diazopropane is of significant interest in medicinal chemistry for several reasons:
-
Metabolic Stability: The quaternary carbon center and the cyclopropane ring can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Lipophilicity: The addition of the C(CH₃)₂ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Constraint: The rigid cyclopropane ring restricts the conformation of adjacent functionalities, which can lock the molecule into a bioactive conformation, improving potency and selectivity for its biological target.
Cyclopropane-containing drugs are prevalent, with examples including quinolone antibiotics like ciprofloxacin (B1669076) and pyrethroid insecticides.[1] The methods described here provide a direct route to analogues containing the gem-dimethylcyclopropyl group for structure-activity relationship (SAR) studies.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. | Chemistry [chem.duke.edu]
Application Notes and Protocols: Stereoselective Cyclopropanation with Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective cyclopropanation is a powerful transformation in organic synthesis, providing access to chiral cyclopropane (B1198618) rings that are key structural motifs in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for the stereoselective cyclopropanation of alkenes using diazopropane, an attractive yet challenging carbene precursor. The protocols focus on the use of chiral cobalt(II) porphyrin complexes, which have demonstrated exceptional reactivity and stereocontrol in related transformations. Given the volatile and potentially hazardous nature of this compound, these protocols emphasize its in situ generation from a stable precursor, acetone (B3395972) N-tosylhydrazone.
Key Concepts and Reaction Pathway
The stereoselective cyclopropanation with this compound is achieved through a metal-catalyzed reaction involving a chiral catalyst, an alkene substrate, and a this compound precursor. The generally accepted pathway involves the in situ generation of this compound from acetone N-tosylhydrazone, followed by the formation of a metal-carbene intermediate. This intermediate then reacts with the alkene in a stereocontrolled manner to yield the desired cyclopropane product.
Caption: General workflow for the stereoselective cyclopropanation using in situ generated this compound.
Data Presentation: Performance of Chiral Cobalt(II) Porphyrin Catalysts
While specific data for the cyclopropanation with this compound using the featured chiral cobalt(II) porphyrin catalyst is not extensively published, the performance of this catalytic system with analogous donor-substituted diazo reagents, such as α-aryldiazomethanes, provides a strong indication of its potential efficacy. The following table summarizes representative results for the asymmetric cyclopropanation of various alkenes with in situ generated α-phenyldiazomethane, catalyzed by a chiral cobalt(II) porphyrin complex, [Co(P1)].[1]
| Entry | Alkene | Yield (%)[1] | d.r. (trans:cis)[1] | ee (%)[1] |
| 1 | Styrene | 95 | >99:1 | 98 |
| 2 | 4-Methoxystyrene | 96 | >99:1 | 97 |
| 3 | 4-(Trifluoromethyl)styrene | 94 | >99:1 | 99 |
| 4 | 4-Bromostyrene | 95 | >99:1 | 98 |
| 5 | 2-Bromostyrene | 92 | >99:1 | 97 |
| 6 | 1,1-Diphenylethylene | 98 | - | 96 |
Catalyst Used: [Co(P1)] - A D₂-symmetric chiral porphyrin cobalt(II) complex.
Experimental Protocols
Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. The in situ generation method described below is designed to minimize the concentration of the diazo compound at any given time.
Protocol 1: Synthesis of Acetone N-Tosylhydrazone
This protocol describes the synthesis of the stable precursor for the in situ generation of this compound.
Materials:
-
Acetone
-
p-Toluenesulfonhydrazide
-
Methanol
-
Mortar and pestle
Procedure:
-
In a mortar, combine acetone (1.0 mmol, 1.0 equiv) and p-toluenesulfonhydrazide (1.0 mmol, 1.0 equiv).
-
Grind the mixture with a pestle at room temperature. The reaction is typically complete within a few minutes, as can be monitored by thin-layer chromatography.
-
The resulting solid is the desired acetone N-tosylhydrazone. For purification, the solid can be washed with a cold non-polar solvent like petroleum ether and then filtered.
-
Dry the product under vacuum. The product can be stored at room temperature.
Protocol 2: Stereoselective Cyclopropanation of Styrene with in situ Generated this compound
This protocol is adapted from the successful procedures for α-aryldiazomethanes and is expected to be effective for this compound.[1]
Materials:
-
Chiral Cobalt(II) Porphyrin Catalyst (e.g., [Co(P1)])
-
Acetone N-tosylhydrazone (from Protocol 1)
-
Styrene (or other alkene)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step workflow for the stereoselective cyclopropanation experiment.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral cobalt(II) porphyrin catalyst (0.5-2 mol%).
-
Add acetone N-tosylhydrazone (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).
-
Add the alkene substrate (e.g., styrene, 1.2-1.5 equiv).
-
Add the anhydrous solvent (e.g., 1,2-dichloroethane) to achieve a suitable concentration (e.g., 0.1 M with respect to the hydrazone).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short pad of celite or silica gel to remove the catalyst and inorganic salts, washing with a suitable solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclopropane.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC).
Concluding Remarks
The use of chiral cobalt(II) porphyrin catalysts for the stereoselective cyclopropanation of alkenes with in situ generated this compound from acetone N-tosylhydrazone represents a promising and practical approach for the synthesis of chiral gem-dimethylcyclopropanes. The mild reaction conditions, high stereoselectivities observed with analogous substrates, and the use of a stable diazo precursor make this methodology highly attractive for applications in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates. Further optimization of reaction parameters for specific alkene substrates may be necessary to achieve optimal results.
References
Application Notes and Protocols: Diazopropane in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diazopropane and its derivatives in the total synthesis of natural products, with a specific focus on the formation of cyclopropane (B1198618) rings. The content herein is intended to furnish researchers, scientists, and drug development professionals with comprehensive experimental protocols and quantitative data to support their own research endeavors.
Introduction
Diazo compounds, such as this compound, are highly versatile reagents in organic synthesis, primarily utilized for the construction of carbon-carbon bonds.[1] Their ability to generate carbenes or carbenoids upon decomposition, typically initiated by heat, light, or transition metal catalysis, makes them ideal for cyclopropanation reactions with alkenes.[2] This methodology has been effectively employed in the total synthesis of various natural products containing the cyclopropane motif, a structural feature present in numerous biologically active molecules.[3]
One notable example is the total synthesis of the sesquiterpenoid (±)-aristolone, which features a gem-dimethylcyclopropane ring fused to a cyclohexanone (B45756) core. The key step in the synthesis developed by Piers and co-workers involves the intramolecular cyclization of an olefinic diazoketone, effectively demonstrating the power of this strategy in constructing complex molecular architectures.[4][5]
Key Applications of this compound in Natural Product Synthesis
The primary application of this compound and related diazoalkanes in natural product synthesis is the formation of cyclopropane rings. This can be achieved through two main strategies:
-
Intermolecular Cyclopropanation: In this approach, a diazoalkane reacts with an olefinic substrate in the presence of a catalyst to form the cyclopropane ring.
-
Intramolecular Cyclopropanation: As exemplified in the synthesis of aristolone, a molecule containing both a diazo functional group and an alkene moiety can undergo an intramolecular cyclization to form a bicyclic or polycyclic system containing a cyclopropane ring.[5] This method is particularly powerful for the stereoselective construction of complex ring systems.
Total Synthesis of (±)-Aristolone: A Case Study
The total synthesis of (±)-aristolone serves as an excellent case study for the application of an intramolecular diazoketone cyclization. The synthetic strategy hinges on the construction of a key olefinic diazoketone intermediate, which then undergoes a copper-catalyzed cyclization to furnish the bicyclo[4.1.0]heptanone core of the natural product.[4][6]
Quantitative Data
The following table summarizes the quantitative data for the key steps in the synthesis of (±)-aristolone, as reported by Piers and co-workers.[4]
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Preparation of Olefinic Acid | Isopropylidene derivative | Olefinic Acid (25) | ~75% | N/A |
| 2 | Formation of Olefinic Diazoketone | Olefinic Acid (25) | Olefinic Diazoketone (27) | Not isolated (used crude) | N/A |
| 3 | Intramolecular Cyclization | Olefinic Diazoketone (27) | (±)-Aristolone (1) and (±)-6,7-epi-aristolone (28) | ~42% (aristolone), ~20% (epi-aristolone) | ~2.1 : 1 |
Experimental Protocols
1. Preparation of the Olefinic Acid (25)
The synthesis of the crucial olefinic acid precursor is a multi-step process starting from 2,3-dimethylcyclohexanone.[4] A key intermediate is the corresponding isopropylidene derivative.
2. Formation of the Olefinic Diazoketone (27)
The olefinic acid (25) is converted to the corresponding acid chloride, which is then reacted with diazomethane (B1218177) to yield the olefinic diazoketone (27).
-
To a solution of the olefinic acid (25) in anhydrous diethyl ether at 0 °C is slowly added oxalyl chloride (1.5 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a freshly prepared ethereal solution of diazomethane (3 equivalents) at 0 °C. The reaction mixture is stirred at 0 °C for 3 hours. The excess diazomethane is then carefully quenched by the dropwise addition of acetic acid until the yellow color disappears. The ethereal solution is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to afford the crude olefinic diazoketone (27) as a yellow oil. This crude product is used in the next step without further purification.
3. Intramolecular Cyclization to (±)-Aristolone (1)
The crude olefinic diazoketone (27) is subjected to a copper-catalyzed intramolecular cyclization to yield (±)-aristolone (1) and its epimer.
-
A solution of the crude olefinic diazoketone (27) in cyclohexane (B81311) is added dropwise over a period of 4 hours to a refluxing suspension of anhydrous cupric sulfate in cyclohexane. The reaction mixture is refluxed for an additional 2 hours after the addition is complete.
-
The reaction mixture is cooled to room temperature and filtered to remove the copper salts. The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel. Elution with a mixture of petroleum ether and diethyl ether affords (±)-aristolone (1) and (±)-6,7-epi-aristolone (28). Further purification of (±)-aristolone can be achieved by recrystallization from petroleum ether.[4]
Visualizations
Logical Workflow for the Synthesis of (±)-Aristolone
Caption: Synthetic workflow for the total synthesis of (±)-aristolone.
Reaction Mechanism: Intramolecular Cyclopropanation
Caption: Mechanism of the copper-catalyzed intramolecular cyclopropanation.
References
- 1. The total synthesis of (±)-4-demethylaristolone and related compounds - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Canadian Journal of Chemistry: Ingenta Connect Table Of Contents [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Diazopropane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazopropane (CH₃)₂CN₂) is a valuable C3 building block in medicinal chemistry, primarily utilized as a precursor to the gem-dimethyl carbene. Its application facilitates the construction of molecules containing the gem-dimethylcyclopropane moiety, a structural motif present in numerous biologically active compounds. The introduction of this strained three-membered ring can significantly influence a molecule's conformational rigidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant scaffolds.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry revolve around two key transformations:
-
Cyclopropanation of Alkenes: this compound reacts with alkenes, particularly electron-deficient ones, to form gem-dimethylcyclopropanes. This reaction is a cornerstone for accessing a variety of important structural motifs in drug discovery.
-
Synthesis of Pyrazolines: this compound undergoes [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds (chalcones) to yield pyrazoline derivatives. Pyrazolines themselves exhibit a broad spectrum of pharmacological activities and can also serve as precursors to cyclopropanes upon photolysis.
These reactions provide access to key structural motifs found in various classes of therapeutic agents, including insecticides and potential anticancer and neurological drugs.[1][2]
Application Note 1: Gem-Dimethylcyclopropanation of Alkenes
The gem-dimethylcyclopropane unit is a prevalent feature in many natural products and synthetic drugs, including the well-known pyrethroid insecticides.[1] this compound serves as an efficient reagent for introducing this moiety onto a variety of alkene substrates.
Experimental Workflow: Gem-Dimethylcyclopropanation
Caption: Workflow for gem-dimethylcyclopropanation of alkenes using this compound.
Quantitative Data: Cyclopropanation of Electron-Deficient Alkenes
This compound reacts readily with electron-deficient alkenes, such as those derived from chalcones, to yield highly functionalized cyclopropanes.
| Entry | Alkene Substrate (Chalcone Derivative) | This compound (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | 1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-one | 2.0 | Dichloromethane (B109758) | -60 to 0 | 12 | 25 | Not Specified | [3] |
| 2 | 1,3-Diphenylprop-2-en-1-one | Excess | Ether | Room Temp. | Not Specified | Good | Not Specified | [4] |
| 3 | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Excess | Ether | Room Temp. | Not Specified | Good | Not Specified | [4] |
Application Note 2: Synthesis of Pyrazoline Derivatives
Pyrazoline heterocycles are important pharmacophores known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The reaction of this compound with chalcones provides a direct route to 2-pyrazoline (B94618) derivatives. These can be further elaborated or evaluated for their biological activity.
Experimental Workflow: Pyrazoline Synthesis
Caption: General workflow for the synthesis of pyrazoline derivatives from this compound and chalcones.
Quantitative Data: Anticancer Activity of Pyrazoline Derivatives
Pyrazoline derivatives synthesized from chalcones have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11 | AsPC-1 (Pancreatic) | 16.8 | [7] |
| 11 | U251 (Glioblastoma) | 11.9 | [7] |
| b17 | HepG-2 (Liver) | 3.57 | [6] |
| 6b | HNO-97 (Oral) | 10.0 | [5] |
| 6d | HNO-97 (Oral) | 10.56 | [5] |
Application Note 3: Synthesis of Cyclopropylamines
Cyclopropylamines are important building blocks in medicinal chemistry, present in drugs such as the antidepressant tranylcypromine (B92988) and the serotonin-norepinephrine reuptake inhibitor milnacipran (B1663801).[8][9] While direct synthesis from this compound is not the most common route, the cyclopropanes generated from this compound reactions can be further functionalized to yield cyclopropylamines. For instance, the synthesis of milnacipran and its analogues involves the formation of a cyclopropane (B1198618) ring, which can be conceptually derived from a diazo compound-mediated cyclopropanation.[2][8]
Conceptual Synthetic Pathway to Milnacipran Core
Caption: Conceptual pathway to the cyclopropane core of milnacipran analogues.
Experimental Protocols
Caution: this compound is volatile, toxic, and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield. Glassware with ground glass joints should be avoided where possible to minimize the risk of detonation.[10]
Protocol 1: Preparation of a Standardized Solution of 2-Diazopropane (B1615991)
This protocol is adapted from the procedure described in Organic Syntheses.[11]
Materials:
-
Acetone (B3395972) hydrazone (freshly distilled)
-
Yellow mercury(II) oxide
-
Potassium hydroxide (B78521) solution in ethanol (B145695) (3 M)
-
Diethyl ether (anhydrous)
-
Two-necked round-bottom flask (250 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with thermometer
-
Condenser (Dry Ice/acetone)
-
Receiving flask cooled to -78 °C
Procedure:
-
To the two-necked flask, add yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and 3 M ethanolic potassium hydroxide (4.5 mL).
-
Assemble the distillation apparatus and cool the receiving flask to -78 °C.
-
Reduce the pressure of the system to 250 mm Hg.
-
With vigorous stirring, add freshly distilled acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel.
-
After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.
-
Co-distill the ether and 2-diazopropane, collecting the distillate in the cooled receiver.
-
The resulting ethereal solution of 2-diazopropane (approximately 2 M) should be used immediately. The yield is typically 70-90%.[11]
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
This is a general procedure for the [3+2] cycloaddition of this compound with a chalcone.[4][12][13]
Materials:
-
Chalcone derivative (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 equiv.)
-
Ethereal solution of 2-diazopropane (excess)
-
Round-bottom flask
-
Magnetic stirrer
-
Crushed ice
-
Ethanol for recrystallization
Procedure:
-
Dissolve the chalcone derivative in a minimal amount of a suitable solvent like diethyl ether or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the ethereal solution of 2-diazopropane to the stirred chalcone solution. The disappearance of the red color of this compound indicates consumption.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazoline derivative.
Protocol 3: Photochemical Conversion of a Pyrazoline to a Cyclopropane
This protocol describes the nitrogen extrusion from a pyrazoline to form the corresponding cyclopropane.[14][15]
Materials:
-
Pyrazoline derivative (1.0 equiv.)
-
Benzophenone (photosensitizer, if required)
-
Dichloromethane or acetone (solvent)
-
Pyrex reaction vessel
-
Medium-pressure mercury lamp (125 W)
Procedure:
-
Dissolve the pyrazoline derivative in the chosen solvent in the Pyrex reaction vessel. If the pyrazoline does not absorb light efficiently, add a photosensitizer like benzophenone.
-
Irradiate the solution with the medium-pressure mercury lamp. The reaction progress can be monitored by the cessation of nitrogen evolution or by TLC/NMR analysis.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclopropane derivative by column chromatography on silica (B1680970) gel. Yields are often excellent (88-100%).[14]
Proposed Signaling Pathway Modulation by Pyrazoline Derivatives
While direct modulation of signaling pathways by this compound itself is not applicable, the pyrazoline derivatives synthesized from it have been shown to induce apoptosis and cell cycle arrest in cancer cells. The proposed mechanism often involves the induction of oxidative stress.[3][16]
Caption: Proposed mechanism of action for pyrazoline derivatives in cancer cells, leading to apoptosis and cell cycle arrest.
Conclusion
This compound is a versatile and powerful reagent in medicinal chemistry for the synthesis of molecules containing the gem-dimethylcyclopropane moiety. Its application in cyclopropanation and pyrazoline synthesis provides access to a diverse range of scaffolds with significant therapeutic potential. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel drug candidates. Due to the hazardous nature of this compound, appropriate safety precautions must be strictly adhered to during its preparation and use.
References
- 1. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secosteroid–2-Pyrazoline Hybrids: Design, Synthesis, Biological Evaluation and Development of Therapeutic Combinations Against ERα-Positive Breast Cancer Cells [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 8. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ijdra.com [ijdra.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Situ Generation and Reaction of Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazopropane is a valuable C3 building block in organic synthesis, enabling access to a variety of important structural motifs, including cyclopropanes and pyrazolines. However, its inherent instability and potential for explosive decomposition make its isolation and handling as a pure substance highly hazardous. To circumvent these issues, in situ generation methods are strongly preferred. This document provides a detailed protocol for the in situ generation of this compound from a stable tosylhydrazone precursor, followed by its immediate use in a representative cyclopropanation reaction. This approach enhances safety by maintaining a low, transient concentration of the reactive diazoalkane.
Safety Precautions
Diazoalkanes, including this compound, are toxic, potentially carcinogenic, and can be explosive, especially in concentrated form or in the presence of certain metals or rough surfaces.[1][2] All operations involving the generation and reaction of this compound must be conducted in a well-ventilated chemical fume hood, behind a blast shield.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and double gloves (e.g., nitrile), is mandatory.[1][3][4] All glassware should be inspected for scratches and fire-polished where appropriate to avoid rough surfaces that could initiate decomposition.[2]
Experimental Protocols
Protocol 1: Synthesis of Propanal Tosylhydrazone (Precursor)
This protocol outlines the synthesis of the stable precursor required for the in situ generation of this compound.
Materials:
-
Propanal
-
Tosylhydrazide
-
Glacial Acetic Acid (catalytic amount)
-
Beaker, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a beaker, dissolve tosylhydrazide (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture in an ice bath and slowly add propanal (1 equivalent) dropwise with continuous stirring.
-
Allow the reaction to stir in the ice bath for 1-2 hours, during which a white precipitate of propanal tosylhydrazone will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the propanal tosylhydrazone under vacuum. The product is a stable white solid that can be stored for future use.
Protocol 2: In Situ Generation of this compound and Cyclopropanation of Styrene (B11656)
This protocol details the in situ generation of this compound from propanal tosylhydrazone sodium salt and its immediate reaction with styrene in the presence of a palladium catalyst to form 1-phenyl-2-ethylcyclopropane. The use of tosylhydrazone salts is a safer alternative to handling isolated diazo compounds.[2][5][6]
Materials:
-
Propanal tosylhydrazone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., Cs₂CO₃)
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
Procedure:
-
Preparation of the Tosylhydrazone Salt:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add propanal tosylhydrazone (1.2 equivalents).
-
Add anhydrous solvent (e.g., THF or acetonitrile) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will evolve, so ensure adequate ventilation to the fume hood exhaust.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium salt of the tosylhydrazone.
-
-
In Situ Generation and Cyclopropanation:
-
In a separate three-necked flask equipped with a condenser and under an inert atmosphere, dissolve styrene (1 equivalent) and palladium(II) acetate (0.02-0.05 equivalents) in dichloromethane (DCM).
-
Gently heat the mixture to a reflux (approximately 40°C).
-
Slowly add the pre-formed tosylhydrazone salt suspension to the refluxing solution of styrene and catalyst over a period of 1-2 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of this compound. The in situ generation of the diazo compound occurs upon thermal decomposition of the salt.[5]
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the diazo intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the desired cyclopropane (B1198618) derivative.
-
Data Presentation
The following table summarizes representative yields for cyclopropanation reactions using in situ generated diazoalkanes with various substrates. While specific data for this compound is limited, the presented data for closely related diazo compounds illustrates the general efficacy of this methodology.
| Diazo Precursor | Alkene Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Benzaldehyde Tosylhydrazone | Styrene | Co(II)-Porphyrin | 90 | 92:8 | [1] |
| 2,6-Difluorobenzaldehyde Tosylhydrazone | Styrene | Co(II)-Porphyrin | 90 | 88:12 | [1] |
| N-Methyl-N-nitrosourea (for CH₂N₂) | Dicyclopentadiene | Pd(acac)₂ | >95 | N/A | N/A |
| Ethyl Diazoacetate | 1,3-Butadiene | Pd(OAc)₂ | 86 | 1:1 | [7] |
Visualizations
Logical Workflow for In Situ Generation and Reaction of this compound
Caption: Workflow for the synthesis of a cyclopropane via in situ generated this compound.
This application note provides a comprehensive and safety-conscious guide for the utilization of in situ generated this compound in synthetic organic chemistry. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, particularly in the field of drug development where the construction of complex molecular architectures is paramount.
References
- 1. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arenes participate in 1,3-dipolar cycloaddition with in situ-generated diazoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Reactions of Diazopropane with Electron-Deficient Alkenes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between diazopropane and electron-deficient alkenes is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to substituted pyrazoline rings. This process is a classic example of a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for constructing five-membered rings. This compound, acting as a 1,3-dipole, reacts readily with alkenes functionalized with electron-withdrawing groups (EWGs), which serve as the dipolarophile. The resulting pyrazoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and key data for researchers in the field.
Reaction Mechanism and Theory
The cycloaddition of this compound to an electron-deficient alkene proceeds through a concerted, pericyclic mechanism known as the Huisgen 1,3-dipolar cycloaddition.[1][2] In this [π4s + π2s] cycloaddition, the 4π-electron system of the this compound and the 2π-electron system of the alkene react in a single, concerted step to form two new sigma bonds, resulting in a five-membered pyrazoline ring.[2]
Key Mechanistic Features:
-
Concerted Pathway: The reaction occurs in a single step without the formation of intermediates, passing through a cyclic transition state.[2] This concerted nature means the reaction is stereospecific; the stereochemistry of the starting alkene is retained in the product.[3]
-
Regioselectivity: The orientation of the dipole addition is governed by Frontier Molecular Orbital (FMO) theory.[1] For electron-deficient alkenes (e.g., acrylates, enones), the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the this compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. The larger orbital coefficient on the terminal nitrogen of the this compound and the β-carbon of the alkene dictates the formation of a specific regioisomer. For instance, in the reaction with methyl acrylate (B77674), the terminal nitrogen of the this compound preferentially attacks the β-carbon of the acrylate, leading to a 4-carbomethoxy-substituted pyrazoline.[3][4]
-
Product Isomerization: The initial product of the cycloaddition is a Δ¹-pyrazoline. This isomer is often unstable and can readily tautomerize to the more thermodynamically stable Δ²-pyrazoline, especially if there is an activating group (like a carbonyl) that can enter into conjugation with the newly formed C=N double bond.[3]
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metal-Catalyzed Reactions of Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazopropane and its derivatives are versatile reagents in organic synthesis, serving as precursors to highly reactive carbene intermediates. When catalyzed by transition metals, these carbenes can participate in a variety of powerful bond-forming reactions, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation. These transformations provide efficient pathways for the construction of complex molecular architectures, which are often found in natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions of this compound, with a focus on catalysts based on rhodium, copper, gold, and palladium.
I. Metal-Catalyzed Cyclopropanation Reactions
Cyclopropanation is a cornerstone of this compound chemistry, enabling the synthesis of three-membered carbocyclic rings, which are valuable building blocks in organic synthesis. The choice of metal catalyst and ligands is crucial for controlling the efficiency and stereoselectivity of the reaction.
A. Rhodium-Catalyzed Cyclopropanation
Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of a wide range of alkenes with this compound and its derivatives.[1] These reactions are known for their high efficiency and the ability to control stereoselectivity through the use of chiral ligands.[2]
Quantitative Data Summary: Rhodium-Catalyzed Cyclopropanation
| Entry | Catalyst (mol%) | Alkene | Diazo Compound | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Rh₂(OAc)₄ (1) | Styrene | Ethyl diazoacetate | DCM | 25 | >95 | - | [3] |
| 2 | Rh₂(S-PTAD)₄ (1) | Indole | Trifluoroacetaldehyde N-triftosylhydrazone | DCE | 25 | 96 | 97 | [4] |
| 3 | Rh₂(esp)₂ (1) | Various alkenes | Dimethyl diazomalonate | DCM | 25 | High | - | [1] |
| 4 | Rh₂(S-TCPTAD)₄ (0.2) | Acrylonitrile | Aryldiazoacetate | DCE | 25 | 96 | 97 | [2] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%)
-
Diazo compound (e.g., ethyl diazoacetate, 1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and the rhodium(II) catalyst.
-
Dissolve the reactants in the anhydrous solvent.
-
Prepare a solution of the diazo compound in the same anhydrous solvent.
-
Add the diazo compound solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
B. Copper-Catalyzed Cyclopropanation
Copper complexes, particularly those with chiral ligands, are also widely used for enantioselective cyclopropanation reactions.[5] They offer a cost-effective alternative to rhodium catalysts.
Quantitative Data Summary: Copper-Catalyzed Enantioselective Cyclopropanation
| Entry | Catalyst (mol%) | Ligand | Alkene | Diazo Compound | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cu(OTf)₂ (20) | (R,R)-Ph-box | N-mesyl-2-allyl-aniline | - | PhCF₃ | 120 | 99 | 82 | [5] |
| 2 | Cu(CH₃CN)₄PF₆ (10) | Chiral BOX ligand | N-propargyl ynamide | - | PhCF₃ | rt | 92 | 94 | [6] |
Experimental Protocol: Enantioselective Copper-Catalyzed Cyclopropanation
Materials:
-
Alkene (1.0 equiv)
-
Copper catalyst (e.g., Cu(OTf)₂, 10 mol%)
-
Chiral ligand (e.g., bis(oxazoline) ligand, 12 mol%)
-
Diazo compound (1.2 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper catalyst and the chiral ligand in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add the alkene to the catalyst solution.
-
Slowly add a solution of the diazo compound in the same solvent via syringe pump over several hours.
-
Stir the reaction at the specified temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Experimental Workflow for Enantioselective Cyclopropanation
Caption: Generalized workflow for enantioselective cyclopropanation.
II. Metal-Catalyzed C-H Insertion Reactions
C-H insertion reactions provide a powerful method for the direct functionalization of C-H bonds, which are typically unreactive. Metal carbenes generated from this compound can insert into C-H bonds to form new carbon-carbon bonds.[7]
A. Rhodium-Catalyzed C-H Insertion
Rhodium(II) catalysts are highly effective for intramolecular C-H insertion reactions, leading to the formation of cyclic compounds. The regioselectivity of the insertion is influenced by both electronic and steric factors.
Quantitative Data Summary: Rhodium-Catalyzed Intramolecular C-H Insertion
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ (1) | 2-Diazo-N-(2-phenylethyl)acetamide | Benzene | 80 | 85 | [7] |
| 2 | Rh₂(esp)₂ (1) | Various diazoacetates | DCM | 25 | High | [1] |
Experimental Protocol: Intramolecular Rhodium-Catalyzed C-H Insertion
Materials:
-
Diazo substrate (1.0 equiv)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.
-
Heat the solution to the desired reaction temperature (e.g., 80 °C).
-
Slowly add a solution of the diazo substrate in the same solvent to the catalyst solution via syringe pump over 2-4 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional hour to ensure complete consumption of the diazo compound.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Catalytic Cycle for C-H Insertion
Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.
III. Metal-Catalyzed Ylide Formation and Subsequent Reactions
Metal carbenes can react with heteroatoms (e.g., sulfur, nitrogen, oxygen) to form ylides. These ylides are versatile intermediates that can undergo a variety of subsequent transformations, such as[4][8]-sigmatropic rearrangements or reactions with electrophiles.
Logical Relationship of Ylide Formation and Reaction
Caption: Ylide formation and subsequent rearrangement.
Note on Palladium and Gold Catalysis:
-
Palladium-catalyzed reactions of this compound often involve the formation of palladium-carbene intermediates, which can participate in cross-coupling reactions.[9]
-
Gold-catalyzed reactions have emerged as a powerful tool for various transformations of diazo compounds, including cyclopropanation and C-H functionalization, often exhibiting unique selectivity compared to other metals.[10][11]
Safety Precautions
This compound and other diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reactions involving diazo compounds should not be performed on a large scale without prior safety assessment.
Conclusion
Metal-catalyzed reactions of this compound offer a rich and diverse platform for the synthesis of complex organic molecules. The choice of metal catalyst and ligands provides a high degree of control over the reaction outcome, enabling chemists to selectively perform cyclopropanations, C-H insertions, and ylide formations. The protocols and data presented in these application notes serve as a guide for researchers to explore and utilize these powerful transformations in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereo- and Enantioselective Copper-Catalyzed Intramolecular Carboamination of Alkenes for the Synthesis of Hexahydro-1H-benz[f]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed enantioselective diyne cyclization via C(sp2)–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for C-H Insertion Reactions Involving Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-hydrogen (C-H) bond activation and functionalization represent a paradigm shift in modern organic synthesis, offering a more atom-economical and efficient approach to molecular construction. Among the various strategies, transition-metal-catalyzed C-H insertion reactions of diazo compounds have emerged as a powerful tool for the formation of new carbon-carbon bonds.[1] Diazopropane, a reactive diazoalkane, serves as a versatile precursor for the in-situ generation of a carbene that, under the influence of a suitable catalyst, can insert into a wide range of C-H bonds. This methodology provides a direct route to introduce a gem-dimethyl group, a common structural motif in natural products and pharmaceuticals, into organic molecules.
These application notes provide an overview of C-H insertion reactions involving this compound, with a focus on rhodium- and iron-catalyzed systems. Detailed protocols for the preparation of this compound and its subsequent use in both intermolecular and intramolecular C-H insertion reactions are presented. The information is intended to guide researchers in leveraging this powerful transformation for the synthesis of complex molecules and in the discovery and development of new therapeutic agents.[2]
Safety Precautions
Warning: this compound is a volatile and potentially explosive compound and is also presumed to be toxic. All operations involving this compound should be carried out in a well-ventilated fume hood behind a protective screen. Use glassware that is free from scratches and avoid ground-glass joints where possible to minimize the risk of detonation. This compound solutions should be handled at low temperatures and should not be stored for extended periods.
Preparation of 2-Diazopropane (B1615991)
A common and reliable method for the preparation of 2-diazopropane is the oxidation of acetone (B3395972) hydrazone.[3][4]
Protocol 1: Synthesis of 2-Diazopropane from Acetone Hydrazone [3]
Materials:
-
Acetone hydrazone
-
Yellow mercury(II) oxide
-
Diethyl ether (anhydrous)
-
Potassium hydroxide (B78521) (3 M in ethanol)
-
Dry ice-acetone bath
-
Magnetic stirrer
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
In a 250 mL two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78 °C (dry ice-acetone bath), place yellow mercury(II) oxide (60 g, 0.27 mol), 100 mL of anhydrous diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.
-
Reduce the pressure in the system to approximately 250 mm Hg.
-
With vigorous stirring, add acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel.
-
After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.
-
Co-distill the diethyl ether and 2-diazopropane, collecting the pale yellow distillate in the cooled receiving flask. This typically yields a 70-90% solution of 2-diazopropane in ether.[3]
-
The resulting solution can be used directly in subsequent reactions. It is important to note that 2-diazopropane is unstable, with a half-life of about 3 hours at 0 °C.[3]
Rhodium-Catalyzed C-H Insertion Reactions
Dirhodium(II) complexes are highly effective catalysts for carbene insertion reactions, offering excellent chemo- and regioselectivity.[5] The choice of ligands on the dirhodium center can significantly influence the outcome of the reaction, including enantioselectivity in asymmetric transformations.[6]
Catalytic Cycle
The generally accepted catalytic cycle for rhodium-catalyzed C-H insertion involves three key steps:
-
Carbene Formation: The diazo compound reacts with the rhodium(II) catalyst to form a rhodium-carbene intermediate, with the elimination of nitrogen gas.
-
C-H Insertion: The electrophilic carbene intermediate then inserts into a C-H bond of the substrate. This is believed to be a concerted, albeit possibly asynchronous, process.
-
Catalyst Regeneration: The product is released, and the rhodium(II) catalyst is regenerated to re-enter the catalytic cycle.
Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.
Application Note: Intermolecular C-H Insertion into Alkanes
The direct functionalization of unactivated C-H bonds in alkanes is a significant challenge in organic synthesis. Rhodium-catalyzed C-H insertion with this compound provides a method for the direct introduction of a gem-dimethyl group into alkane skeletons. The selectivity of these reactions is often governed by both steric and electronic factors, with a general preference for insertion into tertiary > secondary > primary C-H bonds.[7]
Table 1: Representative Rhodium-Catalyzed Intermolecular C-H Insertion of this compound with Alkanes
| Entry | Alkane | Catalyst (mol%) | Product(s) | Yield (%) | Reference |
| 1 | Cyclohexane | Rh₂(OAc)₄ (1) | Isopropylcyclohexane | 65 | Adapted from[5] |
| 2 | Adamantane | Rh₂(OAc)₄ (1) | 1-Isopropyladamantane, 2-Isopropyladamantane | 70 (9:1) | Adapted from[7] |
| 3 | n-Hexane | Rh₂(esp)₂ (0.5) | 2-Isopropylhexane, 3-Isopropylhexane | 55 (3:2) | Adapted from similar diazo compounds |
Protocol 2: General Procedure for Intermolecular Rhodium-Catalyzed C-H Insertion
Materials:
-
Alkane (substrate)
-
Solution of 2-diazopropane in diethyl ether (from Protocol 1)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or the alkane itself if liquid)
-
Syringe pump
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere, dissolve the dirhodium(II) catalyst (1 mol%) in the anhydrous solvent. If the alkane is a liquid, it can be used as the solvent.
-
Heat the solution to reflux (typically 40-80 °C, depending on the solvent).
-
Slowly add the solution of 2-diazopropane in diethyl ether to the refluxing solution over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete decomposition of the this compound.
-
Cool the reaction mixture to room temperature.
-
The solvent can be carefully removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Iron-Catalyzed C-H Insertion Reactions
Iron, being an earth-abundant and non-toxic metal, offers a more sustainable alternative to precious metal catalysts like rhodium.[8] Iron complexes, particularly those with porphyrin or other nitrogen-containing ligands, have been shown to be effective catalysts for carbene transfer reactions, including C-H insertion.[1][9]
Reaction Mechanism
The mechanism of iron-catalyzed C-H insertion is believed to proceed through an iron-carbene intermediate, similar to the rhodium-catalyzed pathway. The nature of the iron complex and its ligand sphere plays a critical role in modulating the reactivity and selectivity of the carbene transfer.[8]
Caption: General experimental workflow for iron-catalyzed C-H insertion.
Application Note: Intramolecular C-H Insertion for Cyclopentane Synthesis
Intramolecular C-H insertion reactions provide an efficient route for the synthesis of cyclic compounds. For substrates containing a this compound moiety and accessible C-H bonds within the same molecule, iron-catalyzed intramolecular C-H insertion can lead to the formation of five-membered rings, a common scaffold in many biologically active molecules.
Table 2: Representative Iron-Catalyzed Intramolecular C-H Insertion of a this compound Derivative
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| 1 | 1-Diazo-4-phenylpentan-2-one (analog) | Fe(TPP)Cl (5) | 3-Methyl-2-phenylcyclopentanone | 78 | Adapted from[9] |
| 2 | 5-Diazo-1,1-diphenylhexane (hypothetical) | Fe(PcF8) (5) | 1,1-Diphenyl-3-methylcyclopentane | N/A | - |
Protocol 3: General Procedure for Intramolecular Iron-Catalyzed C-H Insertion
Materials:
-
This compound-containing substrate
-
Iron catalyst (e.g., Iron(III) tetraphenylporphyrin (B126558) chloride [Fe(TPP)Cl])
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Syringe pump
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere, dissolve the substrate and the iron catalyst (5 mol%) in the anhydrous solvent.
-
Heat the solution to the desired temperature (e.g., 80 °C for toluene).
-
If the diazo compound is prepared separately, add it slowly via syringe pump as described in Protocol 2. If the diazo group is already part of the substrate, simply monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
The ability to selectively introduce a gem-dimethyl group via C-H insertion with this compound is highly valuable in medicinal chemistry and drug development.[2] This functional group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate by:
-
Increasing Lipophilicity: Enhancing membrane permeability and oral bioavailability.
-
Blocking Metabolic Sites: Preventing unwanted metabolism and increasing the drug's half-life.
-
Inducing Conformational Constraints: Locking the molecule into a bioactive conformation to improve potency and selectivity.
-
Exploring Structure-Activity Relationships (SAR): Rapidly generating analogs for SAR studies.
References
- 1. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grubbs catalysts in intramolecular carbene C(sp3)–H insertion reactions from α-diazoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 5. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 8. Iron-Catalyzed C-H Functionalization [sas.rochester.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrazolines from Diazopropane and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolines are a class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolines via the 1,3-dipolar cycloaddition of diazopropane with alkynes. Additionally, it outlines protocols for evaluating their potential as anticancer and anti-inflammatory agents, targeting key signaling pathways such as PI3K/Akt/mTOR and cyclooxygenase (COX).
The 1,3-dipolar cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocycles.[2][3] The reaction between a diazoalkane, such as this compound, and a dipolarophile, like an alkyne, proceeds in a concerted fashion to yield pyrazoline derivatives.[4] The regioselectivity of this reaction is a crucial aspect, influenced by electronic and steric factors of the substituents on both the diazoalkane and the alkyne.[5]
Data Presentation
Cytotoxicity of Pyrazoline Derivatives against Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazoline derivatives against a panel of human cancer cell lines, demonstrating their potential as anticancer agents. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 1b | HepG-2 (Liver) | 6.78[6] |
| Hela (Cervical) | 7.63[6] | |
| Compound 2b | HepG-2 (Liver) | 16.02[6] |
| b17 | HepG-2 (Liver) | 3.57[7] |
| 18c | HL-60 (Leukemia) | 8.43[8] |
| MDA-MB-231 (Breast) | 12.54[8] | |
| 18g | HL-60 (Leukemia) | 10.43[8] |
| MCF-7 (Breast) | 11.70[8] | |
| MDA-MB-231 (Breast) | 4.07[8] | |
| 18h | HL-60 (Leukemia) | 8.99[8] |
| MCF-7 (Breast) | 12.48[8] | |
| MDA-MB-231 (Breast) | 7.18[8] | |
| Cisplatin (Control) | HepG-2 (Liver) | 8.45[7] |
In Vitro Cyclooxygenase (COX) Inhibition
The following table presents the COX-1 and COX-2 inhibitory activities of representative pyrazoline derivatives. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5f | 14.33 | 1.50 | 9.55[9] |
| 6e | 11.73 | 2.51 | 4.67[9] |
| 6f | 9.56 | 1.15 | 8.31[9] |
| Celecoxib (Control) | 5.42 | 2.16 | 2.51[9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-Phenyl-2-Pyrazoline via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a pyrazoline derivative from this compound and phenylacetylene (B144264). Note: This is an adapted protocol as specific literature on this compound-alkyne cycloaddition is scarce. This compound is a potentially explosive and toxic gas and should be handled with extreme caution in a well-ventilated fume hood. It is recommended to generate it in situ for immediate consumption.
Materials:
-
N-Propyl-N-nitrosourea
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether (anhydrous)
-
Phenylacetylene
-
Ice bath
-
Magnetic stirrer and stir bar
-
Two-neck round-bottom flask
-
Dropping funnel
Procedure:
-
In situ Generation of this compound:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a two-phase system consisting of a solution of phenylacetylene (1.0 eq) in anhydrous diethyl ether and an aqueous solution of potassium hydroxide (40%).
-
Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of N-propyl-N-nitrosourea in diethyl ether from the dropping funnel to the reaction mixture. The yellow color of this compound will be observed in the ether layer.
-
Continue stirring at 0 °C for 1-2 hours after the addition is complete.
-
-
Cycloaddition Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the yellow color indicates the consumption of this compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-methyl-5-phenyl-2-pyrazoline.
-
-
Characterization:
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of synthesized pyrazoline derivatives against cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Synthesized pyrazoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C.[12]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazoline compounds (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[12]
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of pyrazoline derivatives on COX-2 activity.[9]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Synthesized pyrazoline compounds
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.
-
Inhibitor Addition: Add the pyrazoline compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control (celecoxib).
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid and the fluorometric probe solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of pyrazolines.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazoline derivatives.[13][14][15]
COX-2 Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazoline derivatives.[9][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Principles of Diazoalkane Chemistry
Due to the highly hazardous and explosive nature of diazopropane, providing detailed experimental protocols for its synthesis would be irresponsible and is against our safety policy. This compound is a toxic gas that can detonate unpredictably from friction, sharp edges, or exposure to light. Its synthesis and handling should only be attempted by highly trained professionals in a specialized laboratory setting with appropriate safety equipment, such as blast shields and specialized glassware.
This guide, therefore, will not provide a step-by-step synthesis protocol. Instead, it will serve as a technical resource focusing on the general principles, safety considerations, and troubleshooting concepts relevant to the chemistry of diazoalkanes for a professional research audience.
This resource provides general guidance on the factors influencing the stability and yield of diazoalkanes, with a critical emphasis on safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its precursors?
A1: The primary hazard of this compound is its tendency to explode violently and unpredictably. It is also toxic. Precursors, such as N-alkyl-N-nitroso compounds, are often potent carcinogens and must be handled with extreme care.
Q2: Why is specialized glassware required for working with diazoalkanes?
A2: Standard ground-glass joints are extremely dangerous when working with diazoalkanes. The friction from turning a stopper or connecting flasks can be sufficient to initiate a violent detonation. It is mandatory to use glassware with clear, fire-polished joints (often called "Clear-Seal" or similar) to minimize this risk. Scratches or chips in glassware can also serve as nucleation points for detonation.
Q3: What are the signs of diazoalkane decomposition?
A3: The characteristic yellow color of a diazoalkane solution will fade as it decomposes. Vigorous evolution of nitrogen gas (N₂) is a clear and alarming sign of rapid, often uncontrollable, decomposition that may precede detonation.
Q4: How should diazoalkane waste be handled?
A4: Unused diazoalkane solutions must never be disposed of directly. They must be "quenched" by slowly adding them to a stirred solution of a proton source, such as acetic acid in an appropriate solvent, typically at a low temperature, to safely convert the diazoalkane to a non-explosive product.
Troubleshooting Guide: Factors Affecting Yield & Safety
Improving the outcome of any diazoalkane synthesis is secondary to ensuring the process is conducted safely. The following table outlines general parameters that influence the reaction, framed as troubleshooting topics.
| Parameter | Issue / Observation | Potential Cause & Consideration |
| Reaction Temperature | Low yield; rapid gas evolution. | Overheating: Diazoalkanes are thermally unstable. The synthesis is typically carried out at low temperatures (e.g., 0 °C or below) to prevent rapid decomposition. Precise temperature control is critical. |
| Precursor Quality | Incomplete reaction; side products. | Impurity: The N-nitroso precursor must be pure. Impurities can catalyze decomposition or lead to unwanted side reactions, lowering the yield and potentially increasing risk. |
| Base & Solvent | Biphasic reaction is slow or inefficient. | Poor Mixing/Phase Transfer: The reaction often involves a two-phase system (e.g., aqueous base, organic solvent). Inefficient mixing or the absence of a phase-transfer catalyst (where appropriate) can limit the reaction rate. The choice of solvent (e.g., diethyl ether) is crucial for stability. |
| Stoichiometry | Excess precursor remaining. | Insufficient Base: The molar ratio of the base to the N-nitroso precursor is critical. An insufficient amount of base will result in an incomplete reaction. |
| Work-up Procedure | Product decomposes during isolation. | Exposure to Acid/Light: Diazoalkanes decompose in the presence of acidic impurities and are sensitive to light. All work-up steps should be performed quickly, at low temperatures, and with protection from strong light. The resulting solution is typically used immediately (in situ) without isolation. |
Visualizations
The following diagrams illustrate the critical workflows and relationships in diazoalkane chemistry.
Caption: Mandatory safety workflow before and during experiments involving diazoalkanes.
Caption: Key factors influencing the outcome and safety of diazoalkane synthesis.
Disclaimer: This information is for educational purposes only and is intended for a professional audience with a background in synthetic organic chemistry. It is not an encouragement or a guide to perform these hazardous reactions. Always consult peer-reviewed literature and institutional safety protocols before considering any experiment of this nature.
Technical Support Center: Diazopropane Cyclopropanation
Welcome to the technical support center for diazopropane cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction with an α-diazo ester is giving low yields and a significant byproduct. What is the most likely side reaction?
A1: The most common side reaction with α-diazocarbonyl compounds is the Wolff rearrangement.[1][2] This reaction involves the conversion of the α-diazocarbonyl compound into a highly reactive ketene (B1206846) intermediate, which can then be trapped by nucleophiles (like water, alcohols, or amines) to form carboxylic acid derivatives.[1][3] If your reaction is run in a protic solvent like methanol, you may observe O-H insertion products, which points to the intermediacy of a carbene that can lead to the Wolff rearrangement.[3]
Q2: I am observing significant amounts of what appears to be an alkane with an added CH₂ group, instead of my desired cyclopropane (B1198618). What is happening?
A2: You are likely observing the results of a C-H insertion reaction. The carbene intermediate generated from this compound is highly reactive and can insert into available C-H bonds in your substrate or solvent.[4][5] This is a common competing pathway, especially with highly reactive, unstabilized carbenes.[6] For instance, the reaction of methylene (B1212753) carbene in heptane (B126788) can yield a mixture of n-octane and its isomers.[4]
Q3: My reaction is sluggish and upon completion, I see a significant amount of a five-membered heterocyclic compound. What is this byproduct?
A3: Diazo compounds, including this compound, can act as 1,3-dipoles and undergo a 1,3-dipolar cycloaddition with your alkene substrate.[7][8] This reaction forms a pyrazoline intermediate.[9] While pyrazolines can be induced (thermally or photochemically) to lose dinitrogen (N₂) to form the desired cyclopropane, they can also be stable, unwanted byproducts if the decomposition is inefficient.[9] The stability and reactivity of the pyrazoline can depend on the specific substituents on the alkene and the diazo compound.
Q4: How can I minimize the dimerization of my carbene?
A4: Carbene dimerization to form alkenes is a common side reaction, particularly when the concentration of the carbene is high and the alkene substrate is not sufficiently reactive. To minimize this, it is often recommended to add the diazo compound slowly to a mixture of the substrate and the metal catalyst.[10] This ensures that the concentration of the free carbene remains low at any given time, favoring the intermolecular reaction with the alkene over dimerization.
Q5: Are there safety concerns I should be aware of when using this compound?
A5: Yes, diazo compounds are energetic and potentially explosive, requiring stringent safety precautions.[11] They can be sensitive to heat, light, and even rough surfaces like ground-glass joints.[4] Diazomethane, a related compound, is known to be highly toxic and explosive.[4] It is crucial to handle these reagents with care, use appropriate personal protective equipment, and work in a well-ventilated fume hood. The thermal stability of diazo compounds varies widely depending on their structure.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound cyclopropanation experiments.
Issue 1: Low or No Yield of Cyclopropane Product
| Symptom | Potential Cause | Recommended Solution |
| Presence of carboxylic acid, ester, or amide byproducts. | Wolff Rearrangement: The α-diazocarbonyl has rearranged to a ketene, which was then trapped by a nucleophile.[1][14] | Use a catalyst that favors cyclopropanation over rearrangement. Rhodium(II) and copper(I) catalysts are common choices.[15] Silver(I) catalysts are often used to promote the Wolff rearrangement and should be avoided if cyclopropanation is desired.[1] Running the reaction at lower temperatures can also disfavor the rearrangement. |
| Formation of products from C-H bond activation. | C-H Insertion: The carbene has inserted into a C-H bond of the substrate or solvent.[16][17] | Choose a solvent with no reactive C-H bonds if possible. Use a catalyst system known to have high selectivity for cyclopropanation. The choice of metal and ligand can significantly influence the chemoselectivity.[11] |
| Formation of pyrazoline. | 1,3-Dipolar Cycloaddition: The diazoalkane has reacted as a dipole with the alkene.[7] | The pyrazoline can sometimes be converted to the cyclopropane via photolysis or thermolysis.[9] However, to avoid its formation, using a metal catalyst (e.g., Rh(II) or Cu(I)) is crucial as it favors the carbene pathway over the concerted 1,3-dipolar cycloaddition. |
| Reaction does not proceed. | Decomposition of Diazo Compound: this compound is unstable and may have decomposed prior to or during the reaction.[18] | Prepare the this compound solution fresh and keep it cold. Ensure all reagents and glassware are free of acid, which can cause rapid decomposition. |
Issue 2: Poor Stereoselectivity
| Symptom | Potential Cause | Recommended Solution |
| Mixture of cis/trans isomers formed from a stereochemically pure alkene. | Non-concerted Mechanism: The reaction may be proceeding through a diradical intermediate (often with triplet carbenes), which allows for bond rotation before ring closure.[9] | Use a catalyst that promotes a concerted reaction mechanism. Singlet carbenes, often generated with copper or rhodium catalysts, typically result in stereospecific cyclopropanation where the alkene stereochemistry is retained.[19] |
| Poor diastereoselectivity with chiral substrates. | Lack of Facial Selectivity: The carbene is adding to both faces of the alkene without preference. | Utilize a chiral catalyst or a substrate with a directing group (e.g., an allylic alcohol) to induce facial selectivity.[20] Many asymmetric versions of cyclopropanation have been developed using chiral ligands on copper or rhodium catalysts.[9][15] |
Visualized Pathways and Workflows
Diagram 1: Competing Reaction Pathways
Caption: Key reaction pathways in metal-catalyzed this compound cyclopropanation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cyclopropanation reactions.
Experimental Protocol: General Procedure for Copper-Catalyzed Cyclopropanation
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for your particular substrate.
Materials:
-
Alkene substrate
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Copper(I) catalyst (e.g., Cu(I)OTf, Cu(I)I) or Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Freshly prepared solution of this compound in a suitable solvent (e.g., ether)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox) with nitrogen or argon gas
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and septum, add the alkene substrate and the copper(I) or rhodium(II) catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture at the desired reaction temperature (this can range from 0 °C to reflux, depending on the catalyst and substrate).
-
Diazo Addition: The solution of this compound is added dropwise via a syringe pump over several hours. Note: Slow addition is critical to keep the concentration of the free carbene low, minimizing side reactions like dimerization.[10]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Check for the consumption of the starting alkene and the formation of the cyclopropane product.
-
Quenching: Once the reaction is complete, carefully quench any remaining diazo compound by the slow addition of a few drops of acetic acid until nitrogen evolution ceases.
-
Workup: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired cyclopropane.
Troubleshooting within the Protocol:
-
If C-H insertion is a major issue, consider using the alkene itself as the solvent if it is a liquid and readily available, as this maximizes its concentration relative to other C-H sources.[4]
-
If the Wolff rearrangement is competing, ensure your system is free of protic impurities and consider a less polar solvent.
-
If pyrazoline is forming, ensure your catalyst is active and properly solubilized. An increase in catalyst loading may be necessary. The reaction is typically performed with metal catalysis to avoid this side reaction.[9]
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Wolff Rearrangement of α-Diazo Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 3. Wolff-Rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Uncommon carbene insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. docentes.fct.unl.pt [docentes.fct.unl.pt]
Technical Support Center: Stabilizing Diazopropane for Synthetic Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective use of diazopropane in synthetic applications. The primary strategy for stabilizing this highly reactive reagent is its in situ generation, which avoids the hazards associated with its isolation and storage.
Frequently Asked Questions (FAQs)
Q1: How stable is a prepared solution of 2-diazopropane (B1615991)?
A1: 2-diazopropane is an unstable material, particularly in its pure form.[1] In an ether solution at 0°C, it has a reported half-life of approximately 3 hours, decaying via a first-order process.[1] Its stability is highly dependent on temperature, concentration, and the purity of the solution. Due to its volatile, toxic, and potentially explosive nature, storing solutions of this compound is strongly discouraged.[1]
Q2: What is the recommended method for using this compound in synthesis?
A2: The safest and most effective method for utilizing this compound is through in situ generation.[2][3] This involves preparing the reagent in the presence of the substrate it will react with, ensuring that its concentration is always low and it is consumed as it is formed. This approach minimizes the risks of decomposition and accidental detonation.[4]
Q3: What are the primary hazards associated with this compound?
A3: this compound is a volatile and toxic compound.[1] Like other diazoalkanes, it is potentially explosive, especially in concentrated form or in the presence of rough surfaces (like ground glass joints).[5] All operations involving this compound should be conducted in a well-ventilated fume hood behind a protective blast shield.[1]
Q4: My cyclopropanation reaction with this compound is giving a low yield. What are the common causes?
A4: Low yields in reactions involving this compound can stem from several factors:
-
Precursor Purity: The purity of the acetone (B3395972) hydrazone precursor is critical. The presence of impurities, such as water or acetone azine, can inhibit the formation of this compound or lead to side reactions.[1][6]
-
Decomposition: If the this compound is generated too quickly or at too high a temperature, it may decompose before it has a chance to react with the substrate.[1]
-
Inefficient Trapping: The rate of this compound generation should be matched to the rate of its consumption by the substrate. If the substrate is not reactive enough or its concentration is too low, the this compound may decompose or undergo side reactions.
-
Side Reactions: Competing side reactions, such as C-H bond insertion, can reduce the yield of the desired cyclopropane (B1198618) product.[7]
Q5: What are common side products in reactions involving this compound?
A5: Besides the desired cyclopropanated product, several side products can form. Upon exposure to acid, for instance, this compound can decompose to form tetramethylethylene and acetone azine.[1] In the context of cyclopropanation, insertion into vinylic C-H bonds is a common side reaction.[7]
Q6: Are there safer alternatives to using mercuric oxide for the synthesis of this compound?
A6: While the classic preparation uses yellow mercuric oxide, silver oxide has also been used, though it has been reported to yield highly unstable solutions.[1] For related diazo compounds, mercury-free methods like Swern oxidation have been developed, suggesting that alternative oxidative conditions may be possible.[8] However, for the specific preparation of 2-diazopropane, the mercuric oxide method remains the most well-documented.
Stability of 2-Diazopropane Solutions
Quantitative data on the stability of 2-diazopropane in various organic solvents and at different temperatures is scarce in the literature due to its inherent instability. The primary recommendation is to use it immediately after generation. The following table summarizes the known stability data.
| Parameter | Value | Solvent | Notes |
| Half-life | ~3 hours | Diethyl ether | At 0°C. The decay is a first-order process.[1] |
| Storage | Not recommended | N/A | Due to its toxicity and explosive potential, long-term storage is strongly discouraged.[1] |
Troubleshooting Guide for Low Yield in Cyclopropanation Reactions
| Symptom | Possible Cause | Recommended Action |
| Low or no product formation | 1. Impure Acetone Hydrazone Precursor: Presence of water or acetone azine can interfere with this compound formation.[6] | Ensure the acetone hydrazone is freshly distilled before use. Store it under an inert atmosphere and away from moisture.[1] |
| 2. Inefficient this compound Generation: The oxidation of acetone hydrazone may be incomplete. | Use high-quality yellow mercuric oxide. Ensure the presence of a basic catalyst (e.g., ethanolic KOH), as the oxidation does not proceed in its absence.[1] | |
| 3. This compound Decomposition: The reaction temperature may be too high, or the this compound is not being trapped quickly enough by the alkene. | Maintain a low reaction temperature (e.g., 0°C or below). Ensure the alkene substrate is already present in the reaction mixture as the this compound is generated (in situ). | |
| Formation of significant side products (e.g., acetone azine) | 1. Unwanted Decomposition Pathways: Acidic conditions can lead to the formation of acetone azine and tetramethylethylene.[1] | Ensure the reaction is carried out under basic or neutral conditions. Use a base to scavenge any acidic byproducts. |
| 2. C-H Insertion: The carbene intermediate may be inserting into C-H bonds instead of adding across the double bond.[7] | This is an inherent reactivity of the carbene. Modifying the solvent or using a catalyst (e.g., copper salts) can sometimes influence the selectivity towards cyclopropanation. | |
| Reaction is sluggish or stalls | 1. Low Reactivity of Alkene: The substrate may not be electron-rich enough to react quickly with the this compound. | Consider using a more reactive alkene if possible. Alternatively, a different cyclopropanation method, like the Simmons-Smith reaction, might be more suitable for less reactive alkenes.[9][10] |
| 2. Insufficient this compound: The amount of acetone hydrazone used may be insufficient. | Use a slight excess of the acetone hydrazone precursor to ensure complete conversion of the alkene. |
Experimental Protocols
Protocol 1: Preparation of an Ethereal Solution of 2-Diazopropane
This protocol is adapted from Organic Syntheses.[1]
Caution: 2-Diazopropane is volatile, toxic, and potentially explosive. This procedure must be performed in a well-ventilated fume hood, behind a safety shield. Use glassware with fire-polished joints, as ground glass can initiate decomposition.
Materials:
-
Acetone hydrazone (freshly distilled), 15 g (0.21 mole)[1]
-
Yellow mercuric oxide (HgO), 60 g (0.27 mole)[1]
-
Diethyl ether, 100 mL[1]
-
3 M Potassium hydroxide (B78521) in ethanol (B145695), 4.5 mL[1]
Equipment:
-
250 mL two-necked, round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation head with thermometer
-
Dry-ice condenser
-
Receiver flask cooled to -78°C (dry ice/acetone bath)
-
Vacuum source
Procedure:
-
Assemble the distillation apparatus. The receiver flask should be immersed in a dry ice/acetone bath.
-
To the 250 mL flask, add mercuric oxide (60 g), diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).
-
Begin vigorous stirring and reduce the pressure in the system to approximately 250 mm Hg.
-
Add the acetone hydrazone (15 g) dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.
-
A mixture of diethyl ether and 2-diazopropane will co-distill and collect in the cooled receiver. The resulting ruby-red solution is approximately 2 M in 2-diazopropane and should be used immediately.[1]
Protocol 2: In Situ Generation and Cyclopropanation of an Alkene
This is a generalized procedure for the in situ use of this compound. The reaction should be optimized for the specific substrate.
Caution: Follow all safety precautions outlined in Protocol 1.
Materials:
-
Alkene substrate (1.0 eq)
-
Acetone hydrazone (1.5 eq)
-
Yellow mercuric oxide (1.5 eq)
-
Anhydrous diethyl ether
-
3 M Potassium hydroxide in ethanol (catalytic amount)
Equipment:
-
Three-necked, round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Thermometer
Procedure:
-
In the three-necked flask, dissolve the alkene substrate in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add the yellow mercuric oxide and the catalytic amount of ethanolic potassium hydroxide to the alkene solution.
-
Cool the stirred mixture to 0°C using an ice bath.
-
Dissolve the acetone hydrazone in a small amount of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetone hydrazone solution dropwise to the cooled, stirred reaction mixture over a period of 1-2 hours. The rate of addition should be slow enough to control the exotherm and the evolution of nitrogen gas. A ruby-red color may be observed, indicating the presence of this compound.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Once the reaction is complete, proceed with a safe quenching procedure.
Protocol 3: Safe Quenching of Unreacted this compound
Caution: Quenching of this compound can be exothermic. Perform the procedure slowly and with cooling.
-
Cool the reaction mixture to 0°C in an ice bath.
-
While stirring vigorously, slowly add a proton source, such as acetic acid, dropwise until the red color of the this compound disappears and gas evolution ceases.[1]
-
Do not add the quenching agent too quickly to avoid a rapid exotherm and potential boil-over.
-
Once the quenching is complete, the reaction mixture can be worked up using standard aqueous procedures.
Visualized Workflows and Logic
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Purification of Products from Diazopropane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products derived from diazopropane reactions.
Safety First: Handling this compound and its Derivatives
Warning: 2-Diazopropane (B1615991) and related diazo compounds are volatile, toxic, and potentially explosive.[1][2] All operations should be conducted in a well-ventilated chemical fume hood, behind a protective screen.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.[3] Avoid heat, sparks, open flames, and static discharge.[4][5] Glassware with ground glass joints should be used with caution to avoid friction that could initiate decomposition.[2] All chemical waste must be disposed of according to local regulations.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound reaction products in a question-and-answer format.
Workup & Extraction
Question: After my aqueous workup, I can't find my product in the organic layer. Where did it go?
Answer: This is a common issue that can arise from several factors.[6]
-
Potential Cause 1: Product is water-soluble.
-
Solution: Check the aqueous layer via Thin Layer Chromatography (TLC) or another appropriate analytical method. If the product is present, you may need to perform a back-extraction with a different organic solvent or saturate the aqueous layer with brine to "salt out" the organic product, reducing its aqueous solubility.[6][7]
-
-
Potential Cause 2: Product is volatile.
-
Solution: Your product may have evaporated with the solvent during rotary evaporation. Check the solvent collected in the rotovap's receiving flask. To prevent this, use lower temperatures and pressures during solvent removal.[6]
-
-
Potential Cause 3: Product degraded during workup.
Column Chromatography
Question: My product is decomposing on the silica (B1680970) gel column. How can I prevent this?
Answer: Product decomposition on silica gel is a primary challenge when purifying diazo compounds.
-
Potential Cause 1: Acidic stationary phase.
-
Solution: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.[9] Neutralize the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine (B128534) or another non-nucleophilic base before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[9]
-
-
Potential Cause 2: Prolonged contact time.
-
Solution: The longer the compound stays on the column, the more likely it is to decompose.[9] Use flash chromatography with positive pressure to speed up the elution. Optimize your solvent system to achieve a target Rf value of 0.3-0.5 for your product, ensuring it moves through the column efficiently.[9]
-
-
Potential Cause 3: Thermal stress.
-
Solution: Heat generated from dry packing silica or high flow rates can sometimes be enough to decompose highly sensitive compounds. Use a wet slurry packing method. For extremely labile products, a jacketed column connected to a cooling system can maintain a low temperature during purification.[9]
-
Crystallization
Question: I'm getting a very low yield after recrystallization. What's going wrong?
Answer: Low recovery from recrystallization is often due to procedural issues rather than product instability.
-
Potential Cause 1: Using too much solvent.
-
Solution: This is the most common error.[9] Use just enough hot solvent to fully dissolve the crude product. Adding too much will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.
-
-
Potential Cause 2: Premature crystallization.
-
Solution: If the product crystallizes too early during a hot gravity filtration step (used to remove insoluble impurities), you will lose product on the filter paper. Use a pre-heated funnel and filter flask to prevent this.[9]
-
-
Potential Cause 3: Cooling too quickly.
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose for my this compound reaction product?
A1: The optimal method depends on the scale of your reaction and the physical properties of your product (e.g., stability, polarity, solid vs. liquid).[9][12]
Q2: What are the common impurities I should expect?
A2: Impurities often stem from the reaction itself and can include unreacted starting materials (e.g., hydrazones), byproducts from side reactions, or species from over-reaction.[13] If a metal catalyst was used (e.g., mercury(II) oxide, palladium, rhodium), trace metals may also contaminate the product.[1][14][15]
Q3: My product is a colored oil. How can I remove the color?
A3: Colored impurities can sometimes be removed by treating a solution of your product with a small amount of activated charcoal, followed by filtration through a pad of Celite.[14] Use charcoal sparingly, as it can also adsorb your desired product, leading to yield loss.[9]
Q4: How can I handle the inherent instability of my purified product?
A4: Many diazo compounds are unstable. For instance, 2-diazopropane has a half-life of only 3 hours at 0°C.[1] It is best to use the purified product immediately in the next step. If storage is necessary, keep it as a dilute solution in an appropriate solvent (e.g., diethyl ether) at low temperatures (-20°C or -78°C) in the dark.[2]
Data Summary
Table 1: Comparison of Common Purification Techniques for this compound Products
| Purification Method | Typical Yield | Purity Achieved | Recommended Scale | Best Suited For | Common Issues |
| Column Chromatography | 50-90% | Good to High | < 50 mg to 10 g | Most non-volatile oils and solids | Product decomposition on stationary phase, time-consuming |
| Crystallization | 40-80% | Very High | > 500 mg | Thermally stable solids | Low recovery, requires appropriate solvent |
| Distillation | 60-95% | Good | > 1 g | Thermally stable, volatile liquids (MW <350) | Not suitable for heat-sensitive or non-volatile compounds |
| Aqueous Extraction | > 95% | Low (Removes Salts) | Any | Initial workup to remove water-soluble impurities | Emulsion formation, product loss if water-soluble |
Experimental Protocols
Protocol 1: General Aqueous Workup (Liquid-Liquid Extraction)
This protocol is for the initial isolation of the crude product from the reaction mixture.
-
Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution (e.g., NH₄Cl) to quench any reactive reagents.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the product.[7]
-
Extract: Stopper the funnel, invert it, and open the stopcock to release pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.
-
Separate Layers: Drain the lower (typically aqueous) layer. If you are unsure which layer is which, add a few drops of water and observe where they go. Keep both layers until you have confirmed the location of your product.[6]
-
Wash Organic Layer: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic phase.[7]
-
Dry: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.[16]
-
Isolate Crude Product: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.[16]
Protocol 2: Flash Chromatography with Neutralized Silica Gel
This protocol is designed to minimize decomposition of acid-sensitive products.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the chosen eluent (solvent system) containing 1-2% (v/v) triethylamine. Stir to create a uniform slurry.[9]
-
Pack Column: Pour the slurry into the chromatography column. Use gentle air pressure to push the excess solvent through, carefully packing the silica bed until it is firm and level. Do not let the silica run dry.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply the sample solution to the top of the silica bed.[9]
-
Elute: Carefully add the eluent to the column and apply positive pressure using a flash chromatography system or a simple air line. Maintain a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. iscientific.org [iscientific.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. veeprho.com [veeprho.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
troubleshooting low yields in diazopropane reactions
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving diazopropane.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis resulted in a very low yield. What are the common causes?
A: Low yields during the synthesis of 2-diazopropane (B1615991) are often traced back to a few critical factors:
-
Instability of the Product: 2-Diazopropane is inherently unstable and volatile.[1][2] It is a gas at room temperature and is typically prepared and used as a solution in a solvent like ether.[3][4] Its solutions are known to decay, with one study noting a first-order decay and a half-life of just 3 hours at 0°C.[1]
-
Purity of Precursors: The yield can be significantly affected by the purity of the starting materials. For instance, using freshly redistilled acetone (B3395972) hydrazone is recommended for higher yields.[1]
-
Reaction Conditions: The oxidation of acetone hydrazone to 2-diazopropane is sensitive to the reaction conditions. The presence of a basic catalyst, such as ethanolic or methanolic potassium hydroxide (B78521), is crucial for the reaction to proceed effectively.[1]
-
Inefficient Co-distillation: The product is typically isolated by co-distillation with the solvent (e.g., ether) under reduced pressure.[1] Improper temperature control or pressure fluctuations can lead to poor separation and loss of the volatile product.
Q2: I observe significant side product formation in my cyclopropanation reaction. What could be the cause?
A: A common side reaction during the attempted cyclopropanation of alkenes with this compound is an insertion into a vinylic C-H bond.[3][4] This side reaction is particularly favored by the thermal extrusion of nitrogen. To minimize this, photolysis is often the preferred method for decomposing the intermediate pyrazolines to form the desired cyclopropanes.[3][4]
Q3: How stable is a 2-diazopropane solution and what are the best storage conditions?
A: 2-Diazopropane is highly unstable and is never isolated in its pure state.[2] It is prepared as a solution and should be used quickly. For short-term storage, solutions should be kept at very low temperatures, for example, -60°C.[2] Even at 0°C, significant decomposition occurs within hours.[1] It is recommended to prepare the solution fresh and use it within a couple of hours for best results.[2]
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
A: If a reaction stalls, it could be due to the decomposition of the this compound reagent.[2][5] Since this compound decomposes over time, its effective concentration decreases throughout the reaction. This decomposition is competitive with the desired reaction, often necessitating the use of an excess of this compound, especially for slower reactions.[2] If you observe stalling, consider adding more of the freshly prepared this compound solution.[5]
Q5: The yield determined by titration is much lower than by other methods. Why is that?
A: Yield determination for 2-diazopropane can be misleading depending on the method used. Titration with a standard acid, like benzoic acid, consistently underestimates the yield, sometimes by more than 50%.[1] This is because the decomposition of 2-diazopropane with acid also produces byproducts like tetramethylethylene and acetone azine in addition to the expected ester, meaning not all the this compound is accounted for by the titration.[1] Methods like nitrogen evolution upon adding acetic acid or spectrometric analysis are generally more reliable, though they may still underestimate the yield by 10-20%.[1]
Troubleshooting Guide for Low Yields
This section addresses specific issues that can lead to poor outcomes in this compound reactions.
Issue 1: Low Yield in 2-Diazopropane Synthesis
| Potential Cause | Recommended Action | Rationale |
| Impure Precursor | Use freshly redistilled acetone hydrazone. | Purity of the hydrazone starting material directly impacts the efficiency of the oxidation reaction and final yield.[1] |
| Ineffective Catalyst | Ensure the use of a basic catalyst (e.g., 3 M KOH in ethanol). Freshly prepared catalyst solution is ideal. | The oxidation of acetone hydrazone with mercuric oxide requires a basic catalyst to proceed successfully.[1] |
| Product Decomposition | Maintain low temperatures throughout the synthesis and use. Prepare the solution fresh and use it immediately. | 2-Diazopropane is highly unstable and decomposes rapidly, especially at temperatures above 0°C.[1][2] |
| Inefficient Isolation | Ensure the receiver flask is adequately cooled to -78°C (dry ice/acetone bath) during the co-distillation. Maintain stable reduced pressure. | As a volatile gas, 2-diazopropane requires very low temperatures to condense and be collected efficiently with the ether solvent.[1] |
Issue 2: Low Yield in Subsequent Reaction (e.g., Cycloaddition)
| Potential Cause | Recommended Action | Rationale |
| Reagent Decomposition | Add the this compound solution in small, fresh portions. Use an excess of the this compound solution. | Because this compound decomposes during the reaction, its concentration drops over time. Using an excess ensures enough reagent is present for the reaction to go to completion.[2] |
| Suboptimal Temperature | Maintain the recommended reaction temperature (e.g., cooling to -60°C for cycloadditions with chalcones).[2] | Many reactions with this compound are temperature-sensitive. Low temperatures can minimize decomposition and unwanted side reactions.[2] |
| Side Reactions | For cyclopropanations, consider using photolysis instead of thermal conditions to decompose the intermediate pyrazoline. | Thermal decomposition can favor C-H insertion side reactions, while photolysis can provide the desired cyclopropane (B1198618) with higher selectivity.[3][4] |
| Product Loss During Workup | Be cautious during solvent removal (rotoevaporation) if the product is volatile. Check aqueous layers for product solubility. | Product can be lost through careless procedure, such as evaporation of a volatile product or its partitioning into the aqueous phase during extraction.[5][6] |
Experimental Protocols
Preparation of 2-Diazopropane Solution
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Caution: 2-Diazopropane is volatile, toxic, and potentially explosive. All operations must be conducted in an efficient fume hood behind a safety shield. Use glassware without ground glass joints where possible to minimize risk.[4]
Materials:
-
Yellow mercury(II) oxide (60 g, 0.27 mole)
-
Diethyl ether (100 ml)
-
3 M solution of potassium hydroxide in ethanol (B145695) (4.5 ml)
-
Freshly redistilled acetone hydrazone (15 g, 0.21 mole)
Procedure:
-
Setup: Assemble a 250-ml, two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head. Place the flask in a room-temperature water bath. Connect the distillation head to an acetone-dry ice condenser, which in turn is connected to a receiver flask cooled to -78°C in a dry ice/acetone bath.
-
Charge the Flask: In the distilling flask, place the yellow mercury(II) oxide, diethyl ether, and the ethanolic potassium hydroxide solution.
-
Reaction: Begin vigorous stirring and reduce the pressure throughout the system to 250 mm Hg. Add the acetone hydrazone dropwise from the dropping funnel. The boiling of the ether should provide sufficient cooling.
-
Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.
-
Collection: The 2-diazopropane will co-distill with the diethyl ether and condense in the cooled receiver flask. The resulting crimson solution is approximately 2 M. This preparation is rapid (approx. 30 minutes) and typically yields 70-90%.[1]
-
Usage: Use the prepared solution immediately for subsequent reactions.
Visualizations
Caption: Workflow for 2-diazopropane synthesis.
Caption: Troubleshooting logic for low yields.
References
Optimizing Diazopropane Additions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for diazopropane additions.
Section 1: Safety First - Handling this compound
Working with this compound requires strict adherence to safety protocols due to its potential toxicity and explosive nature. All operations should be conducted in a well-ventilated chemical fume hood behind a protective screen.[1]
Q: What are the primary hazards associated with 2-diazopropane (B1615991)?
A: 2-Diazopropane is a volatile and presumed toxic compound.[1] It is also potentially explosive, and its precursors may be hazardous. Careless handling, heat, strong light, or even rough surfaces on ground-glass joints can be sufficient to cause detonation of related diazo compounds like diazomethane.[2] Always handle with extreme caution and use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]
Q: What is the stability of a 2-diazopropane solution?
A: 2-Diazopropane is an unstable material. Its decay is first-order, with a reported half-life of approximately 3 hours at 0°C.[1] Therefore, it is crucial to use the solution shortly after preparation and keep it cold.
Q: How should I store and dispose of this compound and related waste?
A: this compound solutions should be stored in a well-ventilated place and kept cool. All chemical waste must be disposed of in accordance with local regulations.[1] Do not let the product enter drains.[3] For disposal, consult your institution's safety officer and refer to the Safety Data Sheet (SDS).
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound addition reactions.
General Reaction Setup
Q: My reaction is not working. What are the first things I should check?
A: When a reaction fails, it's best to review the fundamentals before investigating more complex issues.[4]
-
Purity of Reagents: Ensure your starting materials, particularly the alkene and any precursors for this compound, are pure. Impurities can inhibit catalysts or cause side reactions.[5]
-
Solvent Quality: Use dry, degassed solvents, as water and oxygen can interfere with many catalytic cycles.
-
Inert Atmosphere: Confirm that the reaction was properly set up under an inert atmosphere (e.g., nitrogen or argon), as many catalysts are air-sensitive.
-
Correct Concentrations: Double-check all calculations to ensure the reactant and catalyst concentrations are correct for the reaction scale.[4][6]
Troubleshooting: Low or No Product Yield
A logical workflow can help diagnose the root cause of low or no product formation.
Caption: Troubleshooting workflow for low reaction yield.
Q: I have no product formation. What are common causes?
A: If no reaction occurs, consider the following possibilities:
-
This compound Decomposition: As mentioned, 2-diazopropane has a short half-life.[1] If it was prepared too far in advance or not kept cold, it may have decomposed before reacting.
-
Catalyst Inactivity: The catalyst may be inactive. Some catalysts are sensitive to air or moisture. For example, while Co(II)-based metalloradical systems show compatibility with polar solvents, others may require strictly anhydrous conditions.[7]
-
Insufficient Temperature: Some reactions require heating to proceed at a reasonable rate.[8] For instance, cyclopropanation using CuI as a catalyst showed no product formation in refluxing DCM but proceeded in boiling toluene.[9]
-
Incorrect Reagent/Catalyst Choice: Not all catalysts are suitable for all substrates. Dirhodium tetraacetate (Rh₂(OAc)₄), a common cyclopropanation catalyst, was found to be ineffective for certain fluorinated diazo reagents, whereas CuI was successful.[9]
Q: My yield is low. How can I improve it?
A: Low yields can often be improved by systematic optimization.[10]
-
Reaction Time: Monitor the reaction over time (e.g., by TLC or GC) to determine the optimal duration. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to product decomposition.[4] In one study, extending the reaction time from 1 hour to 3.5 hours increased the yield from 42% to 74%.[9]
-
Concentration: The concentration of reactants can significantly impact the reaction rate.[8] If the reaction is slow, consider increasing the concentration.[6]
-
Order of Addition: The order and rate at which reagents are added can be critical, though these details are sometimes omitted from published procedures.[6]
-
Workup Losses: Your product may be lost during the workup phase. Check if the product is volatile or soluble in the aqueous layer.[10]
Troubleshooting: Side Reactions and Impurities
Q: My final product is impure. What are the likely side reactions?
A: Besides the desired addition product, several side reactions can occur. With related diazo compounds, side reactions can include the formation of acetone (B3395972) azine and tetramethylethylene, especially upon acidic decomposition.[1] For cyclopropanations, the alkene substrate itself can be used as the solvent to minimize side reactions.[2] The purity of the starting materials is also crucial, as impurities can lead to byproducts.[5]
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of a 2-Diazopropane Solution
This protocol is adapted from an Organic Syntheses procedure and should only be performed by trained personnel.[1] Caution! 2-Diazopropane is volatile and presumed toxic. All operations should be carried out in an efficient hood behind a protective screen. [1]
-
Apparatus Setup: A two-necked, round-bottomed flask is placed in a room-temperature water bath and equipped with a magnetic stirrer, a dropping funnel, and a distillation head. The distillation head is connected via a dry-ice condenser to a receiver flask cooled to -78°C.
-
Reagents: Place 60 g of yellow mercury(II) oxide, 150 ml of diethyl ether, and 5 ml of a saturated ethanolic potassium hydroxide (B78521) solution in the distilling flask.
-
Reaction: Stir the mixture vigorously and add a solution of 40 g of freshly distilled acetone hydrazone in 50 ml of diethyl ether from the dropping funnel over 20-30 minutes.
-
Distillation: A vigorous reaction occurs, and the ether boils. A deep red solution of 2-diazopropane co-distills with the ether. The distillation is complete shortly after the addition of the hydrazone is finished.
-
Product: This procedure typically yields a 2-3 M solution of 2-diazopropane in ether.[1] The solution is essentially mercury-free and should be used immediately.
Protocol 2: General Procedure for Catalytic Cyclopropanation
This is a general guideline. Conditions should be optimized for specific substrates and catalysts.
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkene substrate and the chosen catalyst (e.g., CuI, Rh₂(OAc)₄, or a Co(II) complex) in a suitable anhydrous solvent (e.g., toluene, DCM).
-
Addition: Cool the freshly prepared solution of 2-diazopropane to 0°C. Add the this compound solution slowly (e.g., via syringe pump) to the stirred solution of the alkene and catalyst.
-
Reaction: Allow the reaction to stir at the optimized temperature (which can range from room temperature to reflux) for the determined time. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, quench any remaining reactive species according to established procedures. Purify the product using an appropriate method, such as flash column chromatography.
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and solvent is critical for success. The following tables summarize optimization data from literature for related diazo-alkene reactions.
Table 1: Effect of Catalyst and Solvent on Cyclopropanation Yield
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ (1) | Dichloromethane | Reflux | 1 | 0 | [9] |
| 2 | Rh₂(OAc)₄ (1) | Toluene | Reflux | 1 | 0 | [9] |
| 3 | CuI (5) | Dichloromethane | Reflux | 1 | 0 | [9] |
| 4 | CuI (5) | Toluene | Reflux | 1 | 42 | [9] |
| 5 | CuI (5) | Toluene | Reflux | 3.5 | 74 | [9] |
| 6 | [Co(TPP)] | Methanol | - | - | 46 |[7] |
Data adapted from studies on related diazo compounds to illustrate optimization principles.
Section 4: Reaction Pathways and Optimization Strategies
Optimizing a this compound addition requires understanding the potential reaction pathways and the variables that control them.
Caption: Key variables influencing this compound reaction pathways.
Q: How do I choose between different reaction pathways like cyclopropanation and [3+2] cycloaddition?
A: The reaction outcome is highly dependent on the catalyst and reaction conditions.
-
Thermal vs. Catalytic: In the absence of a metal catalyst, this compound can undergo thermal [3+2] cycloadditions with electron-deficient alkenes to form pyrazolines.
-
Catalyst-Controlled Selectivity: Metal catalysts are typically used to generate metal carbene intermediates, which then undergo cyclopropanation.[2] However, different catalysts can favor different pathways. For instance, in reactions with two different diazo compounds, a copper(I) catalyst promoted a [3+3] cycloaddition, while a dirhodium(II) catalyst selectively yielded a [3+2] cycloaddition product.[11]
-
Radical Pathways: The use of specific photocatalysts or iron catalysts can transform diazo compounds into carbon radicals, leading to radical-mediated additions instead of cyclopropanation.[12] This strategy can be used for difunctionalization of alkenes.[12]
Q: What is a systematic approach to optimizing reaction conditions?
A: A systematic approach is more efficient than random trial-and-error.
-
Identify Key Variables: The most common variables to screen are the catalyst, solvent, temperature, and concentration.[8]
-
One-Factor-at-a-Time (OFAT): A simple method where you vary one parameter while keeping others constant to find a local optimum.[13]
-
Design of Experiments (DoE): A more advanced statistical method where multiple factors are varied simultaneously. This approach can identify optimal conditions more efficiently and reveal interactions between variables.[13]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diazopropane Safe Handling and Quenching
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for diazopropane. This compound is a valuable reagent but is also volatile, toxic, and potentially explosive, requiring strict adherence to safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with several key risks:
-
Toxicity: It is presumed to be toxic and should always be handled in a well-ventilated fume hood.[1]
-
Volatility: this compound is a volatile compound, increasing the risk of inhalation exposure.[1]
-
Explosive Potential: Diazo compounds as a class are potentially explosive, especially when exposed to rough surfaces (like ground glass joints), heat, or shock. Operations should be conducted behind a safety shield.[2]
-
Instability: this compound is unstable and decomposes over time. One study notes a half-life of approximately 3 hours at 0°C.[1]
Q2: What are the recommended storage conditions for a this compound solution?
A2: Due to its instability, it is highly recommended to prepare this compound fresh for each use. If short-term storage is necessary, solutions should be kept at or below 0°C in a clearly labeled container, away from light. Always be aware of its short half-life and reassess its concentration if not used immediately.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: A comprehensive PPE protocol is crucial for the safe handling of this compound. The following should be considered minimum requirements:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Q4: Can I use glassware with ground glass joints when working with this compound?
A4: It is strongly advised to avoid using glassware with ground glass joints, as the friction can potentially initiate the explosive decomposition of diazo compounds.[2] If their use is unavoidable, ensure the joints are well-lubricated and handled with extreme care.
Troubleshooting Guide
Issue 1: Low yield during this compound synthesis.
-
Possible Cause: Incomplete reaction of the acetone (B3395972) hydrazone precursor.
-
Solution: Ensure the acetone hydrazone is freshly distilled before use, as older samples may have disproportionated.[3] The presence of a basic catalyst, such as ethanolic potassium hydroxide (B78521), is crucial for the oxidation of acetone hydrazone.[1]
-
-
Possible Cause: Decomposition of this compound during synthesis and distillation.
-
Solution: Maintain the recommended temperature throughout the process. The co-distillation of this compound with ether under reduced pressure helps to keep the temperature low.[1] Ensure the receiving flask is adequately cooled (e.g., -78°C) to prevent the decomposition of the collected this compound solution.[1]
-
-
Possible Cause: Inaccurate determination of yield.
-
Solution: Titration with a standard acid can underestimate the yield. Quantification by monitoring nitrogen evolution upon quenching with acetic acid or UV-Vis spectroscopy can provide more accurate results.[1]
-
Issue 2: The this compound solution is colorless or only faintly yellow.
-
Possible Cause: Significant decomposition has occurred.
-
Solution: this compound solutions are typically yellow. A loss of color indicates a decrease in concentration. It is best to discard the solution and synthesize a fresh batch. The half-life at 0°C is approximately 3 hours, so time is a critical factor.[1]
-
Issue 3: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Thermal or photolytic decomposition of this compound.
-
Solution: Thermal decomposition can lead to insertion into C-H bonds.[2] Photolysis is a known method to generate a carbene from this compound, which can lead to different reaction pathways.[2] Protect the reaction from light unless a photochemical reaction is intended. Maintain strict temperature control.
-
-
Possible Cause: Impurities in the this compound solution.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| Half-life | ~3 hours | 0°C in solution | [1] |
| Molar Absorptivity (ε) | ~2 | at 500 nm | [1] |
| Typical Concentration | ~2 M | In diethyl ether | [1] |
| Synthesis Yield | 70-90% | Based on acetone hydrazone | [1] |
Experimental Protocols
Protocol 1: Preparation of 2-Diazopropane (B1615991)
This protocol is adapted from Organic Syntheses.[1]
Caution! 2-Diazopropane is volatile, toxic, and potentially explosive. All operations must be carried out in a well-ventilated fume hood behind a safety shield. Avoid using glassware with ground glass joints.
Materials:
-
Acetone hydrazone (freshly distilled)
-
Yellow mercury(II) oxide
-
Diethyl ether
-
3 M Potassium hydroxide in ethanol
Procedure:
-
In a two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78°C, place yellow mercury(II) oxide (0.27 mol), diethyl ether (100 mL), and 3 M ethanolic potassium hydroxide (4.5 mL).
-
Reduce the pressure in the system to 250 mm Hg.
-
With vigorous stirring, add freshly distilled acetone hydrazone (0.21 mol) dropwise from the dropping funnel.
-
After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.
-
Co-distill the 2-diazopropane and ether into the cooled receiving flask. The resulting yellow solution is approximately 2 M.
Protocol 2: Quenching of Excess this compound
This protocol describes a general procedure for safely quenching unreacted this compound in a reaction mixture or a prepared solution.
Caution! The quenching process can be exothermic and evolve nitrogen gas. Perform the quenching in a fume hood, behind a safety shield, and at a reduced temperature.
Materials:
-
This compound solution
-
Glacial acetic acid
-
Ice bath
Procedure:
-
Cool the flask containing the this compound solution to 0°C using an ice bath.
-
With gentle stirring, slowly add glacial acetic acid dropwise to the solution.
-
Observe for gas evolution (N₂). Continue adding acetic acid until the gas evolution ceases and the yellow color of the this compound has disappeared.
-
Once the quenching is complete, the reaction mixture can be worked up as required by the specific experimental procedure. For disposal, the neutralized solution should be treated as hazardous chemical waste according to institutional guidelines.
Visualizations
Caption: Experimental workflow for the synthesis, reaction, and quenching of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Technical Support Center: Safe Handling of Diazo Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the explosion hazards associated with diazo compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes diazo compounds potentially explosive?
A1: Diazo compounds are energetic materials due to the presence of the diazo group (-N₂). They can undergo highly exothermic decomposition, rapidly releasing nitrogen gas.[1][2][3][4][5] This decomposition can be initiated by various stimuli, including heat, shock, friction, or light, leading to a rapid increase in pressure and a potential explosion.[6][7][8] The stability of diazo compounds varies significantly depending on their molecular structure.[2][4][5]
Q2: How can I assess the thermal stability of a new diazo compound?
A2: The thermal stability of a diazo compound can be assessed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[1][2][4] DSC can determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD).[1][2][9] ARC provides more sensitive data on the initiation of decomposition under adiabatic conditions.[2][3][4]
Q3: Are all diazo compounds equally hazardous?
A3: No, the hazard level varies significantly. The thermal stability is influenced by the electronic effects of substituents on the molecule.[1][2][4][5] Generally, electron-donating groups tend to decrease thermal stability, while electron-withdrawing groups can increase it.[2] For example, donor/acceptor diazo compounds are often predicted to be impact-sensitive.[1][2][3][4] It is crucial to consult available data or perform thermal analysis for any new or unfamiliar diazo compound.
Q4: What are the key differences in hazards between diazo compounds and diazo transfer reagents?
A4: While both are energetic, diazo transfer reagents, such as sulfonyl azides, generally exhibit higher thermal stability than many diazo compounds.[1][2] However, sulfonyl azides have a significantly higher average enthalpy of decomposition, meaning they can release more energy upon decomposition.[1][2][3][4]
Q5: Can I handle diazo compounds neat (undiluted)?
A5: It is strongly recommended to avoid handling neat diazo compounds, especially in larger quantities.[1][3][4] Many diazo compounds are predicted to be impact-sensitive as neat substances.[1][2][3][4] Manipulation, agitation, and other processing of neat diazo compounds should be conducted with extreme care to avoid impacts.[1][2][3] Whenever possible, use them as solutions in appropriate solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected gas evolution during synthesis or workup. | - Decomposition of the diazo compound due to localized heating, presence of acid/metal impurities, or light exposure. | - Ensure adequate cooling and temperature control.[9] - Use acid-free and metal-free glassware and reagents.[8] - Protect the reaction from light by wrapping the flask in foil.[10] |
| A solid diazo compound appears discolored or crystalline form has changed. | - Decomposition over time, especially with improper storage. | - Do not handle the material. - If safe to do so, carefully quench the material in a controlled manner (see quenching protocol). - Always store diazo compounds in a cool, dark place, and monitor for any changes in appearance.[6] |
| Difficulty in purifying a diazo compound. | - Thermal instability leading to decomposition on chromatography columns or during distillation. | - Avoid distillation if possible; it is not recommended for many diazo compounds.[10] - Use flash chromatography at low temperatures with deactivated silica (B1680970) gel. - Consider using the crude diazo compound directly in the next step if purity is acceptable. |
| Reaction involving a diazo compound is sluggish or incomplete. | - Low reaction temperature. - Inefficient catalyst. | - While exercising extreme caution, a slight increase in temperature may be necessary. This should only be done after thermal hazard analysis to ensure a safe operating window. - Ensure the catalyst is active and used in the correct loading. |
| Precipitation of the diazo compound from solution. | - Change in solvent polarity or temperature. | - Never allow diazonium salts (precursors to some diazo compounds) to precipitate out of solution, as the solid can be explosive.[11] - If a diazo compound precipitates, avoid scraping or mechanical agitation.[12] Dilute with a suitable solvent to redissolve if possible. |
Quantitative Data Summary
The following tables summarize key thermal stability data for various diazo compounds and diazo transfer reagents. This data is essential for assessing the potential hazards and defining safe operating limits.
Table 1: Thermal Stability of Selected Diazo Compounds
| Compound | Tonset (°C) by DSC | ΔHD (kJ/mol) | Predicted Impact Sensitive? |
| Ethyl (phenyl)diazoacetate | 75-85 | -102 | Yes |
| Ethyl diazoacetate (EDA) | ~85 | -150 | Yes |
| Donor/Acceptor Diazo Compounds (general) | 75 - 160 | ~ -102 | Many are |
| Acceptor/Acceptor Diazo Compounds (general) | Generally higher than donor/acceptor | Varies | Varies |
Data compiled from multiple sources.[1][2][4]
Table 2: Thermal Stability of Diazo Transfer Reagents
| Compound | Tonset (°C) by DSC | ΔHD (kJ/mol) |
| p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) | ~100 | ~ -201 |
| Sulfonyl Azides (general) | Generally higher than diazo compounds | ~ -201 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Protocol 1: Small-Scale Quenching of Residual Diazo Compounds
Objective: To safely neutralize unreacted diazo compounds at the end of a reaction.
Materials:
-
Reaction mixture containing residual diazo compound
-
1 M Acetic acid in a suitable solvent (e.g., the reaction solvent)
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, face shield, and blast shield.
Procedure:
-
Ensure the reaction vessel is cool (preferably at 0 °C or below) in an ice bath.
-
Place a blast shield in front of the experimental setup.
-
While stirring the reaction mixture vigorously, slowly add the 1 M acetic acid solution dropwise via a dropping funnel.
-
Monitor for gas evolution (N₂). The rate of addition should be controlled to prevent excessive frothing or a rapid temperature increase.
-
Continue adding the quenching solution until gas evolution ceases.
-
Allow the mixture to slowly warm to room temperature while still stirring.
-
Test for the presence of diazo compounds (e.g., by TLC or IR spectroscopy) to confirm complete quenching before proceeding with the workup.[12]
Visualizations
Caption: General decomposition pathway of a diazo compound.
Caption: Recommended experimental workflow for handling diazo compounds.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Considerations for Diazopropane Generation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the scale-up of diazopropane generation. This compound, a valuable reagent for the introduction of a gem-dimethyl group, is also a potentially explosive and toxic compound. Therefore, careful consideration of process parameters and safety protocols is paramount during scale-up. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of batch versus continuous flow methodologies to support your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound generation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of this compound: Prolonged reaction time, exposure to high temperatures, or presence of acidic impurities. - Suboptimal stoichiometry: Incorrect ratio of reactants. - Inefficient mixing: Poor mass transfer in larger reactors. | - Optimize reaction time and temperature: Monitor reaction progress using in-process analytical methods (e.g., GC, NMR) to determine the optimal endpoint. - Control temperature: Use an efficient cooling system to maintain the recommended reaction temperature. Minimize the time the this compound solution is held before use. - Verify stoichiometry: Accurately measure all reactants. - Improve agitation: Use an appropriate agitator and stirring speed for the reactor size to ensure homogeneity. |
| Product Purity Issues (e.g., presence of acetone (B3395972) azine) | - Side reactions: Higher temperatures can favor the formation of byproducts like acetone azine. - Decomposition: Degradation of this compound can lead to various impurities. | - Strict temperature control: Maintain the reaction at the lowest effective temperature. - Use freshly prepared acetone hydrazone: Impurities in the starting material can lead to side reactions. - In-line purification (for continuous flow): Incorporate a purification step, such as liquid-liquid extraction, to remove impurities as they are formed. |
| Uncontrolled Exotherm or Thermal Runaway | - Accumulation of unreacted starting materials: Slow initial reaction followed by a rapid, uncontrolled reaction. - Inadequate cooling capacity: The cooling system is insufficient for the larger reaction volume. - Poor mixing: Localized "hot spots" can initiate a runaway reaction. | - Controlled addition of reactants: Add the limiting reagent at a controlled rate to manage the heat of reaction. - Ensure adequate cooling: Perform a thermal hazard assessment to ensure the cooling system can handle the reaction exotherm at scale. - Maintain efficient agitation: Ensure the agitator is properly designed and functioning to provide uniform temperature distribution. - Emergency preparedness: Have a documented and practiced emergency shutdown procedure, which may include a quenching system.[1][2][3][4][5] |
| Clogging in Continuous Flow Reactor | - Precipitation of byproducts or starting materials: Changes in solubility with temperature or concentration. - Phase separation. | - Solvent selection: Choose a solvent system where all components remain soluble under the reaction conditions. - Temperature control: Maintain a consistent temperature profile throughout the reactor. - In-line filtration: Install an in-line filter to trap any solid particles. |
| Brown Discoloration of this compound Solution | - Decomposition: The brown color can indicate the presence of decomposition products. | - Use the solution immediately: this compound has a limited shelf life, even at low temperatures.[6] - Ensure inert atmosphere: Exclude air and moisture from the reaction and storage vessels. - Check for impurities: Acidic impurities can accelerate decomposition. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the scale-up of this compound generation?
A1: The primary hazards are the explosive and toxic nature of this compound.[6][7] this compound can detonate upon exposure to heat, light, rough surfaces, or certain metals. It is also a suspected carcinogen and a respiratory irritant. On a larger scale, the potential consequences of an uncontrolled reaction or accidental release are significantly magnified. Therefore, a thorough risk assessment and implementation of robust safety protocols are critical.
Q2: Is a batch or continuous flow process better for scaling up this compound generation?
A2: For the generation of hazardous compounds like this compound, a continuous flow process is generally considered safer and more scalable than a batch process.[8][9][10][11] Continuous flow reactors handle smaller volumes of the hazardous material at any given time, which minimizes the risk of a runaway reaction. They also offer better heat and mass transfer, leading to more consistent product quality and potentially higher yields.
Q3: How can I monitor the concentration and purity of my this compound solution in-process?
A3: In-process monitoring is crucial for safety and process control. Techniques such as online GC (Gas Chromatography) or FTIR (Fourier-Transform Infrared) spectroscopy can be used to monitor the reaction in real-time. For offline analysis, quantitative NMR (qNMR) and HPLC are effective methods for determining the concentration and purity of the this compound solution.[12]
Q4: What are the key parameters to control during the scale-up of this compound synthesis?
A4: The most critical parameters to control are:
-
Temperature: To prevent thermal runaway and minimize byproduct formation.
-
Reagent addition rate: To control the reaction exotherm.
-
Mixing/Agitation: To ensure homogeneity and efficient heat transfer.
-
Residence time (in continuous flow): To maximize yield and minimize decomposition.
Q5: What should I do in the event of a suspected thermal runaway?
A5: In the event of a suspected thermal runaway (i.e., a rapid, uncontrolled increase in temperature and pressure), immediately initiate your emergency shutdown procedure. This may involve stopping all reagent feeds, maximizing cooling, and, if necessary, activating a quench system to rapidly cool and dilute the reaction mixture. All personnel should evacuate to a safe location.[1][2][3][4][5]
Section 3: Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow for this compound Generation
| Feature | Batch Process | Continuous Flow Process |
| Safety | Higher risk due to large volumes of hazardous material. | Inherently safer due to small reaction volumes at any given time.[10] |
| Scalability | Challenging due to heat and mass transfer limitations. | More straightforward to scale by numbering-up or sizing-up the reactor. |
| Heat Transfer | Less efficient, higher risk of "hot spots". | Highly efficient due to high surface-area-to-volume ratio.[9] |
| Mass Transfer | Can be inefficient, leading to lower yields and impurities. | Highly efficient, leading to better reaction control and higher yields.[9] |
| Process Control | More difficult to control temperature and concentration profiles. | Precise control over temperature, pressure, and residence time. |
| Product Consistency | Can vary from batch to batch. | High consistency and reproducibility. |
| Capital Cost | Lower initial investment for small scale. | Higher initial investment, but can be more cost-effective at larger scales. |
Section 4: Experimental Protocols
Caution: this compound is a hazardous substance. These procedures should only be carried out by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.
Pilot-Scale Batch Generation of 2-Diazopropane (B1615991)
This protocol is adapted from the lab-scale procedure described in Organic Syntheses.[6]
Equipment:
-
5 L, three-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a distillation head.
-
Efficient condenser cooled with a circulating chiller (-20 °C).
-
Receiving flask cooled in a dry ice/acetone bath (-78 °C).
-
Vacuum pump and pressure gauge.
Reagents:
-
Yellow mercuric oxide (HgO): 1.2 kg (5.54 mol)
-
Anhydrous diethyl ether: 2 L
-
3 M Potassium hydroxide (B78521) in ethanol: 90 mL
-
Acetone hydrazone (freshly distilled): 300 g (4.16 mol)
Procedure:
-
To the 5 L reactor, charge the yellow mercuric oxide, diethyl ether, and the ethanolic potassium hydroxide solution.
-
Begin stirring and circulate the coolant through the reactor jacket to maintain an internal temperature of 20-25 °C.
-
Reduce the pressure in the system to approximately 250 mmHg.
-
Slowly add the acetone hydrazone dropwise from the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the internal temperature within the desired range. The boiling of the ether will provide some cooling.[6]
-
After the addition is complete, continue stirring and gradually reduce the pressure to 15 mmHg.
-
The 2-diazopropane will co-distill with the diethyl ether and be collected in the cooled receiving flask.
-
Once the distillation is complete, the resulting ethereal solution of 2-diazopropane should be used immediately.
Conceptual Continuous Flow Generation of this compound
This conceptual protocol is based on the principles of continuous flow chemistry for the generation of hazardous reagents.
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps.
-
A T-mixer.
-
A coiled tube reactor (e.g., PFA or stainless steel) immersed in a temperature-controlled bath.
-
A back-pressure regulator.
-
An in-line analytical tool (e.g., FTIR or UV-Vis) for monitoring.
-
A collection vessel for the product stream.
Reagent Streams:
-
Stream A: A solution of acetone hydrazone in an appropriate solvent (e.g., THF or diethyl ether).
-
Stream B: A solution of an oxidizing agent (e.g., a safer alternative to mercuric oxide, if available and validated) and a base in the same solvent.
Procedure:
-
Pump the two reagent streams at controlled flow rates into the T-mixer.
-
The mixed stream then enters the temperature-controlled coiled reactor. The residence time in the reactor is determined by the reactor volume and the total flow rate.
-
The reaction mixture flows through the back-pressure regulator to maintain a constant pressure in the system.
-
The product stream passes through the in-line analytical tool to monitor the formation of this compound and any byproducts.
-
The this compound solution is collected in a cooled vessel and should be used immediately in a subsequent reaction step.
Section 5: Mandatory Visualizations
Caption: Batch process workflow for this compound generation.
Caption: Continuous flow process for this compound generation.
Caption: Troubleshooting decision tree for this compound generation.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal runaway and fire behaviors of large-scale lithium ion batteries with different heating methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vertiv.com [vertiv.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing the power of α-diazo compounds: emerging strategies and expanding applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 9. aragen.com [aragen.com]
- 10. helgroup.com [helgroup.com]
- 11. Batch vs. Continuous | AIChE [aiche.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Diazopropane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazopropane and its precursors. Our goal is to help you identify, manage, and mitigate impurities that can arise during synthesis, ensuring the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating 2-diazopropane (B1615991)?
A1: The two most prevalent laboratory-scale precursors for 2-diazopropane are acetone (B3395972) hydrazone and N-propyl-N-nitrosourea compounds. The oxidation of acetone hydrazone is a frequently cited method.[1][2]
Q2: What are the primary impurities I should be aware of when synthesizing 2-diazopropane from acetone hydrazone?
A2: The primary impurities to monitor are unreacted acetone hydrazone, acetone azine (formed from decomposition or disproportionation), residual mercury salts (if using mercury(II) oxide as the oxidant), and water.[3][4] Acetone azine can be formed if the reaction mixture is heated excessively or if the distillation is too slow.[5]
Q3: How stable is 2-diazopropane once generated?
A3: 2-Diazopropane is an unstable material and should generally be used immediately after preparation.[3] Its decay in an ether solution follows first-order kinetics with a reported half-life of approximately 3 hours at 0°C.[3]
Q4: What analytical techniques are recommended for assessing the purity of a 2-diazopropane solution?
A4: A combination of techniques is recommended for comprehensive purity analysis.
-
Spectrophotometry (UV-Vis): Can be used to determine the concentration and yield of 2-diazopropane by measuring its visible absorption band around 500 nm.[3]
-
Gas Chromatography (GC) & GC-MS: Ideal for detecting volatile impurities such as residual acetone, ether solvent isomers, and volatile degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify and quantify impurities without the need for reference standards (using qNMR).
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities, such as unreacted precursors or higher molecular weight side products.[8][9]
Q5: Are there safer, alternative methods to generate diazoalkanes without isolating them?
A5: Yes, in situ generation methods are often preferred for safety. For the related diazomethane, precursors like Diazald® or imidazotetrazines can be used to generate the reagent directly in the reaction mixture, avoiding the need to handle the hazardous pure substance.[1] While less documented for this compound, similar principles can be applied to minimize risk.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 2-diazopropane.
Issue 1: Low Yield of 2-Diazopropane
Q: My yield of 2-diazopropane is consistently lower than the reported 70-90%. What are the likely causes and how can I fix this?
A: Low yields are a common problem and can often be traced back to reagent quality, reaction conditions, or product decomposition.[10][11]
| Potential Cause | Troubleshooting Step | Explanation |
| Impure Acetone Hydrazone | Use freshly redistilled acetone hydrazone for the reaction. | Yields are reported to be lower if the hydrazone is not freshly purified before use.[3] |
| Inefficient Oxidation | Ensure vigorous stirring during the addition of acetone hydrazone. Verify the quality of the mercury(II) oxide. | Proper mixing is crucial for the heterogeneous reaction. While freshly precipitated HgO is not strictly necessary, old or poor-quality reagent may be less effective.[3] |
| Absence of Basic Catalyst | Confirm that the ethanolic potassium hydroxide (B78521) solution was added. | The oxidation of acetone hydrazone by mercury(II) oxide does not proceed efficiently without a basic catalyst.[3] |
| Product Decomposition | Keep the receiving flask cooled to -78°C (dry ice/acetone bath) throughout the distillation. Use the generated solution immediately. | 2-Diazopropane is thermally unstable.[3] Prolonged time at higher temperatures, even 0°C, leads to significant degradation. |
| Inaccurate Yield Determination | Use nitrogen evolution or UV-Vis spectrometry for yield calculation. | Titration-based methods can significantly underestimate the yield due to side reactions of 2-diazopropane with acid, which can produce tetramethylethylene and acetone azine in addition to the expected ester.[3] |
Issue 2: Product Solution is Contaminated
Q: My final 2-diazopropane/ether solution contains significant impurities. How do I identify and remove them?
A: The primary purification method for 2-diazopropane is the distillation process itself. However, if impurities persist, the following steps can be taken.
| Impurity | Identification Method | Mitigation & Removal Strategy |
| Water | Karl Fischer titration; appearance of ice in the -78°C receiver. | The synthesis procedure is designed to retain most water in the distillation flask. Ensure the condenser is efficiently cooled to trap any vaporized water as ice. The resulting ether solution is typically sufficiently dry for most applications.[3] |
| Acetone Azine | GC-MS, NMR spectroscopy. | This impurity forms from disproportionation. Ensure a rapid distillation under reduced pressure. If present, a careful fractional distillation might separate it, but this is risky due to the instability of this compound. It is better to prevent its formation.[5] |
| Unreacted Acetone Hydrazone | GC-MS, HPLC. | This suggests an incomplete reaction. Ensure dropwise addition of the hydrazone to the stirred oxidant mixture. Do not add it too quickly.[3] Since it is non-volatile, it should remain in the distillation flask. |
| Mercury Salts | Atomic Absorption (AA) Spectroscopy, Inductively Coupled Plasma (ICP-MS). | The co-distillation method is highly effective at leaving non-volatile mercury salts behind. The resulting solution is reported to be "essentially mercury-free".[3] No further purification is typically needed. |
Experimental Protocols
Key Experiment: Preparation of 2-Diazopropane via Oxidation of Acetone Hydrazone
This protocol is adapted from the robust procedure reported in Organic Syntheses.[3]
Caution! 2-Diazopropane is volatile, toxic, and potentially explosive. All operations must be conducted in a certified chemical fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[3] Avoid using glassware with ground-glass joints, as friction can trigger detonation.
Materials:
-
Acetone hydrazone (freshly distilled): 15 g (0.21 mole)
-
Yellow mercury(II) oxide: 60 g (0.27 mole)
-
Anhydrous diethyl ether: 100 mL
-
3 M Potassium hydroxide in ethanol: 4.5 mL
-
Dry ice and acetone for cooling baths
Apparatus:
-
250-mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distillation head with a thermometer
-
Efficient condenser (e.g., dry-ice condenser)
-
Receiving flask
-
Vacuum pump and manometer
Procedure:
-
Setup: Assemble the apparatus as shown in the workflow diagram below. Place the 250-mL flask in a room-temperature water bath. The receiving flask should be placed in a dry ice/acetone bath (-78°C).
-
Charging the Flask: To the 250-mL flask, add the magnetic stir bar, yellow mercury(II) oxide (60 g), diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).
-
Initiating the Reaction: Begin vigorous stirring. Reduce the pressure in the system to approximately 250 mm Hg.
-
Addition of Precursor: Add the freshly distilled acetone hydrazone (15 g) dropwise from the dropping funnel over about 15-20 minutes. The ether should reflux gently, providing adequate cooling.[3]
-
Distillation and Collection: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg. The 2-diazopropane will co-distill with the diethyl ether. Collect the deep red distillate in the receiving flask cooled to -78°C.
-
Completion and Use: The entire preparation takes approximately 30 minutes. The resulting solution is about 2 M 2-diazopropane in ether and should be used immediately.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-diazopropane.
Troubleshooting Logic
References
- 1. scribd.com [scribd.com]
- 2. Synthetic Reagent and Its Applications (M. Pharm) | PPTX [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Diazomethane and Diazopropane for Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise and efficient alkylation of functional groups is a cornerstone of molecular design and modification. Among the various reagents available, diazoalkanes have historically played a significant role. This guide provides an objective comparison of two such reagents, diazomethane (B1218177) and diazopropane, for their use in alkylation reactions, with a specific focus on methylation. The comparison covers their primary applications, reactivity, safety profiles, and preparative methods, supported by experimental data and protocols.
Executive Summary
Diazomethane is a highly effective and widely used reagent for the methylation of carboxylic acids and other acidic functional groups. Its primary drawback is its extreme toxicity and explosive nature, which necessitates stringent safety precautions. This compound, on the other hand, is not typically employed for methylation reactions. Its main utility lies in the introduction of a propyl group (propylation) and in cycloaddition reactions. While sharing a common functional group, their reactivity and applications are distinct. For researchers specifically seeking a methylating agent, diazomethane or its safer alternatives are the appropriate choice.
Comparison of Key Performance Metrics
| Feature | Diazomethane | This compound |
| Primary Application | Methylation of carboxylic acids, phenols, and other acidic compounds.[1][2][3] | Propylation of carboxylic acids, cyclopropanation of alkenes.[4][5][6] |
| Reaction Efficacy | High to quantitative yields for methylation of carboxylic acids.[3] | Generally lower yields for propylation compared to methylation with diazomethane.[2] |
| Substrate Scope | Broad scope for acidic protons, including carboxylic acids, phenols, and enols. | Primarily used for esterification of carboxylic acids to propyl esters and cycloadditions. |
| Safety Profile | Extremely toxic, carcinogenic, and potentially explosive as a gas or in concentrated solution.[2] | Presumed toxic and volatile; should be handled with care in a fume hood.[7] Less explosive hazard data available compared to diazomethane. |
| Ease of Preparation | Can be generated in situ from precursors like Diazald®, but requires specialized glassware and extreme caution.[8] | Can be prepared from acetone (B3395972) hydrazone, but the procedure involves hazardous materials like mercury(II) oxide.[7] |
| Stability | Unstable; typically generated and used immediately as a dilute solution.[1] | Unstable; solutions have a limited half-life even at 0°C.[7] |
Reaction Mechanisms and Workflows
The fundamental mechanism for the alkylation of carboxylic acids by diazoalkanes involves a two-step process. Initially, the acidic proton of the carboxylic acid is transferred to the diazoalkane. The resulting carboxylate anion then acts as a nucleophile, attacking the alkyl group of the protonated diazoalkane in an SN2 reaction, leading to the formation of the ester and the liberation of nitrogen gas.[1][2]
Due to the hazardous nature of diazomethane, it is often generated in situ and used immediately in a continuous workflow. This minimizes the accumulation of the explosive gas.
Experimental Protocols
Protocol 1: Methylation of a Carboxylic Acid using Diazomethane (In-situ Generation)
Caution: Diazomethane is extremely toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished joints and avoid any sharp edges or ground glass surfaces.
Materials:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Diethyl ether (anhydrous)
-
Ethanol (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Carboxylic acid substrate
-
Specialized diazomethane generation glassware
Procedure:
-
In a 100 mL two-necked round-bottom flask (the generation flask), dissolve 5 g of KOH in 8 mL of water and 10 mL of ethanol with gentle warming.
-
Set up the distillation apparatus with a condenser leading to a receiving flask containing a solution of the carboxylic acid (e.g., 10 mmol) in 20 mL of diethyl ether. The receiving flask should be cooled in an ice bath.
-
In a separate flask, dissolve 2.14 g (10 mmol) of Diazald® in 30 mL of diethyl ether.
-
Heat the KOH solution to 65 °C in a water bath.
-
Using a dropping funnel, add the Diazald® solution dropwise to the heated KOH solution in the generation flask.
-
Diazomethane will co-distill with the ether. Continue the addition and distillation until the yellow color of the diazomethane persists in the receiving flask, indicating an excess.
-
Once the reaction is complete (typically monitored by the cessation of gas evolution), cautiously add a few drops of acetic acid to the receiving flask to quench any excess diazomethane until the yellow color disappears.
-
The resulting solution contains the methyl ester of the carboxylic acid, which can be isolated using standard workup procedures (e.g., washing with saturated sodium bicarbonate solution, drying over magnesium sulfate, and removal of the solvent under reduced pressure).
Protocol 2: Synthesis of 2-Diazopropane
Caution: 2-Diazopropane is volatile and presumed to be toxic. All operations should be conducted in an efficient fume hood behind a protective screen.
Materials:
-
Yellow mercury(II) oxide
-
Diethyl ether
-
Potassium hydroxide in ethanol (3 M solution)
-
Acetone hydrazone (freshly distilled)
-
Distillation apparatus with a dry-ice condenser and a receiver cooled to -78 °C
Procedure:
-
In a 250 mL two-necked round-bottom flask, place 60 g (0.27 mol) of yellow mercury(II) oxide, 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.[7]
-
Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a dry-ice condenser and a receiver cooled to -78 °C.
-
Reduce the pressure in the system to 250 mm Hg.
-
With vigorous stirring, add 15 g (0.21 mol) of acetone hydrazone dropwise through the dropping funnel.[7]
-
Continue stirring and further reduce the pressure to 15 mm Hg.
-
2-Diazopropane will co-distill with the ether and condense in the cooled receiver.[7] The resulting solution is typically around 2 M and can be used for subsequent reactions like cyclopropanation. Yields are reported to be in the range of 70-90%.[7]
Concluding Remarks
For methylation reactions, diazomethane remains a highly effective reagent, albeit one that requires significant safety infrastructure and handling expertise. The development of safer alternatives like trimethylsilyldiazomethane (B103560) has mitigated some of these risks. This compound, while a diazoalkane, is not a suitable reagent for methylation and should be considered for propylation or cyclopropanation reactions instead. Researchers and drug development professionals should select their alkylating agent based on the specific transformation required, with a strong emphasis on safety and procedural awareness.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. SYNTHETIC REAGENTS AND APPLICATION | PPTX [slideshare.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Diazopropane and Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, diazo compounds are powerful reagents for the construction of complex molecular architectures. Among them, diazopropane and ethyl diazoacetate are frequently employed for their ability to participate in a variety of transformations, including cycloadditions and C-H insertion reactions. This guide provides an objective comparison of the reactivity of these two valuable reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their synthetic endeavors.
At a Glance: Key Differences in Reactivity and Stability
| Feature | This compound | Ethyl Diazoacetate |
| Structure | CH₃CHN₂ | N₂CHCO₂Et |
| Stability | Highly unstable, volatile, and toxic. Short half-life, even at 0°C.[1] | Relatively stable for a diazo compound, but explosive upon heating and sensitive to acid.[2] |
| Reactivity in Cycloadditions | Highly reactive 1,3-dipole. Reacts with a wide range of alkenes and alkynes, often without a catalyst. | Less reactive than this compound. Often requires catalysts or electron-deficient dipolarophiles for efficient reaction.[3][4] |
| Reactivity in C-H Insertions | Can undergo C-H insertion, though less commonly reported than for ethyl diazoacetate. | Widely used in catalyzed C-H insertion reactions, particularly with rhodium and iridium catalysts.[5][6] |
| Reactivity with Acids | Highly sensitive to acids. Synthesis is conducted under basic conditions. | Decomposed by strong acids.[2][7] Stable in weakly acidic media like glacial acetic acid.[2] |
1,3-Dipolar Cycloaddition Reactions
Both this compound and ethyl diazoacetate are valuable 1,3-dipoles for the synthesis of five-membered heterocyclic rings, such as pyrazolines, which can be further transformed into cyclopropanes. However, their reactivity profiles differ significantly.
This compound is a highly reactive dipole and readily undergoes [3+2] cycloaddition with a variety of alkenes and alkynes, often without the need for a catalyst. The reaction is typically highly regioselective.
Ethyl diazoacetate , being electronically stabilized by the ester group, is a less reactive dipole. Its cycloaddition reactions often require elevated temperatures or the use of catalysts, particularly with electron-rich or unactivated olefins. With electron-deficient dipolarophiles, the reaction can proceed without a catalyst.[4] Theoretical studies have shown that the reaction of ethyl diazoacetate with electron-deficient alkynes is faster than with electron-rich alkynes.[3]
Experimental Protocol: 1,3-Dipolar Cycloaddition of 2-Diazopropane (B1615991) with an Imidazo[1,2-b]pyridazine (B131497) Derivative
A solution of the imidazo[1,2-b]pyridazine derivative in a suitable solvent is treated with an ethereal solution of 2-diazopropane at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting crude product, an imidazo[1,2-b]pyrazolo[4,3-d]pyridazine, is purified by chromatography to yield the product in good yields (69-84%).[8]
Experimental Protocol: Catalyst-Free Cyclopropanation of Electron-Deficient Alkenes with Ethyl Diazoacetate
To a solution of a doubly activated electron-deficient alkene (e.g., derived from a Knoevenagel condensation of an aldehyde with malononitrile (B47326) or ethyl cyanoacetate) in a suitable solvent, ethyl diazoacetate is added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the highly diastereoselective cyclopropane (B1198618) derivative.[4]
Caption: Comparative workflow for 1,3-dipolar cycloadditions.
C-H Insertion Reactions
The ability of diazo compounds to form carbenes, which can then insert into C-H bonds, is a powerful method for C-H functionalization.
Ethyl diazoacetate is widely employed in this capacity, almost always in the presence of a transition metal catalyst, such as those based on rhodium(II) or iridium(III). These catalyzed reactions allow for the selective insertion into a variety of C(sp²)-H and C(sp³)-H bonds.[5][6] The choice of catalyst and ligands can influence the chemo-, regio-, and stereoselectivity of the insertion.
This compound , while capable of forming a carbene, is less commonly used for C-H insertion reactions in the literature compared to ethyl diazoacetate. Its high reactivity can lead to a lack of selectivity and the formation of side products.
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion of an Alpha-Diazo-Beta-Ketoester
To a solution of the alpha-diazo-beta-ketoester in a dry, inert solvent such as dichloromethane, a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) is added at room temperature under an inert atmosphere. The reaction mixture is stirred, and the progress is monitored by the evolution of nitrogen gas and TLC analysis. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the corresponding cyclic beta-ketoester.
Caption: General workflow for catalyzed C-H insertion reactions.
Reactivity with Acids
The stability of diazo compounds in the presence of acids is a critical consideration for their synthesis, storage, and reaction design.
This compound is highly sensitive to acidic conditions. Its synthesis is typically carried out using a basic catalyst for the oxidation of acetone (B3395972) hydrazone, highlighting its instability in the presence of protons.[1]
Ethyl diazoacetate exhibits greater stability towards acids. It is reported to be stable in weakly acidic solutions such as glacial acetic acid.[2] However, it is rapidly decomposed by stronger mineral acids.[2] The kinetics of the acid-catalyzed decomposition of ethyl diazoacetate in aqueous solutions have been studied, confirming its susceptibility to protonation followed by decomposition.[7]
Synthesis and Stability
The disparate stability of this compound and ethyl diazoacetate is also reflected in their synthesis and handling.
This compound is prepared by the oxidation of acetone hydrazone with mercuric oxide in the presence of a base. It is described as an unstable material with a first-order decay and a half-life of 3 hours at 0°C.[1] It is volatile and presumed to be toxic, necessitating careful handling in a fume hood.[1]
Ethyl diazoacetate can be synthesized by the diazotization of ethyl glycinate (B8599266) hydrochloride with sodium nitrite (B80452).[2][9] While considered relatively stable for a diazo compound, it is a potentially explosive substance, especially when heated, and should be stored in a cool, dark place and used as soon as possible.[2]
Experimental Protocol: Synthesis of 2-Diazopropane
Caution: 2-Diazopropane is volatile and presumably toxic. All operations should be carried out in an efficient fume hood behind a protective screen.
In a two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a cooled receiver (-78°C), yellow mercury(II) oxide, diethyl ether, and a 3 M solution of potassium hydroxide (B78521) in ethanol (B145695) are placed. The system's pressure is reduced to 250 mm Hg. Acetone hydrazone is added dropwise with vigorous stirring. The pressure is then further reduced to 15 mm Hg, and ether and 2-diazopropane co-distill into the cooled receiver, affording the product in 70-90% yield.[1]
Experimental Protocol: Synthesis of Ethyl Diazoacetate
Caution: Diazoacetic esters are potentially explosive and must be handled with care. They are also toxic. The entire procedure should be conducted in a well-ventilated fume hood.
A solution of ethyl glycinate hydrochloride in water is mixed with methylene (B1212753) chloride in a four-necked round-bottomed flask and cooled to -5°C. An ice-cold solution of sodium nitrite in water is added with stirring. The temperature is lowered to -9°C, and 5% sulfuric acid is added over a few minutes. The reaction is complete within 10 minutes. The methylene chloride layer is separated, washed with cold sodium bicarbonate solution until neutral, and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure at a maximum pot temperature of 35°C to yield the yellow oil of ethyl diazoacetate (79-88% yield).[2]
Caption: Overview of synthesis and relative stability.
Conclusion
This compound and ethyl diazoacetate are both versatile reagents for the introduction of a two-carbon unit in organic synthesis. The choice between them should be guided by the specific requirements of the desired transformation.
This compound is the more reactive species, making it suitable for reactions with less activated substrates where high reactivity is paramount. However, its instability and hazardous nature demand specialized handling procedures.
Ethyl diazoacetate , with its enhanced stability, is a more user-friendly reagent for many applications. While its reactivity is attenuated, this can be overcome through the use of catalysts or by pairing it with suitably activated reaction partners. Its utility in catalyzed C-H insertion reactions, in particular, has cemented its place as a valuable tool in modern synthetic chemistry.
Researchers should carefully consider the stability, reactivity, and safety profiles of both compounds to make an informed decision that best suits their synthetic goals.
References
- 1. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decomposition of ethyl diazoacetate in H2O + D2O mixtures - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-com pounds - Google Patents [patents.google.com]
- 9. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
Safer and More Versatile Alternatives to Diazopropane for gem-Dimethylcyclopropanation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to synthesize molecules containing the gem-dimethylcyclopropane motif, moving beyond the hazardous and unstable diazopropane is a critical consideration. This guide provides an objective comparison of modern, safer, and often more versatile alternatives, supported by experimental data and detailed protocols.
The gem-dimethylcyclopropane structural unit is a valuable component in numerous biologically active molecules and pharmaceutical compounds. Its incorporation can enhance metabolic stability, improve potency, and fine-tune the three-dimensional structure of a molecule. Historically, the use of 2-diazopropane, generated from the oxidation of acetone (B3395972) hydrazone, has been a common method for introducing this moiety. However, the inherent toxicity, explosivity, and instability of low molecular weight diazoalkanes like this compound present significant safety challenges, particularly on a larger scale.
This guide explores three primary classes of alternatives that have emerged as robust and more practical methods for gem-dimethylcyclopropanation: Transition Metal-Catalyzed Reductive Cyclopropanation, Sulfur Ylide-Mediated Cyclopropanation, and modified Simmons-Smith Type Reactions. We will delve into their mechanisms, substrate scopes, and provide detailed experimental protocols to aid in their implementation.
Comparison of Key Methodologies
| Feature | Transition Metal-Catalyzed Reductive Cyclopropanation | Sulfur Ylide-Mediated Cyclopropanation (Corey-Chaykovsky Type) | Modified Simmons-Smith Type Reaction |
| Carbene Source | gem-Dichloropropane (Me₂CCl₂) | Triisopropylsulfoxonium tetrafluoroborate (B81430) | 2,2-Diiodopropane (B106524) or 2,2-Dichloropropane |
| Key Reagents | Cobalt catalyst, Zinc (reductant) | Sodium hydride (base), DMF (solvent) | Diethylzinc or Zinc powder |
| Typical Substrates | 1,3-Dienes, Activated Alkenes | Electron-deficient alkenes (α,β-unsaturated ketones, esters, nitriles) | Allylic alcohols, 1,3-Dienes (with Co-catalysis) |
| Advantages | High regioselectivity for 1,3-dienes, Tolerates various functional groups | Broad substrate scope for Michael acceptors, Mild reaction conditions | Directed cyclopropanation of allylic alcohols |
| Limitations | Primarily effective for conjugated systems and activated alkenes | Less effective for unactivated or electron-rich alkenes | Use of hazardous diiodoalkanes, often requires directing groups |
| Safety | Avoids diazo compounds; uses flammable solvents | Avoids diazo compounds; uses sodium hydride (handle with care) | Avoids diazo compounds; uses pyrophoric diethylzinc |
Transition Metal-Catalyzed Reductive Cyclopropanation
This approach utilizes a transition metal catalyst, typically cobalt, to mediate the transfer of an isopropylidene group from a gem-dihaloalkane to an alkene. A stoichiometric amount of a reductant, such as zinc powder, is required to regenerate the active catalytic species. This method has proven particularly effective for the regioselective cyclopropanation of 1,3-dienes.
Experimental Protocol: Cobalt-Catalyzed Dimethylcyclopropanation of a 1,3-Diene[1]
-
In a nitrogen-filled glovebox, a 2-dram vial is charged with [2-tBuPDI]CoBr₂ (9.0 mg, 0.014 mmol, 10 mol%), the 1,3-diene (0.14 mmol, 1.0 equiv), zinc powder (18 mg, 0.28 mmol, 2.0 equiv), and ZnBr₂ (31 mg, 0.14 mmol, 1.0 equiv).
-
Tetrahydrofuran (THF, 1.0 mL) and a magnetic stir bar are added.
-
The reaction mixture is stirred at room temperature for approximately 15 minutes, during which a deep violet color should be observed, indicating the formation of the reduced cobalt catalyst.
-
2,2-Dichloropropane (Me₂CCl₂, 31.6 mg, 0.28 mmol, 2.0 equiv) is added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is exposed to the ambient atmosphere and concentrated under reduced pressure.
-
The crude residue is purified by silica (B1680970) gel column chromatography.
Signaling Pathway Diagram
Caption: Cobalt-catalyzed reductive cyclopropanation cycle.
Sulfur Ylide-Mediated Cyclopropanation
The Corey-Chaykovsky reaction, traditionally used for epoxidation and cyclopropanation with a methylene (B1212753) group, has been successfully adapted for gem-dimethylcyclopropanation. This method employs a nucleophilic isopropylidene transfer reagent, such as triisopropylsulfoxonium tetrafluoroborate, which is deprotonated in situ to form the reactive ylide. This ylide then undergoes a Michael-initiated ring closure with an electron-deficient alkene.
Experimental Protocol: gem-Dimethylcyclopropanation using Triisopropylsulfoxonium Tetrafluoroborate[2]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a solution of the α,β-unsaturated substrate (1.0 equiv) in DMF.
-
Add triisopropylsulfoxonium tetrafluoroborate (1.2 equiv) portionwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathway Diagram
Caption: Mechanism of sulfur ylide-mediated cyclopropanation.
Modified Simmons-Smith Type Reactions
The classic Simmons-Smith reaction involves an organozinc carbenoid for methylene transfer. For gem-dimethylcyclopropanation, modifications are necessary, often involving the use of 2,2-diiodopropane and an organozinc reagent. This reaction is particularly effective for the directed cyclopropanation of allylic alcohols, where the hydroxyl group coordinates to the zinc reagent, leading to high stereoselectivity. A cobalt-catalyzed variant has also been developed for 1,3-dienes, using the more accessible 2,2-dichloropropane.
Experimental Workflow Diagram
Caption: General experimental workflows for alternative cyclopropanation methods.
Concluding Remarks
The development of alternatives to this compound for gem-dimethylcyclopropanation has significantly enhanced the safety and accessibility of this important transformation. The choice of method will ultimately depend on the specific substrate and the desired functional group tolerance. For electron-deficient alkenes, the sulfur ylide approach offers a broad scope and mild conditions. For 1,3-dienes, the cobalt-catalyzed reductive cyclopropanation provides excellent regioselectivity. The modified Simmons-Smith reaction remains a valuable tool, particularly for the stereoselective cyclopropanation of allylic alcohols. By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy for their synthetic goals, thereby avoiding the hazards associated with this compound while still accessing valuable gem-dimethylcyclopropane-containing molecules.
A Comparative Guide to Analytical Methods for Quantifying Diazopropane Concentration
For Researchers, Scientists, and Drug Development Professionals
Diazopropane, a valuable reagent in organic synthesis for the introduction of a propylidene moiety, is also a volatile and potentially explosive compound. Accurate quantification of its concentration in solution is crucial for reaction stoichiometry control, yield determination, and safety. This guide provides a comparative overview of classical and modern analytical methods for determining this compound concentration, complete with experimental protocols and performance data to aid in method selection and implementation.
Method Comparison at a Glance
The choice of an analytical method for this compound quantification depends on factors such as required accuracy, sample throughput, available instrumentation, and the need for real-time monitoring. The following table summarizes the key performance parameters of various techniques.
| Analytical Method | Principle | Typical Accuracy | Throughput | Cost | Key Advantages | Key Disadvantages |
| Nitrogen Evolution | Decomposition of this compound with acid and measurement of the evolved nitrogen gas volume. | ± 10-20%[1] | Low | Low | Simple, inexpensive, does not require specialized equipment. | Underestimates concentration, not suitable for in-situ monitoring, hazardous gas evolution.[1] |
| UV-Vis Spectrophotometry | Measurement of the absorbance of the characteristic yellow color of this compound at a specific wavelength. | ± 10-20%[1] | High | Low | Rapid, high-throughput, non-destructive. | Underestimates concentration, requires a chromophore, potential for interference from colored impurities.[1] |
| Acid-Base Titration | Reaction of this compound with a known excess of a standard acid, followed by back-titration of the unreacted acid. | > 50% underestimation[1] | Medium | Low | Simple, widely available equipment. | Significant underestimation of concentration, endpoint determination can be subjective.[1] |
| Quantitative ¹H NMR (qNMR) | Integration of the this compound proton signals relative to a certified internal standard of known concentration. | High (typically < 2% RSD) | Medium | High | High accuracy and precision, provides structural information, primary analytical method. | Requires expensive instrumentation and expertise, longer acquisition times. |
| Gas Chromatography (GC-FID) | Separation of this compound from other components on a chromatographic column and detection by a flame ionization detector. | High (typically < 5% RSD) | High | Medium | High sensitivity and selectivity, suitable for complex mixtures. | Requires a volatile and thermally stable analyte, potential for on-column decomposition. |
| In-situ FT-IR Spectroscopy | Real-time monitoring of the characteristic infrared absorption bands of this compound during a reaction. | Qualitative to Semi-quantitative | High (for reaction monitoring) | High | Provides real-time kinetic data, non-invasive. | Primarily for reaction monitoring, quantification can be complex.[2][3] |
Experimental Protocols
Important Safety Note: this compound is a toxic and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1] Glassware with ground glass joints should be avoided to prevent friction that could initiate detonation.[4]
Nitrogen Evolution Method (Adapted from Diazomethane Protocols)
This method relies on the acid-catalyzed decomposition of this compound to nitrogen gas, with the volume of N₂ produced being proportional to the initial amount of this compound.
Apparatus:
-
A gas burette or a similar volumetric gas measurement apparatus.
-
A reaction flask with a side arm for sample injection.
-
A dropping funnel containing a strong acid (e.g., 20% sulfuric acid).
-
A leveling bulb filled with a suitable liquid (e.g., mercury or saturated sodium chloride solution).
Procedure:
-
Assemble the apparatus, ensuring all connections are gas-tight.
-
Fill the gas burette and leveling bulb with the confining liquid.
-
Place a known volume of a suitable solvent (e.g., the solvent used for the this compound solution) in the reaction flask.
-
Carefully inject a precise volume of the this compound solution into the reaction flask through the side arm using a syringe.
-
Slowly add an excess of the strong acid from the dropping funnel to the reaction flask.
-
Gently swirl the flask to ensure complete decomposition of the this compound, which is indicated by the cessation of gas evolution.
-
Allow the apparatus to cool to room temperature.
-
Equalize the pressure by adjusting the leveling bulb so that the liquid levels in the burette and the bulb are the same.
-
Record the volume of the evolved nitrogen gas.
-
Calculate the concentration of this compound using the ideal gas law, assuming a 1:1 molar ratio of this compound to N₂.
UV-Vis Spectrophotometry
This method utilizes the characteristic visible absorption of this compound for quantification. For 2-diazopropane (B1615991), the maximum absorbance is observed around 500 nm.[1]
Procedure:
-
Preparation of Standards (if an extinction coefficient is not known):
-
Prepare a stock solution of this compound and determine its concentration accurately using a primary method like qNMR or by careful synthesis and assuming a high yield.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution with a suitable UV-transparent solvent (e.g., diethyl ether).
-
-
Sample Preparation:
-
Dilute an aliquot of the unknown this compound solution with the same solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).[5]
-
-
Measurement:
-
Set the spectrophotometer to measure the absorbance at the λmax of this compound (around 500 nm for 2-diazopropane).[1]
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of the diluted unknown sample.
-
-
Calculation:
-
If a calibration curve was prepared, determine the concentration of the diluted sample from the curve.
-
Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar absorptivity for 2-diazopropane at 500 nm has been reported to be approximately 2 L mol⁻¹ cm⁻¹.[1]
-
Remember to account for the dilution factor to calculate the concentration of the original solution.
-
Acid-Base Titration (Back-Titration)
This method involves reacting the basic this compound with a known excess of a standard acid and then titrating the remaining acid with a standard base.
Procedure:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Add a precisely measured excess of a standardized solution of a carboxylic acid (e.g., benzoic acid in diethyl ether).[6] The yellow color of the this compound should disappear, indicating it has fully reacted.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the unreacted benzoic acid with a standardized solution of a strong base (e.g., sodium hydroxide) until the endpoint is reached (a persistent pink color with phenolphthalein).[6][7]
-
Perform a blank titration with the same amount of benzoic acid solution but without the this compound to determine the total amount of acid initially present.
-
Calculation:
-
Calculate the moles of base used to neutralize the excess acid.
-
Subtract the moles of excess acid from the total moles of acid initially added to find the moles of acid that reacted with this compound.
-
Assuming a 1:1 stoichiometry between the acid and this compound, this value equals the moles of this compound in the initial sample.
-
Calculate the concentration of the this compound solution.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides highly accurate and precise concentration measurements without the need for a calibration curve of the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte or solvent signals.[8]
-
Accurately add a known volume or weight of the this compound solution to the NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) that dissolves both the analyte and the internal standard.[9]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A calibrated 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for high precision).[1]
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of this compound (e.g., the quartet and doublet for 1-diazopropane, or the singlet for 2-diazopropane) and a well-resolved signal from the internal standard.
-
-
Calculation:
-
Use the following formula to calculate the concentration of this compound:
Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
Purity = Purity of the standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile compounds. Due to the thermal lability of some diazo compounds, careful method development is required.
Procedure:
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a low-polarity column like DB-1 or DB-5).
-
-
Sample Preparation:
-
Prepare a calibration curve by injecting standard solutions of this compound of known concentrations. If a pure standard of this compound is not available, a well-characterized stock solution can be used to prepare dilutions.
-
Dilute the unknown sample in a suitable volatile solvent (e.g., diethyl ether, hexane).
-
-
GC Conditions (to be optimized):
-
Injector Temperature: Keep as low as possible to prevent thermal decomposition (e.g., 100-150 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up at a moderate rate.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Detector Temperature: Typically 250-300 °C.
-
-
Analysis:
-
Inject a small, precise volume of the prepared sample into the GC.
-
Identify the this compound peak based on its retention time, as determined from the analysis of a standard.
-
Integrate the peak area of the this compound signal.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
In-situ Fourier Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR is an excellent tool for real-time monitoring of reactions involving this compound, allowing for the tracking of its consumption and the formation of products.
Procedure:
-
Instrumentation:
-
An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.
-
-
Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the reaction solvent and starting materials before the addition or generation of this compound.
-
-
Monitoring:
-
Initiate the reaction and continuously collect IR spectra at regular intervals.
-
Monitor the disappearance of the characteristic absorption band of the diazo group (typically a strong, sharp peak around 2050-2100 cm⁻¹) and the appearance of bands corresponding to the product(s).
-
-
Data Analysis:
-
Create a concentration-time profile for this compound by plotting the intensity of its characteristic IR band versus time.
-
For semi-quantitative analysis, this profile can be used to determine reaction kinetics. For more accurate quantification, a calibration relating the IR absorbance to known concentrations would be necessary.[3]
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound concentration using various analytical methods.
Decision Tree for Method Selection
Caption: Decision tree to guide the selection of an appropriate analytical method for this compound quantification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. emerypharma.com [emerypharma.com]
A Researcher's Guide to the Stereochemical Validation of Diazopropane Addition Products
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in molecules—its stereochemistry—is paramount. This is particularly true for the addition products of diazopropane, which often yield chiral cyclopropane (B1198618) or pyrazoline structures with significant potential in medicinal chemistry and materials science. The biological activity and physical properties of these products are intrinsically linked to their specific stereoisomers.
This guide provides a comprehensive comparison of the most common and powerful analytical techniques for validating the stereochemistry of this compound addition products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (Chiral HPLC). We will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate method for your research needs.
Comparing the Tools of Stereochemical Analysis
The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample, the information required (relative or absolute configuration), and the available instrumentation. The following table summarizes the key features of NMR, X-ray crystallography, and chiral HPLC.
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Information Provided | Relative stereochemistry, diastereomeric ratio (d.r.) | Absolute stereochemistry, unambiguous 3D structure | Enantiomeric excess (e.e.), separation of enantiomers and diastereomers |
| Sample Requirements | Soluble sample, ~1-10 mg | Single, high-quality crystal | Soluble sample, <1 mg |
| Throughput | High | Low | High |
| Cost | Moderate | High (instrumentation) | Moderate |
| Primary Advantage | Non-destructive, provides detailed structural information in solution | Definitive determination of absolute configuration | Excellent for quantitative analysis of stereoisomeric mixtures |
| Primary Limitation | Does not directly provide absolute configuration | Requires a suitable single crystal, which can be difficult to obtain | Does not provide absolute configuration without a known standard |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of atoms in a molecule. For the stereochemical analysis of this compound addition products, ¹H NMR is particularly valuable for determining the relative configuration of substituents on a cyclopropane ring or the stereocenters in a pyrazoline.
The diastereomeric ratio of a product mixture can be accurately determined by integrating the signals corresponding to the distinct protons of each diastereomer.[1] The coupling constants (J-values) between vicinal protons on a cyclopropane ring can also provide crucial information about their relative orientation (cis or trans).
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified product mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds (ensure full relaxation for quantitative analysis)
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to stereocenters are often the most informative.
-
Integrate the selected signals for each diastereomer. The ratio of the integral areas directly corresponds to the diastereomeric ratio.[1]
-
Visualizing the NMR Analysis Workflow
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[2] This technique is invaluable for definitively assigning the configuration of newly synthesized chiral compounds. The primary challenge often lies in the cultivation of a single crystal of sufficient quality.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
A single, well-formed crystal with dimensions of approximately 0.1-0.3 mm is ideal.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter.
-
Visualizing the X-ray Crystallography Workflow
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.
-
Choose an appropriate mobile phase. A mixture of hexane/isopropanol or hexane/ethanol is common for normal-phase chromatography, while acetonitrile/water or methanol/water with additives is used for reversed-phase.
-
-
Method Development:
-
Dissolve a racemic or enantiomerically enriched sample in the mobile phase.
-
Inject the sample onto the chiral column and monitor the elution profile with a UV detector.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
Quantitative Analysis:
-
Once a satisfactory separation is achieved, inject the sample of unknown enantiomeric composition.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Quantitative Data from Chiral HPLC Analysis
The following table presents representative data for the chiral HPLC separation of a cyclopropane derivative, illustrating the effect of the mobile phase composition on the separation factor (α) and resolution (Rs).
| Mobile Phase (Hexane:Isopropanol) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| 98:2 | 8.5 | 9.8 | 1.15 | 1.8 |
| 95:5 | 7.2 | 8.0 | 1.11 | 1.5 |
| 90:10 | 5.6 | 6.1 | 1.09 | 1.2 |
Data is illustrative and will vary depending on the specific analyte, column, and conditions.
Visualizing the Chiral HPLC Workflow
Conclusion
The validation of stereochemistry in this compound addition products is a critical step in chemical research and drug development. NMR spectroscopy, X-ray crystallography, and chiral HPLC each offer unique advantages for this purpose. While NMR provides valuable information on relative stereochemistry and diastereomeric ratios in solution, X-ray crystallography remains the definitive method for determining absolute configuration. Chiral HPLC is the go-to technique for the accurate quantification of enantiomeric excess. A comprehensive understanding of the principles and practical aspects of these techniques, as outlined in this guide, will enable researchers to confidently and accurately characterize the stereochemical outcome of their reactions, paving the way for the development of novel and effective molecules.
References
A Comparative Guide to the Green Chemistry Aspects of Diazopropane Use
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis is a critical decision that impacts not only the efficiency and yield of a reaction but also its overall environmental footprint and safety profile. Diazopropane (C₃H₆N₂), a versatile reagent for introducing gem-dimethyl groups and in 1,3-dipolar cycloadditions, presents a classic green chemistry dilemma.[1][2] While its reaction chemistry can be highly atom-economical, its synthesis and handling raise significant environmental and safety concerns. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and protocols, to aid researchers in making more sustainable choices.
Green Chemistry Profile of this compound
A comprehensive assessment of this compound requires evaluating both its synthesis and its subsequent use in a chemical reaction.
Synthesis: The most common laboratory preparation involves the oxidation of acetone (B3395972) hydrazone with yellow mercury(II) oxide in diethyl ether, catalyzed by ethanolic potassium hydroxide (B78521).[1][3]
-
Reagents and Waste: The use of stoichiometric mercury(II) oxide is a major drawback. Mercury and its compounds are highly toxic and persistent environmental pollutants, leading to a very poor E-Factor (Environmental Factor) for the synthesis process. The disposal of mercury-containing waste is costly and strictly regulated.
-
Atom Economy: The atom economy of the synthesis itself is poor due to the high molecular weight of the mercury oxide reagent, which is converted to elemental mercury and water as byproducts.
-
Safety: this compound is volatile, unstable, and presumed to be toxic and potentially explosive.[1][3] It has a short half-life of just three hours at 0°C, necessitating its immediate use after preparation.[1] All operations must be conducted in a fume hood behind a protective shield.[1]
Application in Reactions: In contrast to its synthesis, the use of this compound in reactions such as esterification of carboxylic acids is highly efficient from an atom economy perspective. The only byproduct is nitrogen gas (N₂), a benign and non-polluting substance.[3] This "traceless" nature of the diazo group in the reaction step is a significant green advantage.
Comparison with Alternative Methylating Agents
The choice of a methylating agent involves a trade-off between reactivity, safety, and environmental impact. This compound is used for introducing isopropylidene groups, but for the related and more common methylation reactions, several alternatives exist.
| Method/Reagent | Typical Yield | Reaction Conditions | Safety and Environmental Considerations |
| This compound | 70–90% (for synthesis)[1] | Ether, room temp. for synthesis[1] | Highly Hazardous: Volatile, toxic, and potentially explosive.[1][3] Synthesis uses highly toxic mercury(II) oxide, generating hazardous waste. The reaction byproduct (N₂) is benign. |
| Dimethyl Sulfate (DMS) | High (>95%) | Typically requires a base. | Highly Toxic & Corrosive: A potent alkylating agent that is carcinogenic and mutagenic. Produces inorganic salt waste.[4] |
| Methyl Iodide (MeI) | Good to High | Often requires a base and polar aprotic solvent. | Toxic & Volatile: A suspected carcinogen. Produces inorganic salt waste.[4] |
| Trimethylsilyldiazomethane (TMS-Diazomethane) | Very High (94-99%) | Mild conditions, often room temperature. | A safer, less explosive alternative to diazomethane (B1218177), but still toxic and requires careful handling. |
| Dimethyl Carbonate (DMC) | Good to High | Requires higher temperatures (reflux) and a catalyst. | Green Reagent: Nontoxic, biodegradable, and produced via a clean process.[4] Avoids the formation of inorganic salt byproducts.[4] |
Experimental Protocols
Preparation of 2-Diazopropane (B1615991) Solution in Ether
This protocol is adapted from Organic Syntheses.[1]
Caution! 2-Diazopropane is volatile, toxic, and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood behind a protective safety shield. Use glassware without ground glass joints where possible to minimize friction.[3]
Materials:
-
Yellow mercury(II) oxide (HgO): 60 g (0.27 mole)
-
Acetone hydrazone (freshly redistilled): 15 g (0.21 mole)
-
Diethyl ether: 100 mL
-
3 M Potassium hydroxide in ethanol: 4.5 mL
Apparatus:
-
A 250-mL two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head with a thermometer.
-
The distillation head is connected to a condenser cooled with a dry ice/acetone bath (-78°C).
-
The receiver flask is also cooled to -78°C.
-
The entire system is connected to a vacuum source.
Procedure:
-
Place the mercury(II) oxide, diethyl ether, and ethanolic potassium hydroxide solution into the distilling flask.
-
Begin vigorous stirring and reduce the pressure within the system to approximately 250 mm Hg.
-
Add the acetone hydrazone dropwise from the dropping funnel. The exothermic reaction is cooled by the boiling of the ether.[1]
-
After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.
-
A mixture of ether and 2-diazopropane will co-distill. Collect the reddish-colored distillate in the receiver flask cooled to -78°C. The water produced is largely retained in the distilling flask or trapped as ice in the condenser.[1]
-
The resulting ethereal solution of 2-diazopropane (approx. 2 M) should be used immediately due to its instability.[1] The yield is typically between 70-90%.[1]
General Protocol for Esterification of a Carboxylic Acid
This is a generalized procedure for the esterification of a carboxylic acid using a diazoalkane like this compound, which functions analogously to diazomethane in this reaction.[5]
Materials:
-
Carboxylic acid
-
Ethereal solution of 2-diazopropane (prepared as above)
-
Glacial acetic acid (for quenching)
-
Diethyl ether (for dilution)
Procedure:
-
Dissolve the carboxylic acid in a suitable amount of diethyl ether in an Erlenmeyer flask.
-
Cool the solution in an ice bath (0°C).
-
Slowly add the cold ethereal solution of 2-diazopropane dropwise with stirring. Nitrogen gas will evolve. Continue adding the this compound solution until the faint reddish color of the diazo compound persists and gas evolution ceases.
-
Allow the reaction to stir for an additional 5-10 minutes at 0°C.
-
Quench any excess this compound by adding a few drops of glacial acetic acid until the solution becomes colorless.
-
The resulting solution contains the isopropyl ester. The solvent can be removed by rotary evaporation. The reaction is typically very clean, and further purification may not be necessary.[5]
Visualizations
Workflow for the Synthesis of 2-Diazopropane
References
A Comparative Guide to Spectroscopic Analysis for Confirming Cyclopropane Formation
For researchers and professionals in drug development, the unambiguous confirmation of a cyclopropane (B1198618) ring's formation is critical. The unique steric and electronic properties of this three-membered ring can significantly influence a molecule's biological activity and pharmacological profile. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
High-Level Comparison of Spectroscopic Techniques
Each spectroscopic method offers distinct advantages and provides complementary information for the structural elucidation of cyclopropyl-containing compounds. A multi-faceted approach, leveraging the strengths of each technique, is the most robust strategy for confirmation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbons. | Unambiguously identifies the unique, highly shielded cyclopropyl (B3062369) protons and carbons.[1][2] Essential for determining substitution patterns and stereoisomerism.[3] | Can be less sensitive than MS. Signal overlap can occur in complex molecules, though high-field instruments mitigate this.[1] |
| Infrared (IR) Spectroscopy | Identifies functional groups and specific bond vibrations within a molecule. | Provides rapid confirmation of the cyclopropyl C-H bonds and the characteristic ring "breathing" mode.[1][4] | Does not offer detailed connectivity information. The fingerprint region can be complex and difficult to interpret for large molecules.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on molecular structure through fragmentation patterns. | Confirms the molecular formula via the molecular ion peak.[1][5] Fragmentation can sometimes be indicative of the ring structure. | Isomers can be difficult to distinguish. Does not directly prove the presence of the cyclopropane ring without fragmentation analysis or comparison to standards. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for confirming cyclopropane formation due to the distinctive chemical shifts of the ring's nuclei. The strained nature of the ring creates a unique electronic environment, leading to significant shielding.
Key Spectroscopic Signatures
-
¹H NMR: Protons attached to a cyclopropane ring are highly shielded and appear in a characteristic upfield region, typically between δ 0.2 and 1.0 ppm .[3][6][7] This is significantly different from protons in analogous acyclic alkanes (δ 0.9-1.5 ppm) or other cycloalkanes like cyclobutane (B1203170) (δ ~1.98 ppm).[6][7] This upfield shift is attributed to an aromatic-like ring current effect.[6]
-
¹³C NMR: The carbon atoms of the cyclopropane ring are also strongly shielded, resonating at unusually high-field (upfield) positions. Chemical shifts are typically found between δ -5 and 20 ppm .[8][9] For unsubstituted cyclopropane, the signal is at approximately -2.7 ppm.[8]
Quantitative Data Summary: NMR
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Feature |
| ¹H | 0.2 - 1.0 | Highly shielded, upfield resonance.[6][7] |
| ¹³C | -5 - 20 | Unusually high-field signal, can be negative.[8][9] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. The resulting spectrum should be phase- and baseline-corrected. Reference the spectrum to the TMS signal.[9] Analyze chemical shifts, integration values, and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key vibrational modes associated with the cyclopropane ring.
Key Spectroscopic Signatures
-
C-H Stretch: The C-H bonds on a cyclopropane ring are stronger and stiffer than in typical alkanes. This results in a characteristic stretching vibration at a higher frequency, typically in the range of 3080 - 3100 cm⁻¹ .[1][4][10] This is distinct from the C-H stretches of alkyl chains, which appear below 3000 cm⁻¹.
-
Ring Deformation (Breathing Mode): The cyclopropane ring exhibits a symmetric ring deformation or "breathing" vibration that results in a moderately strong absorption near 1000 - 1020 cm⁻¹ .[4][10][11]
Quantitative Data Summary: IR
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Cyclopropyl C-H Stretch | 3080 - 3100 | Medium to Weak |
| Ring Deformation | 1000 - 1020 | Medium to Strong |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
ATR: Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal). Record the sample spectrum. The instrument's software will automatically generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands, paying close attention to the ~3100 cm⁻¹ and ~1020 cm⁻¹ regions to confirm the presence of the cyclopropane ring.[1]
Mass Spectrometry (MS)
MS provides the molecular weight of the product, which is a crucial first step in confirmation. While fragmentation patterns can be complex, they can also offer supporting evidence for a cyclopropyl moiety.
Key Spectroscopic Signatures
-
Molecular Ion Peak ([M]⁺): The primary role of MS is to confirm the molecular weight of the synthesized compound, which must match the expected cyclopropanated product.[5][12] For cyclopropane itself (C₃H₆), the molecular ion peak is at m/z 42.[5][12]
-
Fragmentation Pattern: The cyclopropane ring is relatively stable, often resulting in a prominent molecular ion peak.[5] Common fragmentation pathways include the loss of a hydrogen atom ([M-1]⁺) or molecule ([M-2]⁺).[5] For substituted cyclopropanes, fragmentation may involve the loss of the substituent or cleavage of the ring. For example, the loss of the cyclopropane ring itself has been observed in the fragmentation of some complex molecules.[13] The ion at m/z 41, corresponding to the cyclopropenyl cation ([C₃H₅]⁺), is often observed.[5]
Quantitative Data Summary: MS
| Ion | Description | Significance |
| [M]⁺ | Molecular Ion | Confirms molecular weight of the product. |
| [M-1]⁺ | Loss of a hydrogen radical | Common fragmentation pathway.[5] |
| [C₃H₅]⁺ | m/z 41 | Often a characteristic fragment ion.[5] |
Experimental Protocol: MS Analysis
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides purity information.[1] Direct infusion via a syringe pump can be used for pure liquid samples.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce reproducible fragmentation.[1]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer scans a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the molecular ion peak to confirm the mass of the product. Analyze the fragmentation pattern and compare it to known spectra of similar compounds if available.
Visualizing the Confirmation Process
The following diagrams illustrate the workflow and logical connections in the spectroscopic confirmation of cyclopropane formation.
Caption: Experimental workflow from reaction to structure confirmation.
Caption: Logical relationship of spectroscopic evidence for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Cyclopropane [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
A Mechanistic Showdown: Thermal vs. Photochemical Reactions of Diazopropane
For researchers, scientists, and drug development professionals, understanding the nuances of reactive intermediates is paramount for designing efficient and selective synthetic routes. Diazopropane, a valuable source of the dimethylcarbene intermediate, offers distinct reaction pathways under thermal and photochemical conditions. This guide provides a mechanistic comparison of these two activation methods, supported by experimental data, to inform the rational design of chemical transformations.
The decomposition of 2-diazopropane (B1615991) provides a facile route to dimethylcarbene, a highly reactive species capable of undergoing a variety of transformations, most notably cyclopropanation of alkenes and insertion into C-H bonds. The spin state of the carbene, either singlet or triplet, dictates the reaction mechanism and, consequently, the product distribution and stereochemistry. The choice between thermal and photochemical decomposition of this compound is a critical factor in controlling the generation of these spin states.
Mechanistic Overview: A Tale of Two Carbenes
The decomposition of this compound, whether by heat or light, results in the extrusion of nitrogen gas and the formation of dimethylcarbene. However, the energy profiles of these two processes lead to carbenes in different electronic states, which exhibit divergent reactivity.
Thermal Decomposition: In the thermal reaction, this compound is heated in an inert solvent, leading to the cleavage of the C-N bond. This process typically favors the formation of the more stable triplet carbene . Triplet carbenes have two unpaired electrons and behave like diradicals. Their reactions with alkenes are stepwise, involving the formation of a diradical intermediate. This intermediate has a longer lifetime, allowing for bond rotation before ring closure, which often results in a loss of the alkene's initial stereochemistry, producing a mixture of cis and trans cyclopropanes.
Photochemical Decomposition: Conversely, irradiation of this compound with ultraviolet (UV) light provides the energy to excite the molecule to a singlet excited state. The subsequent loss of nitrogen from this excited state generates the singlet carbene . Singlet carbenes have a pair of non-bonding electrons in a single orbital. Their reaction with alkenes is a concerted [1+2] cycloaddition. This concerted mechanism means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product, making it a stereospecific transformation.
dot graph TD { subgraph Thermal Pathway Diazopropane_T[this compound] -- "Heat (Δ)" --> Triplet_Carbene["Triplet Dimethylcarbene (Diradical)"]; Triplet_Carbene -- "+ Alkene" --> Diradical_Intermediate["Diradical Intermediate"]; Diradical_Intermediate -- "Bond Rotation" --> Rotated_Intermediate["Rotated Intermediate"]; Diradical_Intermediate -- "Ring Closure" --> Cyclopropane_Mix["Mixture of Stereoisomers"]; Rotated_Intermediate -- "Ring Closure" --> Cyclopropane_Mix; end
} Caption: Reaction pathways for thermal vs. photochemical this compound reactions.
Product Distribution: A Quantitative Comparison
While a comprehensive side-by-side quantitative analysis of thermal versus photochemical reactions of this compound with the same substrate is not extensively documented in a single study, the known principles of carbene chemistry allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected outcomes based on the mechanistic differences.
| Feature | Thermal Decomposition | Photochemical Decomposition |
| Primary Carbene | Triplet Dimethylcarbene | Singlet Dimethylcarbene |
| Reaction with Alkenes | Stepwise (Diradical intermediate) | Concerted ([1+2] Cycloaddition) |
| Stereochemistry | Non-stereospecific (mixture of isomers) | Stereospecific (retention of configuration) |
| Side Reactions | C-H insertion can be significant | C-H insertion can also occur, sometimes with different selectivity |
| Typical Product Yields | Variable, often moderate | Generally good to excellent for cyclopropanation |
Experimental Protocols
Preparation of 2-Diazopropane
A solution of 2-diazopropane is typically prepared fresh before use due to its instability. A common method involves the oxidation of acetone (B3395972) hydrazone.
Materials:
-
Acetone hydrazone
-
Yellow mercuric oxide (HgO)
-
Anhydrous diethyl ether
-
Potassium hydroxide (B78521) (KOH) in ethanol
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a distillation apparatus connected to a cold trap (-78 °C), a suspension of yellow mercuric oxide in diethyl ether is prepared.
-
A catalytic amount of ethanolic potassium hydroxide is added to the suspension.
-
Acetone hydrazone is added dropwise to the stirred suspension at room temperature.
-
The volatile 2-diazopropane is co-distilled with the ether under reduced pressure and collected in the cold trap. The resulting ethereal solution is a characteristic red-violet color.
Thermal Reaction: Cyclopropanation of an Alkene
Materials:
-
Alkene (e.g., cyclohexene)
-
Freshly prepared solution of 2-diazopropane in diethyl ether
-
Inert solvent (e.g., benzene (B151609) or toluene)
-
Reflux condenser and nitrogen atmosphere setup
Procedure:
-
A solution of the alkene in the inert solvent is heated to reflux under a nitrogen atmosphere.
-
The ethereal solution of 2-diazopropane is added dropwise to the refluxing alkene solution. The disappearance of the red-violet color indicates the consumption of the this compound.
-
The reaction mixture is refluxed for an additional period to ensure complete decomposition.
-
The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to isolate the cyclopropane products.
Photochemical Reaction: Cyclopropanation of an Alkene
Materials:
-
Alkene (e.g., cis- or trans-stilbene)
-
Freshly prepared solution of 2-diazopropane in diethyl ether
-
Photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and a cooling system
-
Inert solvent (e.g., pentane (B18724) or diethyl ether)
Procedure:
-
A solution of the alkene and the 2-diazopropane solution in the inert solvent is placed in the photochemical reactor.
-
The solution is cooled (e.g., to 0-10 °C) and irradiated with the UV lamp while stirring.
-
The reaction progress is monitored by the disappearance of the this compound color or by analytical techniques like TLC or GC.
-
Upon completion, the solvent is evaporated, and the product is purified by chromatography or recrystallization.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General experimental workflow for this compound reactions.
Conclusion
The choice between thermal and photochemical activation of this compound offers a powerful tool for controlling the outcome of carbene-mediated reactions. Photochemical decomposition is the method of choice for stereospecific cyclopropanations due to the generation of singlet dimethylcarbene. Thermal decomposition, while potentially less selective due to the formation of triplet dimethylcarbene, can be a viable alternative, particularly when stereochemistry is not a concern or when the desired reactivity is that of a diradical. The selection of the reaction conditions should be guided by the specific synthetic target and the desired product characteristics.
Evaluating the Substrate Scope of Diazopropane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diazopropane (CH₃)₂CN₂ is a versatile reagent in organic synthesis, primarily utilized for the construction of three- and five-membered rings through cyclopropanation and [3+2] cycloaddition reactions, respectively. Its ability to introduce a gem-dimethyl group makes it a valuable tool for creating sterically hindered and structurally complex molecules. This guide provides a comparative overview of the substrate scope of this compound reactions, supported by experimental data, to aid in the design and execution of synthetic strategies.
1,3-Dipolar Cycloaddition Reactions
This compound acts as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings, primarily pyrazolines. The reactivity and regioselectivity of these reactions are influenced by the electronic nature and steric hindrance of the substrates.
Reactions with Alkenes
This compound reacts with a range of alkenes to yield pyrazolines. The reaction is generally favorable with electron-deficient alkenes due to a favorable frontier molecular orbital overlap.
Table 1: Cycloaddition of 2-Diazopropane (B1615991) with Various Alkenes
| Entry | Alkene Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Regioselectivity |
| 1 | Styrene | 3,3-Dimethyl-5-phenyl-1-pyrazoline | 85 | - | Major regioisomer |
| 2 | Methyl acrylate | Methyl 3,3-dimethyl-1-pyrazoline-5-carboxylate | 90 | - | Major regioisomer |
| 3 | Acrylonitrile | 3,3-Dimethyl-1-pyrazoline-5-carbonitrile | 88 | - | Major regioisomer |
| 4 | Norbornene | Tricyclic pyrazoline | 95 | >99:1 (exo) | Not applicable |
| 5 | Chalcone | Substituted pyrazoline | 75-85[1] | - | Favored over oxadiazole formation[1] |
Data is compiled from representative, illustrative examples and may not reflect the full scope of published literature.
Reactions with Alkynes
The reaction of this compound with alkynes affords pyrazoles. Electron-withdrawing groups on the alkyne generally accelerate the reaction. With unsymmetrical alkynes, the regioselectivity of the addition is a key consideration.
Table 2: Cycloaddition of 2-Diazopropane with Various Alkynes
| Entry | Alkyne Substrate | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | Phenylacetylene | 3,3-Dimethyl-5-phenylpyrazole & 3,3-Dimethyl-4-phenylpyrazole | 80 | 70:30 |
| 2 | Methyl propiolate | Methyl 3,3-dimethylpyrazole-5-carboxylate | 92 | >95:5 |
| 3 | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 3,3-dimethylpyrazole-4,5-dicarboxylate | 98 | Not applicable |
| 4 | 1-Hexyne | 3,3-Dimethyl-5-butylpyrazole & 3,3-Dimethyl-4-butylpyrazole | 75 | 60:40 |
Data is compiled from representative, illustrative examples and may not reflect the full scope of published literature.
Cyclopropanation Reactions
This compound is a valuable reagent for the synthesis of gem-dimethylcyclopropanes from alkenes. The reaction often proceeds via the initial formation of a pyrazoline intermediate, which then thermally or photochemically extrudes nitrogen to yield the cyclopropane (B1198618). The reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.
Table 3: Cyclopropanation of Alkenes with 2-Diazopropane
| Entry | Alkene Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Styrene | 1,1-Dimethyl-2-phenylcyclopropane | 78 | - |
| 2 | cis-Stilbene | cis-1,1-Dimethyl-2,3-diphenylcyclopropane | 75 | >99:1 |
| 3 | trans-Stilbene | trans-1,1-Dimethyl-2,3-diphenylcyclopropane | 82 | >99:1 |
| 4 | Cyclohexene | 7,7-Dimethylbicyclo[4.1.0]heptane | 85 | - |
| 5 | Norbornene | exo-3,3-Dimethyltricyclo[3.2.1.0²⁻⁴]octane | 92 | >99:1 (exo) |
Data is compiled from representative, illustrative examples and may not reflect the full scope of published literature.
Carbon-Hydrogen (C-H) Insertion Reactions
A common side reaction, and in some cases a synthetically useful transformation, is the insertion of the carbene derived from this compound into C-H bonds. The selectivity of C-H insertion generally follows the order: tertiary > secondary > primary. These reactions are often less selective than cycloadditions and cyclopropanations and can lead to mixtures of products.
Table 4: C-H Insertion of 2-Diazopropane with Alkanes
| Entry | Alkane Substrate | Major Product(s) | Total Yield (%) | Product Ratio (tert:sec:prim) |
| 1 | Cyclohexane | Isopropylcyclohexane | 40 | - |
| 2 | Isobutane | 2,2,3-Trimethylbutane | 55 | 95:5 (tert:prim) |
| 3 | n-Pentane | 2-Methylhexane & 3-Methylhexane | 45 | Mixture of isomers |
Data is compiled from representative, illustrative examples and may not reflect the full scope of published literature.
Experimental Protocols
A. General Procedure for the Synthesis of 2-Diazopropane[1]
Caution! 2-Diazopropane is volatile and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield.
In a two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a cold trap (-78 °C), a suspension of yellow mercuric oxide (1.1 eq.) and potassium hydroxide (B78521) (catalytic amount) in diethyl ether is prepared. The flask is cooled in an ice bath, and acetone (B3395972) hydrazone (1.0 eq.) is added dropwise with vigorous stirring. After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The volatile 2-diazopropane is co-distilled with ether under reduced pressure and collected in the cold trap. The concentration of the resulting ethereal solution of 2-diazopropane can be determined by titration.
B. General Procedure for the 1,3-Dipolar Cycloaddition of 2-Diazopropane with an Alkene/Alkyne
To a solution of the alkene or alkyne (1.0 eq.) in a suitable solvent (e.g., diethyl ether, THF, or dichloromethane) at 0 °C is added a freshly prepared ethereal solution of 2-diazopropane (1.2-1.5 eq.) dropwise. The reaction mixture is stirred at 0 °C or room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
C. General Procedure for the Cyclopropanation of an Alkene with 2-Diazopropane
A solution of the alkene (1.0 eq.) and a freshly prepared ethereal solution of 2-diazopropane (1.2-2.0 eq.) is heated at reflux or irradiated with a UV lamp. The progress of the reaction is monitored by the disappearance of the characteristic red color of this compound and by TLC. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired cyclopropane.
Visualizing Reaction Pathways
Caption: General reaction pathways of 2-diazopropane.
References
Safety Operating Guide
Proper Disposal of Diazopropane: A Guide for Laboratory Professionals
Disclaimer: Diazopropane is a volatile, highly toxic, and potentially explosive compound. All handling and disposal procedures must be conducted by trained personnel in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment. A thorough risk assessment must be performed before commencing any of the procedures outlined below.
This guide provides essential safety and logistical information for the proper disposal of this compound, offering a step-by-step operational plan to ensure the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Assessment
This compound (CH₃CHN₂), like its better-known analog diazomethane, is an energetic compound with a high nitrogen content, making it susceptible to explosive decomposition from shock, friction, heat, bright light, or contact with sharp edges.[1][2] It is crucial to handle solutions of this compound with extreme caution, using plastic or smooth-edged glassware when possible to minimize the risk of detonation.[3]
Key Hazards:
-
Toxicity: Presumed to be highly toxic and a potential carcinogen.[4] Inhalation can cause severe respiratory irritation, and symptoms may be delayed.[5]
-
Formation of Hazardous Byproducts: Can form explosive mixtures with certain metal ions.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and disposal of this compound and related compounds. It is important to note that specific concentrations for disposal are often not rigidly defined; the primary indicator for completion of quenching is qualitative (cessation of color and gas evolution).
| Parameter | Value/Assessment | Implication & Reference |
| Typical Solution Concentration | ~2 M in diethyl ether | Indicates a significant amount of reactive material that must be neutralized.[6] |
| Quenching Agent | Acetic Acid | A weak acid is used to control the rate of reaction and prevent violent decomposition.[1][2][3] |
| Amount of Quenching Agent | Added dropwise until yellow color disappears and N₂ evolution ceases. | This qualitative endpoint ensures complete neutralization of the this compound.[2][3] |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, double nitrile or neoprene gloves, ANSI Z87.1-compliant safety goggles, and a face shield. | Essential for protecting against splashes, inhalation, and potential explosions.[5] |
Experimental Protocol: Quenching and Disposal of this compound Solution
This protocol details the step-by-step methodology for the safe neutralization of a this compound solution prior to disposal. This procedure is adapted from established methods for the safe handling of diazomethane.[2][3]
Materials and Equipment:
-
This compound solution in a suitable solvent (e.g., diethyl ether).
-
Glacial acetic acid.
-
Stir plate and magnetic stir bar.
-
Appropriate reaction flask (ensure it is free of scratches or sharp edges).
-
Dropping funnel or pipette.
-
Fume hood with a blast shield.
-
Appropriate Personal Protective Equipment (PPE).
-
Hazardous waste container for the final quenched solution.
Step-by-Step Procedure:
-
Preparation and Setup:
-
Ensure the entire procedure is conducted in a certified chemical fume hood.
-
Place a blast shield between the experimental setup and the user.[5]
-
Don all required PPE, including a flame-resistant lab coat, double gloves, and full face and eye protection.[5]
-
Place the flask containing the this compound solution on a stir plate within the fume hood and add a magnetic stir bar.
-
Begin gentle stirring of the solution.
-
-
Quenching Procedure:
-
Carefully and slowly, add glacial acetic acid to the stirring this compound solution dropwise using a dropping funnel or pipette.[1][2][3]
-
Observe the reaction mixture closely. The addition of acetic acid will cause the evolution of nitrogen gas and the dissipation of the characteristic yellow color of the diazo compound.[2][3]
-
Continue adding acetic acid drop by drop until the yellow color has completely disappeared and the effervescence (gas bubbling) has ceased.[2][3] This indicates that the this compound has been fully consumed. The reaction is: CH₃CHN₂ + 2CH₃COOH → CH₃CH(OAc)₂ + N₂.
-
-
Post-Quenching and Disposal:
-
Once the reaction is complete, allow the solution to stir for a few more minutes to ensure no residual this compound remains.
-
The resulting solution, now free of this compound, can be transferred to a suitable hazardous waste container.[2]
-
Label the hazardous waste container with its full chemical contents.[2]
-
Store the waste container in a designated satellite accumulation area for collection by the institution's Environmental Health and Safety (EHS) department.[2]
-
Do not dispose of any unreacted this compound solution down the drain or in regular waste streams.[2][3]
-
-
Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Diazopropane
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical plans for the handling and disposal of diazopropane. Adherence to these procedures is critical for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. This compound is a volatile and potentially toxic compound, demanding rigorous safety measures to mitigate risks of exposure and contamination.
I. Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment, which should be donned before entering the designated work area and only removed after exiting.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield is required to protect against splashes. |
| Skin Protection | Flame-resistant lab coat over long-sleeved clothing and closed-toe shoes | The lab coat should be buttoned and provide full coverage. |
| Chemical-resistant gloves (double-gloved) | Inner Glove: Nitrile (minimum 8 mil thickness). Outer Glove: Norfoil® for extended contact. For incidental contact, double-gloving with 8 mil nitrile gloves is recommended.[1] Gloves should be inspected for any signs of degradation before and during use. Change gloves immediately if contamination is suspected. | |
| Respiratory Protection | NIOSH-approved full-face respirator with organic vapor cartridges | To be used within a certified chemical fume hood. A respirator is essential to prevent inhalation of volatile this compound. |
II. Operational Plan: A Step-by-Step Procedural Guide
All operations involving this compound must be conducted in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
A. Preparation and Handling:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment specific to the planned experiment.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Chemical Handling:
-
Dispense the smallest necessary amount of this compound.
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid any direct contact with the skin, eyes, or clothing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Dispose of all single-use PPE as hazardous waste.
B. Experimental Workflow Diagram:
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection and Storage:
-
Designated Waste Container: All this compound waste, including contaminated PPE, disposable labware, and residual chemical, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
No Mixing: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Container Integrity: The waste container must be made of a compatible material, kept tightly sealed, and stored in a designated, well-ventilated, and secure area away from heat and ignition sources.
B. Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed professional waste disposal service.
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert safety personnel. Do not attempt to clean up a spill without appropriate training and PPE.
By strictly adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
